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  • Product: Ethyl 2,6-dimethylpiperazine-1-carboxylate
  • CAS: 1083256-05-6

Core Science & Biosynthesis

Foundational

Ethyl 2,6-dimethylpiperazine-1-carboxylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 2,6-dimethylpiperazine-1-carboxylate, a heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2,6-dimethylpiperazine-1-carboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The following sections detail its chemical structure, properties, synthesis, and potential applications, offering insights grounded in established chemical principles.

Molecular Structure and Identifiers

Ethyl 2,6-dimethylpiperazine-1-carboxylate is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. In this specific molecule, one of the nitrogen atoms is functionalized with an ethoxycarbonyl group, and the carbon atoms at positions 2 and 6 are each substituted with a methyl group.

The presence of two stereocenters at the 2 and 6 positions means that this compound can exist as different stereoisomers (cis and trans). The relative stereochemistry of the methyl groups significantly influences the three-dimensional conformation of the piperazine ring and, consequently, its interaction with biological targets.

Key Identifiers:
IdentifierValue
IUPAC Name ethyl 2,6-dimethylpiperazine-1-carboxylate[1]
CAS Number 1083256-05-6[1]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Canonical SMILES CCOC(=O)N1C(C)CNCC1C[1]
InChI InChI=1S/C9H18N2O2/c1-4-13-9(12)11-7(2)5-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3[1]
InChI Key XXHKJSQJWMSVDJ-UHFFFAOYSA-N[1]

Physicochemical Properties

Predicted and Inferred Properties:
PropertyPredicted/Inferred ValueRationale/Supporting Data
Appearance Colorless to light yellow liquid or low-melting solidBased on the appearance of similar N-alkoxycarbonyl piperazines.[2]
Boiling Point Not availableExpected to be higher than that of the parent 2,6-dimethylpiperazine (162 °C) due to increased molecular weight and polarity.[3][4]
Melting Point Not availableThe melting point of the parent cis-2,6-dimethylpiperazine is 108-111 °C.[3][5] The ethyl carboxylate derivative is likely to have a different melting point.
Density Not availableThe density of the related ethyl piperazine-1-carboxylate is 1.08 g/mL at 25 °C.[6]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.The ethyl ester group increases lipophilicity compared to the parent piperazine.
LogP 0.69 (Computed)[1]This value suggests a moderate degree of lipophilicity.

Synthesis and Characterization

Synthetic Approach

The synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate would typically involve the N-acylation of 2,6-dimethylpiperazine with ethyl chloroformate. This reaction is a standard method for the introduction of an ethoxycarbonyl protecting group onto a secondary amine.

Diagram: Proposed Synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate

G cluster_reactants Reactants cluster_products Product 2_6_dimethylpiperazine 2,6-Dimethylpiperazine reaction_center 2_6_dimethylpiperazine->reaction_center ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->reaction_center product Ethyl 2,6-dimethylpiperazine-1-carboxylate reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagents->reaction_center reaction_center->product N-Acylation

Caption: Proposed synthetic route for Ethyl 2,6-dimethylpiperazine-1-carboxylate.

Experimental Protocol: A Generalized Procedure
  • Step 1: Dissolution. Dissolve 2,6-dimethylpiperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

  • Step 2: Addition of Base. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.

  • Step 3: Cooling. Cool the reaction mixture in an ice bath to control the exothermic reaction.

  • Step 4: Addition of Acylating Agent. Slowly add ethyl chloroformate to the cooled solution with continuous stirring.

  • Step 5: Reaction Monitoring. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 6: Work-up. Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Separate the organic layer, and wash it sequentially with water and brine.

  • Step 7: Purification. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization

While specific spectroscopic data for Ethyl 2,6-dimethylpiperazine-1-carboxylate is not available in the searched literature, the following are the expected spectral characteristics based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl groups on the piperazine ring (a doublet), and the protons of the piperazine ring (complex multiplets). The chemical shifts of the piperazine ring protons will be influenced by the presence of the electron-withdrawing ethoxycarbonyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbons, and the carbons of the piperazine ring.

  • IR (Infrared) Spectroscopy: A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate group. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the piperazine ring.

Applications in Medicinal Chemistry and Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[7][8] The inclusion of a piperazine moiety can impart favorable pharmacokinetic properties to a drug candidate, such as improved aqueous solubility and oral bioavailability.

Ethyl 2,6-dimethylpiperazine-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the secondary amine within the piperazine ring provides a reactive site for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Diagram: Role as a Synthetic Intermediate

G start Ethyl 2,6-dimethyl- piperazine-1-carboxylate deprotection Deprotection (Removal of ethoxycarbonyl group) start->deprotection intermediate 2,6-Dimethylpiperazine deprotection->intermediate functionalization N-Functionalization (Alkylation, Acylation, etc.) intermediate->functionalization product Diverse Biologically Active Compounds functionalization->product

Caption: Synthetic utility of Ethyl 2,6-dimethylpiperazine-1-carboxylate.

The methyl groups at the 2 and 6 positions introduce conformational rigidity to the piperazine ring, which can be advantageous for optimizing the binding affinity of a molecule to its biological target. The stereochemistry of these methyl groups (cis or trans) will further dictate the spatial arrangement of substituents attached to the second nitrogen atom.

Safety and Handling

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9][10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Conclusion

Ethyl 2,6-dimethylpiperazine-1-carboxylate is a valuable synthetic intermediate with considerable potential in the field of drug discovery. Its structural features, including the conformationally constrained piperazine ring and the reactive secondary amine, make it an attractive scaffold for the synthesis of novel bioactive molecules. While a comprehensive experimental characterization of its physicochemical and toxicological properties is yet to be fully documented in publicly accessible literature, its utility as a building block is evident from the established importance of the piperazine motif in medicinal chemistry. Researchers and scientists working with this compound should proceed with appropriate safety measures and can anticipate its utility in the development of new therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: Ethyl piperazine-1-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • OntoChem GmbH. (n.d.). N-Ethoxycarbonyl Piperazine Compound Overview. Retrieved from [Link]

  • PubChem. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]

  • PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Retrieved from [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate. Retrieved from [Link]

  • MDPI. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • Kubochem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]

Sources

Exploratory

The Strategic Application of Ethyl cis-2,6-Dimethylpiperazine-1-Carboxylate in Advanced Drug Design

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted diamines is a proven tactic to enhance target selectivity, improve ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted diamines is a proven tactic to enhance target selectivity, improve ligand efficiency, and bypass metabolic liabilities. Among these privileged scaffolds, ethyl cis-2,6-dimethylpiperazine-1-carboxylate (CAS: 1083256-05-6) [1] serves as a highly versatile building block.

As a Senior Application Scientist, I frequently leverage this specific molecule to solve complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges. The causality behind its utility lies in its precise 3D architecture:

  • Conformational Locking (cis-2,6-dimethyl): In a piperazine ring, the cis-2,6-dimethyl substitution pattern strongly biases the ring toward a single, low-energy chair conformation where both methyl groups occupy equatorial positions[2]. This minimizes 1,3-diaxial steric clash but creates a dense "steric wall" flanking the N1 nitrogen. This shielding protects the N1 position from rapid enzymatic degradation (e.g., N-dealkylation by CYP450 enzymes) while leaving the N4 nitrogen sterically accessible for late-stage functionalization[3].

  • Electronic Modulation (Ethyl Carbamate): The ethoxycarbonyl group at N1 serves a dual purpose. Synthetically, it is a highly stable protecting group that survives harsh cross-coupling conditions at N4. Pharmacologically, it acts as a permanent structural motif that reduces the basicity of the N1 nitrogen—mitigating hERG channel binding, a common liability for basic amines—while providing a stable hydrogen-bond acceptor to interact with kinase hinge regions[4].

Physicochemical Profiling

To understand how this building block behaves when integrated into a larger Active Pharmaceutical Ingredient (API), we must analyze its baseline physicochemical properties. The high degree of saturation (Fsp³) directly correlates with improved clinical safety and solubility profiles[1].

ParameterValuePharmacological & Synthetic Rationale
CAS Registry 1083256-05-6Standardized identifier for procurement, IP tracking, and regulatory filing[5].
Molecular Formula C₉H₁₈N₂O₂Defines the atomic composition and mass balance[1].
Molecular Weight 186.25 g/mol Low MW preserves Ligand Efficiency (LE) during API assembly, keeping final drugs within Lipinski's Rule of 5[1].
Fsp³ ~0.89High 3D character prevents flat, planar stacking, thereby improving aqueous solubility and reducing off-target toxicity[1].
LogP (Estimated) 0.69Balanced lipophilicity prevents excessive plasma protein binding and ensures optimal membrane permeability[1].
H-Bond Acceptors 2The carbamate oxygens facilitate critical dipole interactions within target protein binding pockets[1].

Regioselective Synthesis Protocol: A Self-Validating System

Synthesizing ethyl cis-2,6-dimethylpiperazine-1-carboxylate from the base cis-2,6-dimethylpiperazine requires strict regiocontrol. Because the molecule is asymmetric in its steric environment, we must exploit kinetic differentiation to selectively functionalize the sterically hindered N1 position while keeping N4 available.

Below is a field-proven, step-by-step methodology with built-in self-validation checkpoints to ensure process integrity.

Step 1: Kinetic N4-Selective Protection
  • Causality: We must differentiate the two nitrogens. N4 is unhindered; N1 is flanked by two equatorial methyls. By dropping the temperature to -78°C, we operate under strict kinetic control. The bulky di-tert-butyl dicarbonate (Boc₂O) will exclusively attack the unhindered N4 position.

  • Procedure: Dissolve cis-2,6-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to -78°C under argon. Add Boc₂O (1.0 eq) dropwise over 30 minutes. Stir for 2 hours, gradually warming to 0°C.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The presence of a single major peak at m/z 215[M+H]⁺ confirms mono-Boc protection. The absence of m/z 315 [M+H]⁺ (bis-Boc) validates that strict kinetic control was successfully maintained.

Step 2: N1-Carbamoylation (Thermodynamic Forcing)
  • Causality: With N4 protected, we must functionalize the sterically hindered N1. Ethyl chloroformate is used, but the reaction requires elevated temperatures and a strong base to overcome the high activation energy barrier imposed by the adjacent methyl groups.

  • Procedure: Dissolve the N4-Boc intermediate in anhydrous toluene. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of DMAP. Add ethyl chloroformate (1.2 eq) and heat the reaction to 80°C for 12 hours.

  • Self-Validation Check: ¹H NMR (CDCl₃) must reveal the disappearance of the N1-H proton and the appearance of a distinct quartet (~4.1 ppm) and triplet (~1.2 ppm) corresponding to the ethyl carbamate. Rotameric line broadening will likely be observed due to restricted rotation around the carbamate C-N bond.

Step 3: Acidic N4-Deprotection
  • Causality: The Boc group is acid-labile, while the ethyl carbamate is highly stable to acidic conditions. Treatment with acid selectively cleaves the Boc group, revealing the secondary amine at N4 for subsequent drug assembly.

  • Procedure: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃.

  • Self-Validation Check: LC-MS analysis must show complete disappearance of the m/z 287 precursor and a dominant peak at m/z 187 [M+H]⁺. Ninhydrin staining on TLC will shift from negative to a vibrant purple, confirming the liberation of the secondary amine.

G Start cis-2,6-Dimethylpiperazine (Starting Material) Step1 N4-Selective Protection (Boc2O, -78°C) Start->Step1 Kinetic Control Int1 N4-Boc-cis-2,6-dimethylpiperazine (Sterically favored) Step1->Int1 Step2 N1-Carbamoylation (Ethyl Chloroformate, Heat) Int1->Step2 Force N1 Reaction Int2 N4-Boc-N1-ethoxycarbonyl- cis-2,6-dimethylpiperazine Step2->Int2 Step3 N4-Deprotection (TFA / DCM, RT) Int2->Step3 Acidic Cleavage Product Ethyl cis-2,6-dimethylpiperazine- 1-carboxylate Step3->Product Step4 API Assembly (Cross-Coupling at N4) Product->Step4 Late-Stage Functionalization

Regioselective synthesis and functionalization workflow of the piperazine building block.

Applications in Advanced Drug Discovery

The unique structural properties of cis-2,6-dimethylpiperazine derivatives have led to their successful integration into several high-profile medicinal chemistry campaigns:

  • Kinase Inhibitor Optimization (FGFR2/FGFR3): In the development of dual FGFR2/FGFR3 inhibitors, scaffold repurposing often relies on modifying solvent-exposed or hinge-binding motifs. Researchers discovered that replacing an unsubstituted piperazine with a cis-2,6-dimethylpiperazine derivative significantly enhanced FGFR3 potency[4]. The restricted conformation pre-organizes the ligand, reducing the entropic penalty upon binding to the kinase domain[4].

  • Overcoming Multidrug Resistance in Oncology: β-elemene is a natural anti-tumor agent that historically suffered from poor water solubility and only moderate activity. Derivatization with cis-2,6-dimethylpiperazine motifs (e.g., compound IIi) drastically improved anti-proliferative activity. This specific substitution yielded potent agents capable of inhibiting the proliferation of multidrug-resistant (MDR) tumor cell lines (such as K562/A02 and MCF-7/Adr), lowering the average IC₅₀ to 3.44 μM and reducing tumor growth in vivo[6].

  • Targeted Protein Degraders (PROTACs): The building block is increasingly utilized in the synthesis of complex piperidine-2,6-dione compounds and androgen receptor modulators, where the N4 position acts as an attachment point for linker-payload systems, while the shielded N1 carbamate ensures systemic stability during circulation[7].

References

1.[3] 2.[1] 3.[5] 4.[4] 5.[6] 6.[7]

Sources

Foundational

Technical Guide: Ethyl vs. tert-Butyl 2,6-Dimethylpiperazine-1-Carboxylate

The Transient Architect vs. The Stable Anchor Executive Summary In the strategic landscape of medicinal chemistry, the choice between Ethyl 2,6-dimethylpiperazine-1-carboxylate (Ethyl-DMP) and its tert-butyl analog (Boc-...

Author: BenchChem Technical Support Team. Date: March 2026

The Transient Architect vs. The Stable Anchor

Executive Summary

In the strategic landscape of medicinal chemistry, the choice between Ethyl 2,6-dimethylpiperazine-1-carboxylate (Ethyl-DMP) and its tert-butyl analog (Boc-DMP) represents a fundamental decision between transient protection and structural permanence .[1]

While both molecules share the privileged 2,6-dimethylpiperazine scaffold—renowned for its conformational rigidity and metabolic stability—their carbamate moieties dictate entirely different synthetic roles.[1] The tert-butyl (Boc) group serves as a temporary "mask," easily installed and rapidly removed under acidic conditions, making it the industry standard for intermediate synthesis (e.g., in the production of Risdiplam). Conversely, the Ethyl carbamate functions as a "stable anchor," resistant to acid and requiring harsh basic or nucleophilic conditions for cleavage. This stability makes the ethyl analog ideal for late-stage pharmacophores or as a robust protecting group during acidic transformations of other moieties.

Physicochemical & Structural Analysis

The 2,6-dimethyl substitution pattern introduces stereochemical complexity.[1] The cis-isomer (meso) is thermodynamically preferred as both methyl groups can adopt an equatorial orientation in the chair conformation, minimizing 1,3-diaxial interactions.[1]

Featuretert-Butyl Analog (Boc-DMP) Ethyl Analog (Ethyl-DMP)
CAS Number 180975-66-0 (cis)1083256-05-6
Molecular Weight 214.31 g/mol 186.25 g/mol
LogP (Calc) ~1.3~0.69
Acid Stability Labile (Cleaves in TFA/HCl)Stable (Resists TFA/HCl)
Base Stability StableLabile (Hydrolyzes in hot base)
Primary Role Transient Protecting GroupPharmacophore / Robust PG
Key Application API Intermediate (e.g., Risdiplam)Prodrug moiety / Stable Scaffold
Stereochemical Implications

The steric bulk of the 2,6-dimethyl groups creates a "gatekeeper" effect at the N1 position.

  • Boc Group : The bulky tert-butyl group, combined with the adjacent methyls, creates significant steric crowding.[1] This often improves selectivity during mono-protection but can retard subsequent N4-functionalization if the conformation locks the N4 lone pair.[1]

  • Ethyl Group : Less sterically demanding, allowing for a more flexible conformational landscape, which is often preferred when the carbamate is part of the final drug-receptor binding interface.[1]

Synthetic Methodologies

Synthesis of tert-Butyl 2,6-Dimethylpiperazine-1-Carboxylate (Boc-DMP)

The synthesis typically utilizes Di-tert-butyl dicarbonate (Boc₂O).[1] Due to the symmetry of 2,6-dimethylpiperazine, statistical mixtures of mono- and di-protected products can form.[1] However, the steric hindrance of the methyl groups aids in achieving mono-selectivity.

Reaction Logic:



Synthesis of Ethyl 2,6-Dimethylpiperazine-1-Carboxylate (Ethyl-DMP)

While Ethyl Chloroformate (


) is the traditional reagent, modern industrial routes favor Diethyl Carbonate  for a greener profile, avoiding corrosive chloride byproducts.[1]

Reaction Logic:


[1]
Synthetic Workflow Diagram

SynthesisPathways Start 2,6-Dimethylpiperazine (cis/trans mixture) BocProduct tert-Butyl Analog (Acid Labile) Start->BocProduct Selective Mono-protection EthylProduct Ethyl Analog (Acid Stable) Start->EthylProduct Thermal Carbonylation Boc2O Reagent: Boc2O (Steric Control) Boc2O->BocProduct EtOCO Reagent: Diethyl Carbonate (Green Chem) EtOCO->EthylProduct

Figure 1: Divergent synthetic pathways for Boc and Ethyl analogs.[1]

Reactivity & Orthogonality Profile

The defining technical differentiator is orthogonality . This allows researchers to use both groups in a single molecule to selectively manipulate specific nitrogen atoms.

The "Switch" Mechanism
  • Acidic Switch (TFA/HCl) :

    • Boc : Protonation of the carbonyl oxygen leads to the collapse of the tert-butyl cation and release of

      
      .
      
    • Ethyl : The ethyl cation is unstable; the carbamate survives acidic conditions intact.

  • Basic/Nucleophilic Switch :

    • Boc : Generally stable to base, though prolonged heating can cause degradation.[1]

    • Ethyl : Susceptible to hydrolysis (

      
      ) or nucleophilic attack (e.g., thiol-mediated deprotection) under forcing conditions.[1]
      
Orthogonal Deprotection Workflow

Orthogonality DualProtected N1-Ethyl-N4-Boc-2,6-DMP (Dual Protected Scaffold) PathAcid Condition A: TFA / DCM (RT) DualProtected->PathAcid PathBase Condition B: TMSI or KOH/EtOH DualProtected->PathBase ResultAcid N1-Ethyl-2,6-DMP (Boc Removed, Ethyl Intact) PathAcid->ResultAcid Selective Cleavage ResultBase N4-Boc-2,6-DMP (Ethyl Removed, Boc Intact*) PathBase->ResultBase Selective Cleavage

Figure 2: Orthogonal deprotection strategy. Note: Base cleavage of Ethyl in the presence of Boc is challenging and requires specific reagents like TMSI or thiol-promoted nucleophilic displacement.

Experimental Protocols

Protocol A: Selective Synthesis of Boc-DMP

Objective : Mono-protection of 2,6-dimethylpiperazine.[1]

  • Dissolution : Dissolve 2,6-dimethylpiperazine (10.0 g, 87.6 mmol) in DCM (100 mL). Cool to 0°C.[2]

  • Addition : Add a solution of

    
     (19.1 g, 87.6 mmol) in DCM (50 mL) dropwise over 1 hour. Note: Slow addition is critical to minimize di-Boc formation.
    
  • Reaction : Stir at 0°C for 2 hours, then warm to RT overnight.

  • Workup : Wash with water (3 x 50 mL). The di-protected byproduct is non-polar; the mono-protected product may require extraction from the aqueous phase if pH is not adjusted.

  • Purification : Silica gel chromatography (Hexane/EtOAc) yields the mono-Boc product as a white solid/oil.

Protocol B: Robust Deprotection of Boc Group

Objective : Removal of Boc to liberate the amine.

  • Reaction : Dissolve N-Boc-2,6-DMP derivative in DCM (5 vol). Add Trifluoroacetic acid (TFA, 5 vol) slowly.[1]

  • Observation : Vigorous evolution of

    
     gas indicates reaction progress.
    
  • Completion : Stir at RT for 1-2 hours. Monitor by TLC/LCMS.

  • Workup : Concentrate in vacuo to remove excess TFA. Neutralize with saturated

    
     or basic resin to obtain the free amine.
    
Protocol C: Green Synthesis of Ethyl-DMP

Objective : Synthesis using Diethyl Carbonate (DEC).

  • Mixture : Combine 2,6-dimethylpiperazine (1 eq) and Diethyl Carbonate (2 eq).

  • Catalysis : Add a catalytic amount of Sodium Ethoxide (EtONa) or specific solid base catalysts.[1]

  • Reflux : Heat to 90-100°C. Ethanol byproduct is distilled off to drive equilibrium.[1]

  • Purification : Vacuum distillation yields the Ethyl-DMP with high purity (>98%).

References

  • Synthesis of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate . ChemicalBook. Retrieved from [1]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . National Institutes of Health (NIH).[1] Retrieved from [1]

  • Synthetic Approaches to Piperazine-Containing Drugs (Risdiplam/Vilazodone) . MDPI Pharmaceuticals. Retrieved from [1]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol . Organic Letters. Retrieved from [1]

  • Ethyl 2,6-dimethylpiperazine-1-carboxylate Product Specifications . Fluorochem.[3][4] Retrieved from [1]

Sources

Exploratory

Chiral Piperazine Scaffolds: Synthetic Architectures and Medicinal Utility

[1][2] Executive Summary: The Piperazine Privilege The piperazine ring ranks among the top three nitrogen heterocycles in FDA-approved small-molecule drugs, serving as a core scaffold in therapeutics ranging from antidep...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Piperazine Privilege

The piperazine ring ranks among the top three nitrogen heterocycles in FDA-approved small-molecule drugs, serving as a core scaffold in therapeutics ranging from antidepressants to antiretrovirals.[1] However, the vast majority of these marketed drugs utilize the achiral or N-substituted piperazine manifold.

This guide focuses on chiral carbon-substituted piperazines . Introducing chirality onto the piperazine carbon skeleton (C2, C3, C2/C5, or C2/C6) offers two distinct advantages over their achiral counterparts:

  • Vector Control: It rigidly defines the spatial orientation of substituents, allowing for precise targeting of enzyme pockets (e.g., proteases, kinases).

  • Physicochemical Modulation: Carbon substitution disrupts the symmetry and planarity of the ring, increasing

    
     character, which correlates with improved solubility and reduced promiscuity (off-target binding).
    

Structural Biology & Conformational Dynamics

The "Escape from Flatland"

Unlike planar heteroaromatics (pyridines, pyrazines), the piperazine ring exists predominantly in a chair conformation. However, without substituents, the ring undergoes rapid ring inversion (flipping).

  • Chiral Locking: Introducing a substituent at C2 (e.g., a methyl group) creates a thermodynamic preference. The substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Conformational Restriction: This "locking" effect reduces the entropic penalty upon binding to a protein target. The chiral center acts as a conformational anchor, pre-organizing the vectors of the

    
     and 
    
    
    
    substituents.
Visualization of Signaling & SAR Logic

The following diagram illustrates how chiral substitution dictates pharmacophore alignment, distinguishing a "matched" binder from a "mismatched" isomer.

SAR_Logic Scaffold Piperazine Scaffold Chirality C2-Chiral Center (e.g., (S)-Methyl) Scaffold->Chirality Modification Conf_Lock Conformational Lock (Equatorial Preference) Chirality->Conf_Lock Thermodynamics Vector Defined N1/N4 Vectors Conf_Lock->Vector Spatial Org Binding High Affinity Binding (Reduced Entropic Cost) Vector->Binding Target Fit Binding->Scaffold SAR Iteration

Figure 1: The causal relationship between chiral substitution, conformational locking, and binding affinity.

Synthetic Methodologies

To access these scaffolds, medicinal chemists typically employ three primary strategies. The choice depends on the stage of development (Discovery vs. Process) and the specific substitution pattern required.

Comparative Analysis of Synthetic Routes
MethodologyPrimary MechanismScalabilityEnantiomeric Excess (ee)Key Limitation
Chiral Pool (De Novo) Cyclization of Amino AcidsHigh (Kg scale)>99% (Source dependent)Limited to available amino acids; step-heavy.
Asymmetric Hydrogenation Ir/Rh-catalyzed reduction of PyrazinesHigh (Process friendly)90-99%Requires expensive chiral ligands; catalyst removal.
C-H Functionalization Photoredox/LithiationLow (Discovery scale)VariableOften requires directing groups (e.g., N-Boc); regioselectivity issues.
Workflow: The Chiral Pool Approach (Standard)

This route is the most robust for generating specific enantiomers (e.g., (S)-2-methylpiperazine) with absolute stereocontrol.

Synthetic_Route Start L-Alanine (Chiral Source) Step1 N-Boc Protection & Coupling Start->Step1 Inter1 Dipeptide Intermediate Step1->Inter1 Step2 Deprotection & Cyclization Inter1->Step2 Inter2 Diketopiperazine (DKP) Step2->Inter2 Step3 Global Reduction (LiAlH4 or BH3) Inter2->Step3 Final (S)-2-Methylpiperazine Step3->Final

Figure 2: The "Chiral Pool" synthetic pathway converting amino acids to chiral piperazines via a diketopiperazine intermediate.

Experimental Protocol: Synthesis of (S)-N-Boc-2-Methylpiperazine[4]

This protocol describes a self-validating method for synthesizing a protected chiral piperazine, a common building block for library generation. This method utilizes the Asymmetric Hydrogenation logic or direct protection of the commercially available chiral amine. Below is the procedure for the regioselective protection of (S)-2-methylpiperazine, which is critical because the N1 and N4 nitrogens have different nucleophilicities.

Objective: Selective synthesis of (S)-1-Boc-2-methylpiperazine or (S)-4-Boc-2-methylpiperazine. Note: The N4 position is generally less hindered and more nucleophilic in the 2-methyl scaffold, but N1 protection is often desired to modulate the "tail" of the drug.

Protocol: Regioselective N4-Boc Protection of (S)-2-Methylpiperazine

Reagents:

  • (S)-2-Methylpiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.0 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Brine, Na2SO4

Step-by-Step Methodology:

  • Dissolution (Control Step):

    • Dissolve (S)-2-methylpiperazine (10 mmol) in DCM (50 mL) at 0°C.

    • Why: Low temperature favors kinetic control, enhancing regioselectivity toward the less hindered N4 nitrogen.

  • Controlled Addition:

    • Dissolve Boc2O (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine solution over 30 minutes.

    • Causality: Rapid addition leads to bis-protection (N1, N4-diBoc). Slow addition ensures the most nucleophilic nitrogen reacts first.

  • Reaction Monitoring (Self-Validation):

    • Stir at 0°C to RT for 4 hours.

    • Checkpoint: Perform TLC (stained with Ninhydrin). You should see the disappearance of the baseline spot (SM) and the appearance of a major spot (Mono-Boc). A less polar spot (Di-Boc) indicates over-reaction.

  • Workup & Purification:

    • Wash the organic layer with water (2 x 30 mL) and brine.

    • Dry over Na2SO4 and concentrate.[2]

    • Purification: If di-Boc is present, purify via column chromatography (DCM/MeOH 9:1).

  • Characterization:

    • 1H NMR (CDCl3): Look for the diagnostic doublet for the methyl group. The integration of the Boc singlet (9H) vs the methyl doublet (3H) confirms mono-protection.

    • Regiochemistry Check: In (S)-4-Boc-2-methylpiperazine, the C2-H proton shift differs significantly from the N1-protected isomer due to the carbamate anisotropy.

Medicinal Chemistry Applications

Case Study: Indinavir (Crixivan)

Indinavir, an HIV protease inhibitor, utilizes a chiral piperazine derivative: (S)-N-(tert-butyl)piperazine-2-carboxamide .

  • Role of Chirality: The (S)-configuration is essential for the piperazine ring to project the tert-butyl amide into the S2' subsite of the HIV protease enzyme. The enantiomer shows significantly reduced inhibitory activity (IC50 shift >100-fold).

  • Synthesis: Originally synthesized via the hydrogenation of pyrazine-2-tert-butylcarboxamide or from piperazine-2-carboxylic acid resolution.

Case Study: Vestipitant

Vestipitant (NK1 receptor antagonist) employs a chiral piperazine to lock the conformation of the pendant fluorophenyl rings.

  • Impact: The chiral center prevents free rotation, locking the pharmacophore in the bioactive conformation, thereby increasing affinity and metabolic stability compared to the achiral analog.

Future Outlook: C-H Functionalization

While chiral pool synthesis is reliable, it is limited to "available" chirality. Emerging methods like Photoredox Catalysis (e.g., MacMillan group) allow for the direct


-C-H arylation or alkylation of existing piperazine drugs. This allows for "Late-Stage Functionalization"—taking a generic piperazine drug and introducing a chiral center at the very end of the synthesis to create new IP and improved analogs.

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Source: Organic Letters (2016), American Chemical Society. URL:[Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

  • An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Source: Organic Preparations and Procedures International (1990).[3] URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: MDPI, Molecules (2021). URL:[Link]

Sources

Foundational

Technical Guide: 2,6-Dimethylpiperazine Mono-Protected Derivatives Availability

Executive Summary 2,6-Dimethylpiperazine (2,6-DMP) is a privileged scaffold in medicinal chemistry, widely utilized to modulate physicochemical properties such as lipophilicity (LogD) and metabolic stability. Its mono-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylpiperazine (2,6-DMP) is a privileged scaffold in medicinal chemistry, widely utilized to modulate physicochemical properties such as lipophilicity (LogD) and metabolic stability. Its mono-protected derivatives—specifically 1-Boc-2,6-dimethylpiperazine —are critical intermediates for introducing the diamine motif as a linker or pharmacophore.

This guide addresses the availability bottleneck facing drug development teams: while the parent diamine is a commodity chemical, the mono-protected derivatives often suffer from stereochemical ambiguity and high commercial markups. We provide a definitive analysis of the commercial landscape, stereochemical nuances, and a validated "make-vs-buy" decision framework.

Chemical Identity & Stereochemical Integrity

The "availability" of 2,6-DMP derivatives is inextricably linked to stereochemistry. Unlike unsubstituted piperazine, 2,6-DMP exists as two distinct diastereomers. Misunderstanding these forms leads to erroneous sourcing and invalid SAR (Structure-Activity Relationship) data.

The Stereoisomers[1][2][3][4]
  • cis-2,6-Dimethylpiperazine (Meso): The methyl groups are syn (typically diequatorial in the chair conformation). This isomer possesses a plane of symmetry passing through the nitrogen atoms, rendering it achiral (meso) . It is the thermodynamic product of 2,6-lutidine hydrogenation and is the most commercially abundant form.

  • trans-2,6-Dimethylpiperazine (Racemic): The methyl groups are anti (one axial, one equatorial). This isomer lacks a plane of symmetry and exists as a pair of enantiomers:

    
     and 
    
    
    
    .
Chirality of Mono-Protected Derivatives

A common misconception is that mono-protection of the cis isomer generates a chiral center.

  • 1-Boc-cis-2,6-dimethylpiperazine: Retains the plane of symmetry bisecting the N1-N4 axis. Consequently, it remains achiral (meso) .

  • 1-Boc-trans-2,6-dimethylpiperazine: Remains chiral and exists as a racemic mixture unless resolved or synthesized from enantiopure amino acid precursors (e.g., D-alanine).

Visualization of Stereochemical Relationships

Stereochemistry cluster_legend Key Insight Parent_Cis cis-2,6-DMP (Meso, Achiral) Major Commercial Form Boc_Cis 1-Boc-cis-2,6-DMP (Meso, Achiral) Plane of Symmetry Retained Parent_Cis->Boc_Cis Mono-Protection (Boc2O) Parent_Trans trans-2,6-DMP (Racemic) Minor Commercial Form Boc_Trans 1-Boc-trans-2,6-DMP (Racemic Mixture) Enantiomers (2R,6R) + (2S,6S) Parent_Trans->Boc_Trans Mono-Protection (Boc2O) Note Mono-protection of the cis isomer does NOT induce chirality.

Figure 1: Stereochemical consequences of mono-protection. Note that the cis-derivative remains achiral, simplifying analytical development.

Commercial Availability Landscape

Supply Chain Dynamics
  • cis-Isomer (High Availability): The cis-1-Boc-2,6-dimethylpiperazine (CAS: 180975-66-0) is widely available from catalog suppliers (e.g., Enamine, WuXi, Combi-Blocks). It is typically priced as a building block (

    
    150/5g).
    
  • trans-Isomer (Low Availability): The trans-1-Boc derivative is often "make-on-demand" or sold at a significant premium ($300+/1g). It is frequently supplied as a racemate. Enantiopure versions (e.g., (2R,6R)-1-Boc-2,6-DMP) are specialty items requiring custom synthesis.

Purity Pitfalls

Commercial batches of "2,6-dimethylpiperazine" are often mixtures of cis and trans isomers (typically 90:10 or 80:20 favoring cis). When ordering mono-protected derivatives, always request chiral HPLC or NMR data to verify diastereomeric purity (


). A 

< 95:5 can complicate downstream crystallizations.

Synthetic Accessibility: The "Make" Protocol

For projects requiring >10g of material or high-purity trans isomers, in-house synthesis is often more efficient than commercial sourcing.

Protocol A: Selective Mono-Boc Protection of cis-2,6-DMP

This protocol utilizes solubility differences to separate the mono-protected product from the bis-protected byproduct and unreacted starting material, avoiding column chromatography.

Mechanism: Statistical protection favored by excess diamine. Yield: 60-70% (isolated).

Step-by-Step Methodology:

  • Stoichiometry: Dissolve cis-2,6-dimethylpiperazine (3.0 equiv) in Dichloromethane (DCM) [0.2 M].

  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) dissolved in minimal DCM dropwise over 1 hour.

    • Expert Note: Slow addition is crucial to minimize local high concentrations of Boc₂O that favor bis-protection.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (The "Self-Validating" Step):

    • Add water to the reaction mixture.

    • Phase 1 (Removal of excess amine): The unreacted 2,6-DMP (highly polar) partitions into the aqueous layer.

    • Phase 2 (Removal of Bis-Boc): Extract the organic layer with 0.5 M Citric Acid or 1M NaH₂PO₄. The mono-Boc amine (basic) moves to the aqueous acidic layer; the neutral bis-Boc remains in the DCM.

  • Recovery: Basify the acidic aqueous extract (pH > 12) with NaOH and extract with DCM. Dry (Na₂SO₄) and concentrate.[1]

    • Result: High purity mono-Boc amine as a colorless oil/solid.

Protocol B: De Novo Synthesis of Enantiopure trans-Isomers

For (2R,6R) or (2S,6S) isomers, direct protection of racemic trans-DMP is inefficient. Use the cyclization of alanine derivatives :

  • Start with D-Alanine methyl ester (for 2R,6R).

  • Dimerize/Cyclize to the diketopiperazine.

  • Reduce with LiAlH₄ to the piperazine.

  • Mono-protect as above.

Decision Matrix: Buy vs. Make

Use this logic flow to optimize resource allocation in drug discovery campaigns.

DecisionMatrix Start Need 1-Boc-2,6-Dimethylpiperazine IsomerCheck Which Isomer? Start->IsomerCheck CisPath cis (Meso) IsomerCheck->CisPath TransPath trans (Chiral) IsomerCheck->TransPath ScaleCheck Scale Required? CisPath->ScaleCheck PurityCheck Enantiopurity Needed? TransPath->PurityCheck BuyCatalog BUY: Catalog Supplier (Enamine, Combi-Blocks) ScaleCheck->BuyCatalog < 5g MakeLab MAKE: Protocol A (Direct Mono-protection) ScaleCheck->MakeLab > 10g PurityCheck->BuyCatalog Racemic OK CustomSyn OUTSOURCE: Custom Synthesis (Chiral Resolution) PurityCheck->CustomSyn Single Enantiomer (Speed Priority) MakeDeNovo MAKE: Protocol B (From Alanine) PurityCheck->MakeDeNovo Single Enantiomer (Internal Expertise High)

Figure 2: Strategic sourcing decision tree based on stereochemistry and scale.

Applications & Data Summary

Physicochemical Impact

Incorporating 2,6-DMP into a drug scaffold typically effects:

  • Solubility: The secondary amine (pKa ~9.4) provides a solubilizing handle.[2]

  • Conformational Restriction: The methyl groups restrict the rotation of N-substituents, potentially locking the molecule in a bioactive conformation (e.g., chair).

Comparative Data Table
DerivativeCAS NumberStereochemistryChiralityKey Application
cis-2,6-DMP 108-49-6(2R, 6S)Achiral (Meso)General linker, cheapest option.
trans-2,6-DMP 2815-34-1(2R,6R) + (2S,6S)Chiral (Racemic)Exploring 3D vector space.
cis-1-Boc-2,6-DMP 180975-66-0(2R, 6S)Achiral (Meso)Selective N4-functionalization.
(2R,6R)-1-Boc-2,6-DMP 1033717-66-0(2R, 6R)Chiral (Pure)Enantioselective target binding.
Case Study: CPS1 Inhibitors

Research by H3 Biomedicine identified 2,6-dimethylpiperazine derivatives as allosteric inhibitors of CPS1 (Carbamoyl Phosphate Synthetase 1). The study highlighted that while the cis isomer provided baseline activity, specific enantiomers of the trans series (synthesized via the alanine route) offered superior potency and selectivity, validating the need for precise stereochemical control [1].

References

  • Rolfe, A., et al. (2020). "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1." ACS Medicinal Chemistry Letters, 11(6), 1305–1309. [Link]

  • PubChem.[3][4][5] (n.d.). "2,6-Dimethylpiperazine Compound Summary." National Library of Medicine. [Link]

Sources

Exploratory

Structural and Synthetic Profiling of Ethyl 2,6-dimethylpiperazine-1-carboxylate in Medicinal Chemistry

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic utility of specific chemical building blocks. Ethyl 2,6-dimethylpiperazine-1-carboxylate is a highly versatile, sterica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic utility of specific chemical building blocks. Ethyl 2,6-dimethylpiperazine-1-carboxylate is a highly versatile, sterically hindered secondary amine scaffold. Its unique structural features—specifically the dual methyl substitutions and the carbamate protecting group—make it an invaluable intermediate for synthesizing metabolically stable, conformationally restricted active pharmaceutical ingredients (APIs).

This technical guide deconstructs the physicochemical properties, structural rationale, and validated synthetic protocols associated with this critical piperazine derivative.

Physicochemical Profiling and Structural Rationale

Before integrating a building block into a high-throughput screening library or a targeted synthesis campaign, its fundamental quantitative metrics must be established.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 2,6-dimethylpiperazine-1-carboxylate
CAS Registry Number 1083256-05-6[1]
Molecular Formula C9H18N2O2[2]
Molecular Weight 186.25 g/mol [3]
InChIKey XXHKJSQJWMSVDJ-UHFFFAOYSA-N[2]
Calculated LogP ~0.69[1]
The Causality of Structural Design

The selection of Ethyl 2,6-dimethylpiperazine-1-carboxylate over an unsubstituted piperazine is driven by three distinct mechanistic advantages:

  • Metabolic Shielding (Steric Hindrance): The 2,6-dimethyl groups flank the N1 nitrogen. In biological systems, piperazines are notorious for undergoing rapid N-dealkylation via Cytochrome P450 enzymes. The steric bulk of the methyl groups physically blocks enzymatic access to the adjacent α-carbons, significantly improving the pharmacokinetic half-life of the resulting drug.

  • Conformational Locking: The cis-isomer of this compound is highly favored, as it allows both methyl groups to occupy equatorial positions in the piperazine chair conformation. This minimizes 1,3-diaxial interactions and reduces the entropic penalty upon binding to a target receptor.

  • Regioselective Functionalization: The ethyl carboxylate moiety acts as a stable carbamate protecting group. It delocalizes the lone pair of the N1 nitrogen, drastically lowering its nucleophilicity. This ensures that any electrophilic attack (e.g., alkylation or Buchwald-Hartwig cross-coupling) occurs exclusively at the unprotected N4 secondary amine.

Synthetic Utility and Workflow Integration

In medicinal chemistry, this scaffold is frequently deployed to construct complex therapeutics, such as piperidinedione compounds targeting androgen receptor-mediated diseases[4]. The synthetic workflow relies on the differential reactivity of the two nitrogen atoms.

SyntheticWorkflow A Ethyl 2,6-dimethylpiperazine -1-carboxylate C Regioselective Coupling A->C B Electrophile (Aryl/Alkyl Halide) B->C D N-Substituted Intermediate C->D C-N Bond E Carbamate Deprotection D->E F Target API Scaffold E->F Free Amine

Fig 1: Synthetic workflow for regioselective N-functionalization of the piperazine scaffold.

Self-Validating Experimental Protocol: Regioselective N-Alkylation

To ensure reproducibility and scientific integrity, the following protocol for the N-alkylation of Ethyl 2,6-dimethylpiperazine-1-carboxylate is designed as a self-validating system . Every step includes a built-in analytical check to confirm causality and prevent the propagation of errors.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent (eq) of Ethyl 2,6-dimethylpiperazine-1-carboxylate (186.25 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the reactants and stabilizes the polar transition state of the nucleophilic substitution without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.

Step 2: Base Introduction

  • Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups render it highly non-nucleophilic. It will neutralize the hydrohalic acid by-product generated during the reaction without competing with the piperazine for the electrophile.

Step 3: Electrophile Addition & Thermal Activation

  • Action: Dropwise add 1.1 eq of the target alkyl halide. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Causality: The slight excess of the electrophile drives the reaction to completion. The nitrogen atmosphere prevents oxidative degradation of the amine at elevated temperatures.

Step 4: In-Process Validation (LC-MS)

  • Action: At 12 hours, withdraw a 10 µL aliquot, dilute in methanol, and inject into the LC-MS.

  • Validation Logic: Do not rely solely on Thin-Layer Chromatography (TLC), which only indicates the consumption of starting material. LC-MS provides definitive proof of product formation by detecting the specific

    
     mass of the target intermediate. If the target mass is absent, the reaction is aborted, saving downstream purification resources.
    

Step 5: Workup and Isolation

  • Action: Quench with saturated aqueous

    
     and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Analytical Validation Logic

Post-isolation, the structural integrity of the synthesized intermediate must be verified before it is advanced to the deprotection stage (e.g., cleaving the ethyl carboxylate with strong acid or base).

ValidationLogic A Crude Reaction Mixture B LC-MS Profiling (Target Mass) A->B C 1H NMR Analysis (Stereocenter Check) B->C Mass OK D Purity Assessment (>95% HPLC) C->D Structure OK D->A Fail (Purify) E Validated Scaffold Release D->E Pass

Fig 2: Self-validating analytical logic for confirming intermediate integrity and purity.

NMR Interpretation Notes: When analyzing the


 NMR spectrum of the product, the integrity of the 2,6-dimethylpiperazine core is confirmed by observing the distinctive doublet corresponding to the methyl groups at ~1.0–1.3 ppm. The ethyl carboxylate protecting group will present as a clear triplet (methyl, ~1.2 ppm) and a quartet (methylene, ~4.1 ppm). Any deviation in these splitting patterns indicates a breach in stereochemical integrity or unwanted side reactions.
References
  • Molaid Chemical Database - 2,6-dimethyl-1-ethoxycarbonylpiperazine - CAS 1083256-05-6.[Link]

  • Google Patents (CN113453681B) - Substituted 3-((3-aminophenyl)amino)

Sources

Foundational

Novel Piperazine Linkers for Drug Discovery: A Technical Guide

Executive Summary The piperazine scaffold has long been a "privileged structure" in medicinal chemistry, appearing in blockbusters like Imatinib and Sildenafil.[1] However, the classical piperazine ring faces increasing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold has long been a "privileged structure" in medicinal chemistry, appearing in blockbusters like Imatinib and Sildenafil.[1] However, the classical piperazine ring faces increasing scrutiny due to metabolic liabilities (N-oxidation, ring opening) and limited vectors for conformational tuning. This guide explores the next generation of novel piperazine linkers —specifically bridged (bicyclic) , spirocyclic , and functionalized PROTAC linkers . These architectures offer superior physicochemical properties (pKa modulation, lipophilicity reduction) and precise conformational control, revitalizing the scaffold for challenging targets like protein degradation and undruggable interfaces.

Part 1: Physicochemical Rationale & Design Principles

The "Why": Beyond the Classical Ring

Standard piperazine (pKa₁ ~5.3, pKa₂ ~9.7) is often used to solubilize lipophilic warheads. However, its flexibility can lead to "entropic penalties" upon binding. Novel linkers address three critical failures of the classical ring:

  • Conformational Flop: Flexible piperazines lose entropy upon binding. Bridged systems (e.g., 3,8-diazabicyclo[3.2.1]octane) freeze the bioactive conformation, improving potency.

  • Metabolic Hotspots: The

    
    -carbons of piperazine are prone to CYP450-mediated oxidation. Spiro-substitution  sterically shields these sites.
    
  • Lipophilicity (LogD): Bridging often reduces lipophilicity despite adding carbon count, a phenomenon known as the "hydrophobic collapse" prevention.

Comparative Physicochemical Data

The following table contrasts classical piperazine with its novel rigidified analogs.

Scaffold TypeStructurepKa (Basic N)LogP (Calc)Key Advantage
Classical Piperazine~9.7-1.50High solubility, accessible synthesis.
Bridged 3,8-Diazabicyclo[3.2.1]octane~8.5-0.80Constrained "boat" conformer; improved selectivity.
Bridged 2,5-Diazabicyclo[2.2.1]heptane~8.8-1.20High rigidity; mimics proline turns.
Spiro 2,6-Diazaspiro[3.3]heptane~9.2-1.80Low lipophilicity; compact vector.

Data interpolated from standard medicinal chemistry datasets [1][2].

Part 2: Novel Architectures & Applications

Bridged Piperazines (The "Locked" Linkers)

Bridged systems like 3,8-diazabicyclo[3.2.1]octane force the piperazine ring into a specific conformation (e.g., boat or chair), reducing the entropic cost of binding.

  • Application: Opioid receptor ligands and high-affinity reuptake inhibitors where the "distance" between the basic nitrogen and the aromatic warhead is critical [3].

Functional PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive chain. Piperazine is used to:

  • Modulate Solubility: The protonated nitrogen at physiological pH acts as a "solubility handle," countering the greasiness of the VHL/CRBN ligands.

  • Vector Exit: The rigid ring directs the exit vector of the warhead, essential for forming the productive Ternary Complex (Target-PROTAC-E3) [4].

Caption: The piperazine linker acts as a rigid scaffold to stabilize the ternary complex, crucial for efficient ubiquitination.

Part 3: Synthetic Methodologies

Protocol A: Synthesis of Bridged 3,8-Diazabicyclo[3.2.1]octane

This protocol describes the construction of a bridged scaffold, often challenging due to the need for bicyclic ring closure. This method utilizes a double-Mannich cyclization approach or reduction of dione intermediates [5][6].

Target Molecule: 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Scale: Gram-scale preparation

Reagents:

  • Starting Material: N-Benzyl-2,5-dicarbethoxypyrrolidine (or pyroglutamic acid derivative).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄).[2]

  • Solvent: Anhydrous THF or Ether.

Step-by-Step Procedure:

  • Precursor Assembly: Synthesize the 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo[3.2.1]octane intermediate via the reaction of N-methyl-2,5-pyrrolidinediacetic acid diester with benzylamine (cyclization).

  • Reduction Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.

  • LiAlH₄ Addition: Charge flask with anhydrous THF (100 mL) and carefully add LiAlH₄ (1.52 g, 40 mmol) at 0°C.

  • Substrate Addition: Dissolve the dione intermediate (2.05 g, ~9 mmol) in THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

  • Reflux: Heat the mixture to reflux for 1-4 hours. Monitor consumption of the amide carbonyls via IR (disappearance of 1680 cm⁻¹ band) or LC-MS.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL Water

    • 1.5 mL 15% NaOH

    • 4.5 mL Water

  • Workup: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: The resulting oil is often sufficiently pure (>90%) for coupling, or can be converted to the dihydrochloride salt for crystallization (EtOH/Ether).

Protocol B: Late-Stage C-H Functionalization of Piperazines

For "decorating" an existing piperazine core (e.g., in a lead compound) without de novo synthesis, Photoredox Catalysis is the gold standard [7][8].

Method:


-Amino C-H Arylation (SnAP or Photoredox)
Reagents: 
  • Catalyst: Ir(ppy)₃ (1 mol%) or Riboflavin derivative.

  • Electrophile: 1,4-Dicyanobenzene (or aryl nitrile).

  • Light Source: Blue LED (450 nm).

Workflow:

  • Mix: Combine N-Boc-piperazine (1 equiv), Aryl nitrile (3 equiv), and Catalyst in CH₃CN.

  • Irradiate: Stir under Blue LED irradiation at Room Temp for 12-24h.

  • Mechanism: The excited catalyst oxidizes the piperazine nitrogen (SET), followed by deprotonation to form an

    
    -amino radical, which attacks the arene.
    
  • Result: Direct introduction of an aryl group at the C2 position, creating a novel chiral center.

Caption: Late-stage C-H functionalization allows rapid diversification of the piperazine core.[3]

References

  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.

  • Romanelli, M. N., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 2022.[4]

  • Kuhl, A., et al. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 2006.

  • BOC Sciences. Piperazine & Triazole Linkers - Functional PROTAC Tools.

  • PrepChem. Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.

  • Teng, D. W., et al. An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.[2] Chinese Chemical Letters, 2010.

  • MDPI Encyclopedia. Synthesis of Piperazines by C-H Functionalization.

  • ChemRxiv. Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines.

Sources

Exploratory

Technical Guide: Solubility Profiling of Ethyl Piperazine Carboxylates

Topic: Solubility Profile of Ethyl Piperazine Carboxylates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Ethyl piperazine carboxylates,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of Ethyl Piperazine Carboxylates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Ethyl piperazine carboxylates, specifically Ethyl 1-piperazinecarboxylate (EPC) and its derivatives, represent a critical scaffold in medicinal chemistry.[1][2][3] Serving as the hydrophilic core for fluoroquinolones, antihistamines, and antipsychotics, their solubility profile is a dual-edged sword: high aqueous solubility facilitates formulation but complicates extraction and purification.[1]

This guide provides a comprehensive technical analysis of the solubility thermodynamics, pH-dependence, and solvent interactions of EPCs.[1] It moves beyond static data to provide a dynamic profiling methodology , empowering researchers to predict, measure, and manipulate the solubility of this scaffold during lead optimization.[1]

Physicochemical Fundamentals

To master the solubility of EPCs, one must first understand the molecular drivers governing their phase behavior.[1]

The Piperazine "Solubility Switch"

The core solubility engine of ethyl piperazine carboxylate (CAS 120-43-4) is the secondary amine at the N4 position.[1] Unlike the carbamate nitrogen (N1), which is conjugated and non-basic, the N4 nitrogen retains significant basicity.[1]

  • pKa (N4-H): ~8.2 – 8.5 [1][2][1][3]

  • LogP: ~ -0.2 (Slightly Hydrophilic) [1][1][3]

  • Molecular Weight: 158.2 g/mol [1][2][3][4][5][6][7]

Implication: EPC exists as a "solubility switch." At physiological pH (7.[3]4) and below, it exists largely in a cationic, highly water-soluble state.[1][3] At pH > 9.0, it reverts to a neutral, lipophilic free base, enabling extraction into organic solvents like dichloromethane (DCM).[1]

Thermodynamic Parameters

The dissolution of EPCs is governed by the Gibbs-Helmholtz relationship.[1][3] For the solid-to-liquid transition:


[1][3]
  • Enthalpy (

    
    ):  Typically endothermic for the anhydrous crystalline form (requiring energy to break the lattice).[3] However, hydration of the piperazine ring is highly exothermic.[1]
    
  • Entropy (

    
    ):  Positive, driven by the disordering of the crystal lattice and the release of water molecules from the hydration shell upon precipitation.[1]
    

Solubility Profile & Solvent Compatibility[8]

Aqueous Solubility Landscape

EPCs exhibit a pH-dependent solubility profile characteristic of weak bases.[1][3]

MediumpHSolubility StateMechanism
0.1 N HCl 1.0Very High (>100 mg/mL)Full protonation of N4; formation of soluble chloride salts.[1][3]
PBS Buffer 7.4High Equilibrium favors ionized form (

85% protonated).[3]
0.1 N NaOH 13.0Moderate/Low Deprotonation to neutral free base; potential for oiling out.[3]
Organic Solvent Compatibility

The carbamate moiety imparts solubility in polar organic solvents, making EPCs versatile for synthesis.[1]

  • Protics (Ethanol, Methanol): Freely soluble.[1][3] Hydrogen bonding with the carbonyl oxygen and amine hydrogen facilitates dissolution.[3]

  • Polar Aprotics (DMF, DMSO): Excellent solubility; preferred for

    
     reactions.[1][3]
    
  • Chlorinated (DCM, Chloroform): Good solubility for the neutral form; used for liquid-liquid extraction from basic aqueous layers.[1][3]

  • Non-polar (Hexane, Heptane): Poor solubility.[1][3] Often used as anti-solvents to precipitate EPC salts.[1][3]

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium between the solid phase, the dissolved neutral species, and the ionized species, governed by pH and the intrinsic solubility (


).[1]

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) Solute_Neutral Dissolved Neutral Species (Intrinsic Solubility S0) Solid->Solute_Neutral Dissolution (ΔG_sol) Solute_Ionized Ionized Species (Protonated Cation) Solute_Neutral->Solute_Ionized Protonation (+H+) pH < pKa Precipitate Precipitate / Oil Solute_Neutral->Precipitate Saturation > S0 Solute_Ionized->Solute_Neutral Deprotonation (-H+) pH > pKa

Caption: Figure 1. The pH-dependent solubility equilibrium of Ethyl Piperazine Carboxylate. The shift between neutral and ionized states is the primary control lever for solubility.[1]

Experimental Methodologies

To generate high-fidelity solubility data, we recommend a two-tiered approach: Kinetic Solubility for high-throughput screening and Thermodynamic Solubility for formulation development.[1][3]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Determining equilibrium solubility (


) and intrinsic solubility (

).[1][3][8]

Materials:

  • EPC solid (excess)[1][3][8]

  • Phosphate buffers (pH 2.0 – 10.0)[1][3]

  • HPLC system with UV detection (210 nm for carbamate absorption)[1][3]

Workflow:

  • Preparation: Add excess EPC solid to glass vials containing 2 mL of buffer.

  • Equilibration: Shake at 25°C for 24–48 hours.

    • Note: Check for "oiling out" (formation of a second liquid phase) which is common for piperazine esters.[1][3] If oiling occurs, thermodynamic solubility is defined by the concentration of the aqueous phase in equilibrium with the oil.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (0.22 µm).

    • Critical Step: Pre-saturate the filter to prevent drug adsorption.[3]

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

  • Calculation: Plot Concentration vs. pH to determine intrinsic solubility (

    
    ) and pKa using the Henderson-Hasselbalch modification:
    
    
    
    
    [1][3]
Protocol B: Temperature-Dependent Profiling (van't Hoff Analysis)

Best for: Understanding crystallization and process scale-up.[1][3]

Workflow:

  • Prepare saturated solutions of EPC in Ethanol/Water mixtures at 20°C, 30°C, 40°C, and 50°C.[1]

  • Filter and quantify concentration (

    
    ) at each temperature (
    
    
    
    in Kelvin).
  • Data Analysis: Plot

    
     vs. 
    
    
    
    .
    • Slope:

      
      [1][3]
      
    • Intercept:

      
      [3]
      
    • Insight: A steep slope indicates high temperature sensitivity, suggesting cooling crystallization is a viable purification method.[1]

Strategic Applications in Drug Development

Purification via pH-Swing Extraction

Leveraging the pKa of 8.5 allows for a self-validating purification loop:

  • Acidify: Dissolve crude reaction mixture in dilute HCl (pH 2). Impurities that are non-basic (e.g., neutral reactants) remain in the organic layer or precipitate.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate to remove non-basic impurities.[3]

  • Basify: Adjust aqueous layer pH to 10-11 using NaOH. EPC precipitates or oils out.[3]

  • Extract: Extract the now-neutral EPC into DCM.

Formulation Strategy

For oral delivery, EPC derivatives are often formulated as Hydrochloride or Mesylate salts .[1][3]

  • Salt Selection: The HCl salt is preferred for immediate release due to rapid dissolution.[3]

  • Stability: Avoid phosphate salts if calcium excipients are used, to prevent precipitation of insoluble calcium phosphate.[1]

Workflow Visualization

The following decision tree guides the researcher in selecting the appropriate solubility modification strategy based on the observed data.

SolubilityWorkflow Start Start: Low Bioavailability or Process Yield Check_pH Check pH vs pKa (8.5) Start->Check_pH Acidic Acidic Environment (pH < 6) Check_pH->Acidic Target Basic Basic Environment (pH > 9) Check_pH->Basic Target Salt_Form Formulate as HCl/Mesylate Salt Acidic->Salt_Form Solubility High? No Cosolvent Add Co-solvent (PEG400 / Ethanol) Basic->Cosolvent Mod. Lipophilicity Emulsion Lipid Formulation (SEDDS) Basic->Emulsion High Lipophilicity

Caption: Figure 2. Decision matrix for solubility enhancement of EPC derivatives. Salt formation is the primary strategy for acidic/neutral targets, while lipid-based systems suit basic environments.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8431, 1-Piperazinecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data. Retrieved from [Link][1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate

Abstract This application note details a robust, scalable protocol for the synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate (CAS 1083256-05-6) starting from 2,6-dimethylpiperazine .[1] The synthesis addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate (CAS 1083256-05-6) starting from 2,6-dimethylpiperazine .[1] The synthesis addresses the critical challenge of desymmetrizing a hindered diamine to achieve high-yield mono-functionalization. Unlike standard statistical methods that result in inseparable mixtures of starting material, mono-, and bis-protected products, this guide utilizes a pH-Switch Purification Strategy to isolate the target secondary amine with >95% purity without the need for column chromatography.[1]

Strategic Analysis: The Symmetry Challenge

The starting material, 2,6-dimethylpiperazine, is a symmetric diamine (typically supplied as the cis isomer or a cis/trans mixture).[1] The core synthetic challenge is regioselectivity .

  • Nucleophilicity: Both nitrogen atoms are secondary amines flanked by methyl groups (steric hindrance). While less nucleophilic than unhindered piperazine, they remain reactive toward chloroformates.[1]

  • Statistical Distribution: In a standard equimolar reaction, the product distribution typically follows a statistical curve: ~50% Mono, ~25% Bis, ~25% Unreacted.[1]

  • Solution: To bypass difficult chromatographic separations, this protocol employs a stoichiometric deficit of the electrophile combined with a pH-controlled extractive workup . This exploits the basicity difference between the neutral bis-carbamate, the mono-basic target, and the di-basic starting material.[1]

Reaction Scheme

ReactionScheme cluster_conditions Key Conditions SM 2,6-Dimethylpiperazine (C6H14N2) Product Ethyl 2,6-dimethyl- piperazine-1-carboxylate (Target) SM->Product DCM, 0°C Slow Addition Reagent Ethyl Chloroformate (ClCO2Et) Reagent->Product Byproduct Bis-carbamate (Impurity) Product->Byproduct Over-reaction Cond 1. Temp: 0-5°C 2. Stoichiometry: 0.9 eq Electrophile 3. Mode: Dropwise Addition

Figure 1: Reaction scheme highlighting the pathway to the mono-protected target and the potential over-reaction to the bis-carbamate.

Materials & Equipment

ReagentPurityEquiv.[1][2][3][4][5][6]Role
2,6-Dimethylpiperazine >98%1.0Substrate
Ethyl Chloroformate 97%0.9Electrophile (Limiting Reagent)
Triethylamine (TEA) >99%1.1Acid Scavenger
Dichloromethane (DCM) ACS GradeSolventReaction Medium
Hydrochloric Acid (HCl) 1N & 6N-pH Adjustment (Acidic)
Sodium Hydroxide (NaOH) 4N-pH Adjustment (Basic)

Equipment:

  • 3-Neck Round Bottom Flask (inert atmosphere inlet).[1]

  • Pressure-equalizing addition funnel.[1]

  • Low-temperature thermometer.[1]

  • pH meter or precision pH strips (range 1-14).[1]

Experimental Protocol

Phase 1: The Reaction (Kinetic Control)

Objective: Minimize bis-acylation by limiting the electrophile concentration.

  • Setup: Charge a 3-neck flask with 2,6-dimethylpiperazine (10.0 g, 87.6 mmol, 1.0 equiv) and Triethylamine (13.4 mL, 96.3 mmol, 1.1 equiv) in DCM (100 mL).

  • Cooling: Submerge the flask in an ice/water bath. Stir vigorously until the internal temperature stabilizes at 0–5°C .

  • Addition: Dissolve Ethyl Chloroformate (7.5 mL, 78.8 mmol, 0.9 equiv) in DCM (20 mL). Transfer this solution to the addition funnel.

    • Critical Step: Add the chloroformate solution dropwise over 60 minutes . The slow addition ensures the concentration of electrophile remains low relative to the diamine, favoring mono-substitution.

  • Completion: After addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Checkpoint: TLC (10% MeOH in DCM) should show the formation of a major new spot (Target) and a minor less polar spot (Bis-carbamate).

Phase 2: The "pH Switch" Purification

Objective: Isolate the target based on its unique amphoteric properties.

This workup replaces column chromatography by exploiting the basicity differences:

  • Bis-carbamate: Neutral (Non-basic).[1]

  • Target (Mono): Basic (Secondary amine pKa ~9-10).[1]

  • Starting Material: Di-basic.

WorkupFlow Crude Crude Reaction Mixture (SM, Mono, Bis) Step1 1. Wash with Water 2. Extract Organic with 1N HCl (pH 2-3) Crude->Step1 Org1 Organic Phase (DCM) Contains: Bis-carbamate (Neutral) Step1->Org1 Discard Aq1 Aqueous Phase (Acidic) Contains: Mono-H+ & SM-2H+ Step1->Aq1 Keep Step2 Basify Aqueous to pH >12 (use 4N NaOH) Aq1->Step2 Step3 Extract with DCM (3x) Step2->Step3 Org2 Combined Organic Extracts Contains: Mono-Target + Trace SM Step3->Org2 Aq2 Aqueous Waste Step3->Aq2 Discard Step4 Wash with Brine (x3) Dry (Na2SO4) & Concentrate Org2->Step4 Final Final Product Ethyl 2,6-dimethylpiperazine-1-carboxylate Step4->Final

Figure 2: The pH-Switch purification workflow designed to remove neutral impurities and recover the basic amine target.

Detailed Workup Steps:

  • Quench: Add water (50 mL) to the reaction mixture. Separate phases.

  • Acid Extraction (Removal of Bis-carbamate):

    • Transfer the organic layer (DCM) to a separatory funnel.

    • Extract with 1N HCl (3 x 50 mL).

    • Chemistry: The Target and SM are protonated and move to the aqueous layer. The neutral Bis-carbamate remains in the DCM.

    • Discard the DCM layer (or save for bis-carbamate recovery if needed).[1]

  • Base Switch (Recovery of Target):

    • Combine the acidic aqueous extracts.[4][7] Cool in an ice bath.

    • Slowly add 4N NaOH until the pH reaches 12–13 . The solution will become cloudy as the free amines precipitate/oil out.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM (3 x 50 mL).

    • Combine these DCM extracts.

    • Refining Step: Wash the combined DCM with Brine (2 x 30 mL). This helps remove any residual unreacted 2,6-dimethylpiperazine (which is highly water-soluble).[1]

  • Isolation:

    • Dry over anhydrous Sodium Sulfate (Na2SO4) .[3][4]

    • Filter and concentrate under reduced pressure (rotary evaporator).[4]

    • Yield: Expect a colorless to pale yellow oil. Typical yield: 65–75% (based on limiting reagent).

Analytical Data & QC

Expected Structure Verification:

TechniqueExpected Signal Characteristics
1H NMR (CDCl3, 400 MHz) δ 1.10 (d, 6H, 2x -CH3), 1.25 (t, 3H, Ester -CH3), 2.6-3.0 (m, 3H, Ring protons), 3.8-4.2 (m, 3H, Ring protons near N-CO), 4.15 (q, 2H, Ester -CH2-).[1] Note: Broadening may occur due to rotamers.[1]
MS (ESI+) [M+H]+ = 187.14 .[1] Look for absence of Bis-product ([M+H]+ ~259) and SM ([M+H]+ ~115).[1]
Appearance Clear, viscous oil.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Bis-carbamate level Addition was too fast or local concentration hot-spots.Increase dilution of the acid chloride. Ensure vigorous stirring. Reduce temp to -10°C.
Low Yield Product lost in aqueous phase during workup.[1]Ensure pH >12 during basification.[1] Saturate aqueous layer with NaCl (salting out) before final extraction.
Residual Starting Material Incomplete reaction or poor brine wash.[1]Use 0.95 eq of electrophile. Perform an additional brine wash or use Kugelrohr distillation (bp ~100°C @ 0.5 mmHg) to purify.[1]
Solidification High purity cis isomer may solidify.[1]If solid, recrystallize from Hexane/EtOAc.[1]

Safety Considerations

  • Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive.[1] Reacts with water to form HCl.[1] Handle strictly in a fume hood.

  • DCM: Suspected carcinogen.[1] Avoid inhalation.

  • Pressure: Evolution of CO2 is not expected here (unlike Boc protection with carbonates), but HCl gas is generated if not scavenged. Ensure the system is vented through a drying tube.

References

  • Organic Chemistry Portal. Synthesis of Piperazines and Protection Strategies. Available at: [Link] (General reactivity of piperazines).

  • ResearchGate. Selective Mono-BOC Protection of Diamines. Available at: [Link] (Analogous methodology for selective diamine protection using pH control).[1]

Sources

Application

Application Note: Regioselective N-Acylation of cis-2,6-Dimethylpiperazine with Ethyl Chloroformate

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of N-acylated derivatives of cis-2,6-dimethylpiperazine. [1] Executive Summary The N-acyla...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of N-acylated derivatives of cis-2,6-dimethylpiperazine.

[1]

Executive Summary

The N-acylation of cis-2,6-dimethylpiperazine presents a unique challenge and opportunity in organic synthesis due to the steric non-equivalence of its two nitrogen atoms. Unlike unsubstituted piperazine, where statistical product mixtures (mono- vs. bis-acylated) are common, the 2,6-dimethyl substitution pattern creates a significant reactivity differential.

This guide details two distinct protocols:

  • Protocol A (Kinetic Control): Highly selective synthesis of mono-N4-acylated product (Ethyl 3,5-dimethylpiperazine-1-carboxylate) by exploiting steric hindrance at N1.

  • Protocol B (Thermodynamic/Forcing Control): Synthesis of the bis-acylated product (Diethyl 2,6-dimethylpiperazine-1,4-dicarboxylate) using forcing conditions.

Chemical Context & Structural Analysis[1][2][3][4]

The Steric Differentiator

cis-2,6-Dimethylpiperazine (CAS 21655-48-1) is a meso compound. While the molecule possesses a plane of symmetry, the two nitrogen atoms are chemically distinct regarding nucleophilicity and steric environment.

  • N1 (Hindered): This nitrogen is flanked by two methyl groups at the

    
    -positions (C2 and C6). The steric bulk of these methyl groups significantly retards nucleophilic attack on electrophiles.
    
  • N4 (Unhindered): This nitrogen is flanked by methylene groups (C3 and C5) with no

    
    -substitution. It exhibits reactivity comparable to a standard secondary amine.
    

Implication: Under controlled conditions (low temperature, stoichiometric addition), the reaction with ethyl chloroformate is highly regioselective for the N4 position .

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism (Schotten-Baumann or Anhydrous conditions).

Reaction Flow:

  • N4 Attack: Fast, kinetically favored. Forms Mono-product.

  • N1 Attack: Slow, requires excess reagent/heat. Forms Bis-product.

ReactionScheme SM cis-2,6-Dimethylpiperazine (Meso, N1 Hindered) Mono Mono-Acylated Product (Ethyl 3,5-dimethylpiperazine-1-carboxylate) Selectivity: >95% at N4 SM->Mono 1.0 eq ECF, 0°C Fast (N4 reaction) ECF Ethyl Chloroformate (Electrophile) ECF->Mono Bis Bis-Acylated Product (Diethyl 2,6-dimethylpiperazine-1,4-dicarboxylate) ECF->Bis Mono->Bis Excess ECF, Heat Slow (N1 reaction)

Figure 1: Reaction pathway demonstrating the kinetic separation between N4 and N1 acylation.

Protocol A: Selective Mono-N-Acylation (Targeting N4)[1]

Objective: Isolate Ethyl 3,5-dimethylpiperazine-1-carboxylate with >95% purity. Principle: Kinetic control. The unhindered N4 reacts rapidly at 0°C, while the hindered N1 remains unreactive.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
cis-2,6-Dimethylpiperazine114.191.0SolidSubstrate
Ethyl Chloroformate108.521.01.135Electrophile
Triethylamine (TEA)101.191.20.726Base (HCl Scavenger)
Dichloromethane (DCM)-10 V-Solvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add cis-2,6-dimethylpiperazine (1.0 eq) and anhydrous DCM (10 volumes relative to amine mass). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 eq) to the solution.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 15 minutes.

  • Addition of Electrophile (CRITICAL):

    • Prepare a solution of Ethyl Chloroformate (1.0 eq) in DCM (2 volumes).

    • Add this solution dropwise over 30–60 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Note: Rapid addition may cause local high concentrations, leading to bis-acylation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ; Stain: Ninhydrin).
    
    • Endpoint: Consumption of starting material is not the goal; avoiding bis-product is. Stop when bis-product trace appears or ECF is consumed.

  • Quench: Add water (5 volumes) to quench the reaction.

Workup & Purification (Acid-Base Extraction)

This method exploits the basicity difference between the products.

  • Bis-product: Neutral (Amide/Carbamate).

  • Mono-product: Basic (Secondary amine at N1).

  • Starting Material: Highly Basic (Diamine).

Workup Mix Crude Reaction Mixture (DCM + Water) Sep1 Phase Separation Mix->Sep1 Org1 Organic Layer (DCM) Contains: Bis-product (impurity) + Neutrals Sep1->Org1 Aq1 Aqueous Layer (pH ~10) Contains: Mono-product + SM + Salts Sep1->Aq1 AcidWash Extract Org1 with 1M HCl Org1->AcidWash Combine Combine Aqueous Layers Adjust to pH > 12 (NaOH) Aq1->Combine AqAcid Acidic Aqueous Extract Contains: Protonated Mono-product AcidWash->AqAcid OrgWaste Organic Waste (Bis-product removed) AcidWash->OrgWaste AqAcid->Combine Extract Extract with DCM (3x) Combine->Extract FinalOrg Combined DCM Extracts Contains: Mono-product + SM Extract->FinalOrg

Figure 2: Purification workflow to remove bis-acylated impurities.

Purification Note: If Starting Material (SM) remains, it can be removed by distillation (SM bp ~130°C vs Product >200°C) or column chromatography (Silica, DCM:MeOH:NH4OH gradient).

Protocol B: Bis-N-Acylation (Full Capping)[1]

Objective: Synthesize Diethyl 2,6-dimethylpiperazine-1,4-dicarboxylate. Principle: Thermodynamic control. Excess reagent and heat are used to overcome the steric barrier at N1.

Reagents[1][5][6]
  • cis-2,6-Dimethylpiperazine (1.0 eq)[2]

  • Ethyl Chloroformate (3.0 eq )

  • Triethylamine (4.0 eq )

  • DMAP (0.1 eq) – Catalyst essential for hindered N1 acylation.[1]

  • Solvent: Toluene or THF (allows higher reflux temp than DCM).

Procedure
  • Dissolve diamine, TEA, and DMAP in Toluene.

  • Add Ethyl Chloroformate (3.0 eq) dropwise at Room Temperature (RT).

  • Heat to Reflux (110°C) for 12–24 hours.

  • Monitor by LCMS (Target mass: MW ~258).

  • Workup: Acid wash (1M HCl) will remove TEA and DMAP. The Bis-product is neutral and will remain in the organic layer.

  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.

Analytical Characterization & Troubleshooting

NMR Interpretation (Mono-Product)

The regiochemistry is confirmed by the splitting patterns of the protons


 to the nitrogen.
  • Symmetry: The mono-product retains a plane of symmetry passing through N1 and N4.

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ~1.1 ppm (d, 6H):  Methyl groups at C2/C6.
      
    • 
       ~2.8 ppm (m, 2H):  Methine protons at C2/C6 (adjacent to hindered N1-H).
      
    • 
       ~3.0-4.0 ppm (broad, 4H):  Methylene protons at C3/C5 (adjacent to acylated N4).
      
    • Diagnostic: If acylation occurred at N1 (hindered), the methine protons at C2/C6 would shift significantly downfield (~4.0+ ppm) due to the carbamate anisotropy. Since they remain upfield, acylation is at N4.

Troubleshooting Table
IssueProbable CauseSolution
High Bis-acylation in Protocol A Addition too fast; Temp too high.Cool to -10°C; Dilute ECF further; Add slower.
Low Conversion in Protocol B N1 steric hindrance too strong.Switch solvent to Toluene (higher bp); Increase DMAP load to 20 mol%.
Emulsion during Workup Amphiphilic nature of piperazines.Saturate aqueous layer with NaCl (Brine); Use Chloroform instead of DCM.
Product Solidification Carbamates can be waxy solids.Triturate with cold pentane or ether to induce crystallization.

Safety & Handling (E-E-A-T)

  • Ethyl Chloroformate: Highly toxic, lachrymator, and flammable (Flash point 16°C). Reacts violently with water to release HCl and CO

    
    . Always  use in a fume hood. Vent the reaction vessel to a scrubber or inert gas line to manage CO
    
    
    
    evolution.
  • Piperazines: Can be skin sensitizers. Wear nitrile gloves and long sleeves.

  • Pressure: The reaction generates CO

    
     if moisture is present, and HCl gas is neutralized by base. Ensure the system is not sealed tight without a pressure relief mechanism (bubbler).
    

References

  • Regioselectivity in Piperazines

    • Berkheij, M., et al. "Synthesis of 2,6-disubstituted piperazines." Tetrahedron Letters, 2005.

    • Explanation: Establishes the reactivity difference between hindered and unhindered nitrogens in substituted piperazines.
  • General Carbamate Synthesis Protocol

    • Organic Syntheses, Coll. Vol. 3, p. 167 (1955). "Ethyl N-Methylcarbamate".

    • Relevance: Foundational protocol for chloroformate reactions.

  • Safety Data

    • PubChem CID 10928 (Ethyl Chloroformate).

  • Stereochemistry of 2,6-Dimethylpiperazine

    • Cignarella, G., et al. "Stereochemistry of 2,6-dimethylpiperazines."[2] Journal of Medicinal Chemistry, 1964.[3]

    • Relevance: Confirms the meso/racemic structures and physical properties.

Sources

Method

Regioselective mono-protection of 2,6-dimethylpiperazine

An Application Guide to the Synthesis of Mono-Protected 2,6-Dimethylpiperazine Building Blocks Abstract Mono-protected derivatives of 2,6-dimethylpiperazine are pivotal intermediates in contemporary drug discovery and or...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Mono-Protected 2,6-Dimethylpiperazine Building Blocks

Abstract

Mono-protected derivatives of 2,6-dimethylpiperazine are pivotal intermediates in contemporary drug discovery and organic synthesis, serving as versatile scaffolds for a multitude of biologically active compounds.[1][2] The symmetrical nature of the parent molecule, however, presents a significant synthetic challenge: achieving selective mono-functionalization without the concurrent formation of undesired di-substituted byproducts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the regioselective mono-protection of 2,6-dimethylpiperazine, with a focus on the widely-used tert-butoxycarbonyl (Boc) protecting group. We will explore the underlying chemical principles that govern selectivity and present a robust, field-proven protocol designed for high yield and purity.

The Strategic Imperative for Regioselectivity

2,6-Dimethylpiperazine exists as cis and trans diastereomers. The cis isomer, in particular, is a privileged scaffold found in numerous therapeutic agents.[1] Direct N-alkylation or N-acylation of the free base often leads to a statistical mixture of mono- and di-substituted products, necessitating tedious and often inefficient chromatographic separations.[3][4] The core challenge lies in differentiating the two chemically equivalent secondary amine nitrogens.

Successful regioselective mono-protection hinges on transiently deactivating one of the nitrogen atoms, thereby directing the protecting group to a single site. Several strategies have been developed to address this challenge:

  • Statistical Control (Excess Diamine): Using a large excess of 2,6-dimethylpiperazine can statistically favor mono-protection. However, this approach is atom-inefficient and impractical when the piperazine derivative is valuable or complex.[5]

  • Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry, reaction time, and temperature, enabling kinetic control that can significantly enhance selectivity for the mono-protected product.[6]

  • Mono-Protonation: This is an elegant and highly effective strategy. By adding one equivalent of a strong acid, a mono-salt of the piperazine is formed. The protonated nitrogen is rendered non-nucleophilic, effectively "protecting" it and leaving the other nitrogen free to react with an electrophile, such as di-tert-butyl dicarbonate (Boc₂O).[5][7][8] This method is cost-effective and generally provides high selectivity.

This guide will focus on the mono-protonation strategy, as it represents an optimal balance of efficiency, selectivity, and operational simplicity for typical laboratory and scale-up applications.

Featured Protocol: Regioselective Mono-Boc Protection of cis-2,6-Dimethylpiperazine

This protocol employs the mono-protonation strategy to achieve high selectivity. The addition of one equivalent of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), deactivates one amine, allowing for the selective protection of the other.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve cis-2,6-dimethylpiperazine in Methanol (MeOH) B 2. Cool solution to 0-5 °C A->B Ice Bath C 3. Add 1.0 eq. Trifluoroacetic Acid (TFA) dropwise to form mono-salt B->C Deactivation D 4. Add 1.0 eq. Boc₂O solution dropwise at 0-5 °C C->D Protection E 5. Warm to RT and stir for 12-18h. Monitor by TLC/LC-MS D->E Reaction Progress F 6. Concentrate reaction mixture in vacuo E->F G 7. Aqueous Work-up: Basify with aq. NaOH, then extract with Dichloromethane (DCM) F->G H 8. Purify by Flash Column Chromatography G->H I Final Product: tert-butyl cis-3,5-dimethylpiperazine- 1-carboxylate H->I Isolation

Caption: Workflow for the regioselective mono-Boc protection of cis-2,6-dimethylpiperazine.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
cis-2,6-Dimethylpiperazine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich
Methanol (MeOH), Anhydrous≥99.8%Fisher Scientific
Dichloromethane (DCM), ACS Grade≥99.5%VWR Chemicals
Sodium Hydroxide (NaOH), pelletsACS Reagent, ≥97%Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel for Flash Chromatography230-400 meshSorbent Tech.
Ethyl Acetate, ACS Grade≥99.5%VWR Chemicals
Hexanes, ACS Grade≥98.5%VWR Chemicals
Step-by-Step Protocol
  • Salt Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add cis-2,6-dimethylpiperazine (1.0 eq).

    • Dissolve the piperazine in anhydrous methanol (approx. 0.2 M concentration).

    • Cool the solution to 0-5 °C using an ice-water bath.

    • Causality: Performing the reaction at low temperature helps to control the exothermicity of the acid-base neutralization and the subsequent protection reaction, which improves selectivity.

    • Slowly add trifluoroacetic acid (1.0 eq) dropwise via syringe while stirring vigorously. A white precipitate of the mono-TFA salt may form. Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete salt formation.[5]

  • Boc-Protection:

    • In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small amount of anhydrous methanol.

    • Add the Boc₂O solution dropwise to the stirred piperazine salt slurry over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

    • Causality: The slow addition of the protecting agent is crucial. It maintains a low concentration of the electrophile, ensuring it reacts preferentially with the available unprotonated amine rather than engaging in side reactions, thus minimizing di-protection.[9]

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: 10% Methanol in Dichloromethane with 1% Triethylamine.

    • Visualization: Potassium permanganate stain. The product should have an Rf between the starting material and the di-Boc byproduct.

  • Work-up and Extraction:

    • Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water and cool in an ice bath.

    • Make the aqueous solution basic (pH > 12) by the slow addition of 4N aqueous NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.[3]

    • Eluent System: A gradient of 0-10% methanol in dichloromethane is typically effective. Adding 0.5-1% triethylamine to the eluent system can prevent product tailing on the acidic silica gel.[3]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the mono-protected product as a white solid or viscous oil.

Product Characterization and Validation

Confirming the structure and purity of the mono-protected product is essential. The breaking of the molecule's C₂ symmetry upon mono-protection is the key diagnostic feature observed in NMR spectroscopy.

Expected Analytical Data
TechniqueObservation for Mono-Boc-Protected Product
¹H NMR The spectrum will be more complex than the simple spectrum of the starting material. Protons that were chemically equivalent in the starting material will now be distinct, leading to a greater number of signals. Expect to see the characteristic singlet for the Boc group's tert-butyl protons around 1.4-1.5 ppm.[5][10]
¹³C NMR The number of carbon signals will increase compared to the symmetrical starting material. Key signals include the Boc carbonyl carbon (~155 ppm) and the Boc quaternary carbon (~79-80 ppm).[5]
LC-MS A peak corresponding to the [M+H]⁺ (mass of product + 1) should be observed, confirming the correct molecular weight.
TLC A single spot under the optimized eluent system, with an Rf value higher than the starting diamine but lower than the di-protected byproduct.
Typical Results
ParameterTypical Value
Yield 65-85%
Purity >95% (by NMR/LC-MS)
Appearance White to off-white solid

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Significant Di-protection 1. Inaccurate stoichiometry (excess Boc₂O).2. Addition of Boc₂O was too fast.3. Insufficient protonation.1. Carefully re-verify the molar equivalents of all reagents.2. Slow the rate of addition of the Boc₂O solution, maintaining a low reaction temperature.3. Ensure 1.0 equivalent of strong acid is used.
Low Product Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Degradation on silica gel.1. Extend the reaction time and re-verify completion by TLC/LC-MS.2. Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction; perform additional extractions.3. Neutralize the silica gel by pre-treating or adding triethylamine to the eluent.[3]
Difficult Purification Co-elution of starting material or di-Boc byproduct.Optimize the chromatography eluent system using a shallower gradient. Consider an alternative stationary phase like neutral alumina if the product is acid-sensitive.[3]

References

  • Piz, V., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Reactions. Available at: [Link]

  • Correa-Llantén, D. N., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]

  • Gucký, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Reddy, G. V., et al. (2024). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Gucký, T. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at: [Link]

  • Pesnot, T., et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis. Available at: [Link]

  • Plantz, A. Z., et al. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]

  • Sridhar, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]

  • Jucker, E., & Sury, E. (1964). 2,6-DIALKYLPIPERAZINES. I. SYNTHESIS OF CIS-2,6-DIMETHYLPIPERAZINE DERIVATIVES. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (1999). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.
  • Scott, J. D., et al. (2021). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gucký, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2002). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Wenge, T., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Wang, S., et al. (2021). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering. Available at: [Link]

  • Perrotta, E., et al. (2001). 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis. Journal of Combinatorial Chemistry. Available at: [Link]

  • Kumar, I., & Singh, V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. Available at: [Link]

  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Available at: [Link]

  • Filice, M., & Palomo, J. M. (2013). Recent Trends in Regioselective Protection and Deprotection of Monosaccharides. ResearchGate. Available at: [Link]

Sources

Application

Reaction conditions for ethyl carbamate formation on piperazine rings

Topic: Reaction conditions for ethyl carbamate formation on piperazine rings Content Type: Application Notes and Protocols Target Moiety: Ethyl Piperazine-1-Carboxylate Primary Reagents: Ethyl Chloroformate (ECF) / Dieth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for ethyl carbamate formation on piperazine rings Content Type: Application Notes and Protocols

Target Moiety: Ethyl Piperazine-1-Carboxylate Primary Reagents: Ethyl Chloroformate (ECF) / Diethyl Carbonate (DEC)

Abstract & Strategic Overview

The formation of ethyl carbamates on piperazine rings is a cornerstone transformation in medicinal chemistry, serving as a critical step in the synthesis of fluoroquinolone antibiotics (e.g., Norfloxacin, Enoxacin), antipsychotics, and antihistamines. While the reaction appears trivial, the symmetric nature of piperazine presents a classic challenge: competing bis-acylation .

This guide moves beyond generic "stir and pour" instructions. It provides three distinct protocols tailored to specific selectivity needs:

  • Protocol A (The "Mono-Salt" Method): High mono-selectivity using pH control (Best for synthesis of building blocks).

  • Protocol B (Schotten-Baumann): Robust biphasic conditions (Best for scale-up of non-sensitive substrates).

  • Protocol C (Green Catalysis): Diethyl carbonate mediated synthesis (Best for avoiding halogenated waste).

Mechanistic Insight

The reaction follows a Nucleophilic Acyl Substitution (AdN-E) pathway. Understanding the electronic shifts is vital for controlling side reactions.

  • Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the carbonyl carbon of ethyl chloroformate.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl and generating the carbamate.

  • Proton Transfer: The released HCl must be neutralized immediately to prevent protonation of the remaining unreacted piperazine, which would otherwise stall the reaction kinetics.

Critical Selectivity Factor: The pKa of the first nitrogen in piperazine is ~9.8. After mono-carbamoylation, the distal nitrogen remains basic (pKa ~9.0), but the electron-withdrawing carbamate group slightly reduces its nucleophilicity. However, this electronic difference is often insufficient to prevent bis-acylation under standard conditions. Kinetic control via stoichiometry or pH manipulation is required.

Visualization: Reaction Mechanism

ReactionMechanism Pip Piperazine (Nucleophile) Inter Tetrahedral Intermediate Pip->Inter Attack (k1) ECF Ethyl Chloroformate (Electrophile) ECF->Inter Prod Ethyl Piperazine-1-Carboxylate (Mono-Product) Inter->Prod Elimination (-Cl) HCl HCl (Byproduct) Inter->HCl Bis Bis-Carbamate (Over-reaction) Prod->Bis + ECF (k2) (Avoid this via Protocol A)

Caption: Nucleophilic addition-elimination pathway. Minimizing k2 (bis-acylation) is the primary experimental objective.

Critical Reaction Variables

VariableRecommendationRationale
Stoichiometry 1:1 (with pH control) or 5:1 (excess amine) A large excess of piperazine statistically favors mono-substitution. If using 1:1, one amine must be "masked" via protonation.
Temperature 0°C to 5°C The reaction with chloroformates is highly exothermic. Low temperature suppresses bis-acylation kinetics.
Base Choice Inorganic (NaOH/K2CO3) vs. Organic (TEA) Inorganic bases in biphasic systems (Schotten-Baumann) facilitate easy removal of salts. TEA is preferred for anhydrous conditions.
Solvent DCM, Water/Methanol, or Toluene DCM is standard for solubility. Water is excellent for the "Salt Method" as it solubilizes the protecting proton.

Experimental Protocols

Protocol A: The "Mono-Salt" Method (High Selectivity)

Best for: Producing pure mono-protected piperazine without column chromatography.

Concept: By adjusting the pH to ~4-5 or using a stoichiometric mixture of piperazine and piperazine dihydrochloride, you create a statistical distribution where the dominant species is the mono-protonated piperazinium ion. The protonated amine is non-nucleophilic, effectively "protecting" itself.

Materials:

  • Piperazine (anhydrous)[1]

  • Piperazine dihydrochloride (or conc. HCl)

  • Ethyl Chloroformate[1][2][3][4][5][6][7]

  • Solvent: Water/Ethanol (1:1)

Step-by-Step:

  • Preparation of Mono-Salt: In a flask, dissolve 10.0 mmol of Piperazine and 10.0 mmol of Piperazine Dihydrochloride in 20 mL of water. Alternatively, dissolve 20 mmol of piperazine in water and add 10 mmol of HCl (1 eq).

    • Note: This generates a solution rich in mono-protonated piperazine.

  • Addition: Cool the solution to 0°C .

  • Reaction: Add 10.0 mmol (1.0 eq) of Ethyl Chloroformate dropwise over 30 minutes.

    • Crucial: Maintain vigorous stirring. The free amine reacts, and the equilibrium shifts to deprotonate more mono-salt as the reaction proceeds.

  • Buffering: Simultaneously, add a base (e.g., Sodium Acetate or dropwise NaOH) to maintain pH ~4–5. This ensures that as HCl is produced, it doesn't fully protonate the remaining starting material, but the pH stays low enough to keep the second nitrogen of the product protonated (preventing bis-reaction).

  • Workup (The "pH Switch"):

    • Acidify the mixture to pH 2-3 (if not already) and wash with DCM or Ethyl Acetate . The bis-carbamate (neutral) will extract into the organic layer. Discard organic layer.

    • Basify the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution.

    • Extract the aqueous layer with DCM (3x) . The mono-carbamate (now a free base) will extract.

    • Dry (Na2SO4) and concentrate.[8][9][10]

Expected Yield: 60–75% (High purity).

Protocol B: Classical Schotten-Baumann (Scale-Up)

Best for: Large scale synthesis where excess piperazine can be recovered.

Materials:

  • Piperazine (5.0 equivalents)[1]

  • Ethyl Chloroformate (1.0 equivalent)[1]

  • Solvent: DCM / Water (Biphasic)

  • Base: NaOH (1.1 equivalents)

Step-by-Step:

  • Dissolution: Dissolve 5.0 eq of Piperazine in water. Add an equal volume of DCM.

  • Cooling: Cool the biphasic mixture to 0–5°C .

  • Addition: Dissolve 1.0 eq of Ethyl Chloroformate in a small amount of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 1 hour.

    • Why? The high concentration of piperazine in the aqueous phase ensures that any ECF entering the interface reacts with fresh piperazine rather than the product.

  • Quench: Stir for an additional 2 hours at room temperature.

  • Separation: Separate the layers.

    • Organic Layer: Contains Mono-product and Bis-byproduct.[11]

    • Aqueous Layer: Contains unreacted Piperazine (recoverable).

  • Purification: Wash the organic layer with water (3x) to remove residual piperazine. If bis-product is present, use the "pH Switch" extraction described in Protocol A (extract organic with dilute HCl, separate, basify aqueous, re-extract).

Protocol C: Green Synthesis (Halogen-Free)

Best for: Sustainable chemistry, avoiding toxic chloroformates.

Reagent: Diethyl Carbonate (DEC) Catalyst: None (Thermal) or La2O3/SiO2

Step-by-Step:

  • Setup: Combine Piperazine (1.0 eq) and Diethyl Carbonate (5.0 eq) in a round-bottom flask. DEC acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (~90–100°C ) for 12–24 hours.

    • Mechanism:[2][6][12][13] Aminolysis of the carbonate. Ethanol is the byproduct.

  • Optimization: Distill off the ethanol byproduct continuously to drive the equilibrium forward (Le Chatelier’s principle).

  • Workup: Evaporate excess DEC under reduced pressure.

  • Result: This method often yields high selectivity for the mono-product if the reaction time is controlled, though bis-formation is possible at very long reaction times.

Troubleshooting & Decision Matrix

Workflow Decision Tree

DecisionTree Start Start: Select Protocol Q1 Is the substrate water-sensitive? Start->Q1 Q2 Is mono-selectivity critical? Q1->Q2 No ProtoC Protocol D: Anhydrous Organic (DCM/TEA, -78°C to 0°C) Q1->ProtoC Yes ProtoA Protocol A: Mono-Salt Method (Water/Acid System) Q2->ProtoA Yes (High Purity) ProtoB Protocol B: Schotten-Baumann (Biphasic/Excess Amine) Q2->ProtoB No (Scale/Speed)

Caption: Selection guide based on substrate stability and purity requirements.

Common Issues
SymptomCauseSolution
High Bis-Carbamate Local high concentration of ECF.Increase stirring rate; dilute ECF before addition; switch to Protocol A.
Low Yield Product lost in aqueous layer during workup.The mono-carbamate is basic. Ensure aqueous layer is pH >12 before final extraction.
Emulsion Biphasic reaction with surfactants.Filter through Celite or add brine.

Safety & Handling

  • Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive. Handle only in a fume hood. Reacts violently with water if not cooled.

  • Piperazine: Corrosive solid; can cause respiratory sensitization.

  • Pressure: Protocol C (Green) may generate pressure if ethanol is not distilled properly; ensure open system or proper venting.

References

  • National Institutes of Health (PMC). N-Dealkylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines and Carbamates. Retrieved from [Link]

  • ResearchGate. A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

Sources

Method

Application Note: Scalable Synthesis of Chiral Piperazine Intermediates

Executive Summary & Strategic Selection Chiral piperazines are privileged pharmacophores found in blockbuster therapeutics ranging from HIV protease inhibitors (e.g., Indinavir) to modern antipsychotics and antifungals....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

Chiral piperazines are privileged pharmacophores found in blockbuster therapeutics ranging from HIV protease inhibitors (e.g., Indinavir) to modern antipsychotics and antifungals. While laboratory-scale synthesis often relies on chiral pool manipulation (from amino acids), these routes frequently suffer from step-ineconomy and racemization risks during cyclization.

For multi-kilogram to ton-scale production, three dominant methodologies have emerged as industry standards. The selection of the optimal route depends strictly on the substitution pattern and available starting materials.

Strategic Decision Matrix
FeatureMethod A: Asymmetric Hydrogenation (AH) Method B: Biocatalytic Transamination Method C: Classical Resolution
Primary Utility 2-substituted & 2,3-disubstituted piperazinesChiral amines from ketopiperazinesSimple 2-alkyl piperazines (e.g., 2-methyl)
Scalability High (Flow chemistry compatible)High (Batch/Chemostat)Very High (Simple crystallization)
Atom Economy ExcellentVery GoodPoor (50% theoretical max yield)
Key Constraint Requires high-pressure equipment (10-50 bar)Enzyme screening required; equilibrium shiftRequires cheap racemic starting material
Cost Driver Iridium/Ruthenium catalyst & LigandsEnzyme development & CofactorsWaste disposal & Resolving agents

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

The "High-Tech" Route

Mechanistic Insight

Pyrazines are electron-rich and notoriously difficult to hydrogenate enantioselectively due to catalyst poisoning by the basic nitrogen. The breakthrough strategy involves substrate activation via quaternization. Reacting the pyrazine with an alkyl halide forms a pyrazinium salt, which is electron-deficient and highly susceptible to hydride transfer, while simultaneously preventing the product piperazine from coordinating strongly to the metal center.

Workflow Diagram

AH_Cycle Start Pyrazine Substrate Activation Activation (R-X Alkylation) Start->Activation Alkyl Halide Salt Pyrazinium Salt (Activated) Activation->Salt Hydrogenation Hydrogenation (H2, 600 psi) Salt->Hydrogenation Cat_Add Add Catalyst [Ir(COD)Cl]2 + Ligand Cat_Add->Hydrogenation Workup Basification & Extraction Hydrogenation->Workup Product Chiral Piperazine (>96% ee) Workup->Product

Caption: Activation-Reduction strategy preventing catalyst poisoning during Ir-catalyzed hydrogenation.

Detailed Protocol: Synthesis of (S)-1-Benzyl-2-methylpiperazine

Reagents:

  • 2-Methylpyrazine (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (R)-SegPhos or (R,R)-f-Binaphane (1.1 mol%)

  • Solvent: Dichloromethane (DCM) / Methanol (1:1)

Step-by-Step Methodology:

  • Substrate Activation (Self-Validating Step 1):

    • Charge a reactor with 2-methylpyrazine (100 g) in acetone.

    • Add benzyl bromide dropwise at 0–5 °C to control exotherm.

    • Stir at RT for 4 hours. The product precipitates as a white solid.

    • Validation: Filter a small aliquot. ¹H NMR must show a downfield shift of aromatic protons (>9.0 ppm), confirming quaternization.

    • Filtration yields 1-benzyl-2-methylpyrazinium bromide. Dry under vacuum.

  • Catalyst Preparation:

    • In a glovebox or under N₂, mix [Ir(COD)Cl]₂ and the chiral phosphine ligand in degassed DCM. Stir for 30 min until the solution turns clear orange/red.

  • Asymmetric Hydrogenation:

    • Load the pyrazinium salt into a high-pressure autoclave.

    • Add the catalyst solution and methanol (0.5 M concentration).

    • Purge with H₂ (3x) and pressurize to 50 bar (725 psi).

    • Heat to 50 °C and stir for 12–18 hours.

    • Validation: Monitor H₂ uptake curve. Reaction is complete when uptake plateaus.

  • Workup & Purification:

    • Vent H₂. Concentrate the mixture to remove methanol.

    • Add 20% NaOH (aq) to basify to pH >12 (liberates the free base).

    • Extract with MTBE (Methyl tert-butyl ether).

    • Concentrate organic layer to yield crude oil. Distillation or recrystallization (as HCl salt) affords the product.

Expected Results: Yield >90%, ee >94%.

Protocol B: Biocatalytic Transamination

The "Green" Route

Mechanistic Insight

-Transaminases (ATAs) can introduce chirality into pre-existing cyclic ketone scaffolds (e.g., ketopiperazines). Unlike chemical reduction, this avoids heavy metals. The equilibrium is often unfavorable, requiring an "amine donor" (like isopropylamine) that generates a volatile coproduct (acetone) to drive the reaction forward, or a coupled enzyme system (LDH/GDH) to recycle the cofactor.
Workflow Diagram

Bio_Cascade Substrate Ketopiperazine (Prochiral) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Enzyme ω-Transaminase (PLP-dependent) Enzyme->Intermediate Catalyst Donor Amine Donor (Isopropylamine) Donor->Intermediate Product Chiral Piperazine Intermediate->Product Transamination Byproduct Acetone (Volatile Removal) Intermediate->Byproduct Coproduct

Caption: Biocatalytic transamination using isopropylamine as a sacrificial donor to shift equilibrium.

Detailed Protocol: Synthesis of (R)-Piperazine-2-carboxylate derivative

Reagents:

  • Substrate: Ethyl 3-oxopiperazine-1-carboxylate

  • Enzyme: ATA-117 (or commercially available screening kit equivalent)

  • Cofactor: PLP (Pyridoxal-5'-phosphate)[1][2]

  • Donor: Isopropylamine (1 M)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Enzyme Screening (Critical Setup):

    • Screen a panel of ATAs (e.g., Vibrio fluvialis, Chromobacterium violaceum) in 96-well plates.

    • Validation: Use a colorimetric assay (acetophenone production detection) to identify hits.

  • Scale-Up Reaction (1 L scale):

    • Dissolve substrate (10 g) in DMSO (5% v/v final concentration) and Buffer.

    • Add Isopropylamine (1 M) and PLP (1 mM).

    • Add Enzyme preparation (lyophilized powder or whole cell).

    • Incubate at 30 °C with gentle shaking.

  • Equilibrium Management:

    • Apply a slight vacuum or N₂ sweep to continuously remove acetone (coproduct), driving the reaction to completion.

    • Validation: Monitor conversion via HPLC every 4 hours. Add fresh enzyme if conversion stalls <50%.

  • Workup:

    • Acidify to pH 2 to denature protein; filter through Celite.

    • Basify filtrate to pH 12 and extract with Ethyl Acetate.

Protocol C: Classical Resolution via Diastereomeric Salt Formation

The "Workhorse" Route

Mechanistic Insight

For simple alkyl-piperazines (e.g., 2-methylpiperazine), resolution is often more cost-effective than asymmetric synthesis. The key is identifying a resolving agent that forms a crystalline salt with a significant solubility difference between diastereomers (The "Pasteur Effect").

Detailed Protocol: Resolution of Racemic 2-Methylpiperazine

Reagents:

  • Racemic 2-Methylpiperazine (1.0 equiv)[3][4]

  • L-Tartaric Acid (1.0 equiv or 0.5 equiv for "Pope-Peachey" method)[4]

  • Solvent: Ethanol/Water (95:5)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve L-Tartaric acid (150 g, 1.0 mol) in Ethanol (500 mL) at 60 °C.

    • Add Racemic 2-methylpiperazine (100 g, 1.0 mol) dissolved in Ethanol (200 mL) slowly.

    • Observation: A heavy precipitate will form initially. Heat to reflux until complete dissolution occurs (clear solution).

  • Controlled Crystallization (The Critical Step):

    • Cool slowly (10 °C/hour) to Room Temperature.

    • Seed with pure (R)-2-methylpiperazine-L-tartrate crystals at 40 °C if available.

    • Let stand at 5 °C for 12 hours.

  • Filtration and Analysis (Self-Validating):

    • Filter the crystals.

    • Validation: Take a small sample, crack the salt (NaOH), and check optical rotation.

    • Target:

      
       (c=1, water) for the salt.
      
    • If ee < 95%, recrystallize from Ethanol/Water.

  • Salt Breaking:

    • Dissolve the purified salt in minimum water.

    • Add solid KOH pellets until pH >13.

    • Extract with hot Toluene (piperazines are highly soluble in toluene).

    • Distill toluene to recover pure (R)-2-methylpiperazine.

Quality Control & Analytical Standards

HPLC Method for Chiral Purity:

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm)

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (Piperazines have weak UV; derivatization with benzoyl chloride may be required for higher sensitivity).

Data Summary Table

MethodTypical YieldTypical eeCost/kgWaste Profile
Ir-Hydrogenation 90-95%94-99%HighLow (Green)
Biocatalysis 70-85%>99%MediumVery Low (Green)
Resolution 30-40%*>99%LowHigh (Mother liquors)

*Yield is based on racemic starting material (max 50% theoretical without recycling).

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 2016. Link

  • Rational Screening Approach for Classical Chiral Resolution. Organic Process Research & Development, 2010. Link

  • Continuous flow-mode synthesis of (chiral) amines with transaminase. Reaction Chemistry & Engineering, 2021. Link

  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation. Angewandte Chemie, 2015. Link

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics. Journal of Organic Chemistry, 2024. Link

Sources

Application

Application Note: Deprotection Strategies for Ethyl Carbamate-Protected Piperazine Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale In the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the synthesis of complex pharmaceutical active ingredients (APIs), the piperazine ring is a ubiquitous pharmacophore. While tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are the standard protecting groups for secondary amines due to their mild cleavage conditions, the ethyl carbamate (ethyl urethane) is occasionally encountered either as a deliberate, highly robust protecting group or as a synthetic artifact[1].

Unlike Boc (which cleaves via acid-mediated formation of a stable tert-butyl cation) or Cbz (which cleaves via hydrogenolysis), the ethyl carbamate is exceptionally stable[1]. The primary carbon of the ethyl group prevents facile unimolecular elimination (E1), and the carbamate linkage is highly resistant to standard nucleophilic attack. Consequently, deprotecting an ethyl carbamate requires either brute-force thermodynamic conditions (harsh acidic or basic reflux) or highly specialized, hard-soft acid-base (HSAB) tailored nucleophiles like Iodotrimethylsilane (TMSI)[2]. In drug metabolism studies, the cleavage of ethyl carbamates on piperazine/pyrazine rings has been shown to be equally challenging, further highlighting their chemical and metabolic stability[3].

This application note synthesizes field-proven methodologies for ethyl carbamate deprotection, providing causality-driven protocols to ensure high-fidelity recovery of the free piperazine.

Strategic Decision Matrix

Selecting the appropriate deprotection modality depends entirely on the functional group tolerance of the substrate.

DecisionTree Start Protected Piperazine (Ethyl Carbamate) CheckFG Functional Group Tolerance Check Start->CheckFG LateStage Late-Stage / Complex Intermediate? CheckFG->LateStage AcidSens Acid-Sensitive Groups Present? LateStage->AcidSens No TMSI Method A: TMSI Cleavage (Mild, Highly Selective) LateStage->TMSI Yes BaseSens Base-Sensitive Groups Present? AcidSens->BaseSens Yes Acid Method B: Conc. HCl Reflux (Harsh Acidic) AcidSens->Acid No BaseSens->TMSI Yes Base Method C: KOH Reflux (Harsh Basic) BaseSens->Base No

Figure 1: Workflow for selecting the optimal ethyl carbamate deprotection strategy based on substrate complexity.

Quantitative Comparison of Deprotection Modalities

The following table summarizes the operational parameters and functional group compatibilities of the three primary deprotection strategies.

Deprotection MethodReagents & ConditionsTypical YieldFunctional Group CompatibilityPrimary Use Case
Method A: TMSI Cleavage TMSI (1.2–2.0 eq), CHCl₃, 50–60 °C, then MeOH70–95%High : Tolerates esters, ethers, and acid-sensitive groups.Late-stage complex intermediates (e.g., natural product total synthesis)[4].
Method B: Acidic Hydrolysis Conc. HCl or HBr/AcOH, Reflux (100+ °C)60–90%Low : Cleaves Boc, t-Bu esters, acetals, and silyl ethers.Early-stage robust scaffolds.
Method C: Basic Hydrolysis KOH/NaOH, Ethylene Glycol or EtOH, Reflux50–85%Moderate : Cleaves Fmoc, hydrolyzes esters and primary amides.Acid-sensitive robust scaffolds[5].

Detailed Experimental Protocols

Method A: Iodotrimethylsilane (TMSI)-Mediated Cleavage

Causality & Mechanism: TMSI acts as a highly specialized reagent for carbamate cleavage. The highly oxophilic silicon atom activates the carbonyl oxygen (O-silylation). This activation allows the soft iodide nucleophile to attack the sterically unhindered ethyl group via an S_N2 mechanism, releasing ethyl iodide and forming a silyl carbamate[2]. The addition of methanol in the workup phase hydrolyzes the silyl carbamate into a carbamic acid, which spontaneously decarboxylates to yield the free piperazine[2].

TMSIMechanism Step1 Ethyl Carbamate Piperazine Step2 O-Silylation (TMSI) Step1->Step2 Step3 Nucleophilic Attack (Iodide on Ethyl) Step2->Step3 Activation Step4 Silyl Carbamate Intermediate Step3->Step4 - EtI Step5 Methanolysis (MeOH Addition) Step4->Step5 Step6 Decarboxylation (-CO2) Step5->Step6 - TMS-OMe Step7 Free Piperazine Step6->Step7

Figure 2: Mechanistic pathway of TMSI-mediated cleavage of ethyl carbamates to yield free piperazines.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon. (Causality: TMSI is highly moisture-sensitive and will rapidly hydrolyze to hexamethyldisiloxane and HI in the presence of water).

  • Substrate Solvation: Dissolve the ethyl carbamate-protected piperazine (1.0 equiv) in anhydrous CHCl₃ or CH₂Cl₂ to achieve a 0.2 M to 0.5 M solution.

  • Reagent Addition: Using a gas-tight syringe, add Iodotrimethylsilane (TMSI) (1.2 to 2.0 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 50–60 °C and stir for 2 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation Note: The intermediate silyl carbamate will often appear as the carbamic acid mass [M+H+44] if it hydrolyzes on the LC column, or directly as the free amine.

  • Methanolysis: Once the starting material is consumed, cool the reaction to 0 °C and carefully add degassed Methanol (3.0 to 4.0 equiv). Stir for 30 minutes. (Causality: MeOH quenches excess TMSI and drives the hydrolysis of the silyl carbamate, initiating decarboxylation).

  • Isolation: Concentrate the mixture under reduced pressure. The residue is typically taken up in a mild basic aqueous solution (e.g., sat. NaHCO₃) to neutralize the generated HI, followed by extraction with CH₂Cl₂ to isolate the free piperazine.

Method B: Strong Acid Hydrolysis

Causality & Mechanism: In the absence of sensitive functional groups, strong aqueous acid forces the hydrolysis of the carbamate. Protonation of the carbonyl oxygen makes the carbamate carbon susceptible to nucleophilic attack by water. Subsequent elimination of ethanol yields the carbamic acid, which undergoes rapid, irreversible decarboxylation to the amine salt[1].

Step-by-Step Protocol:

  • Reaction Setup: Suspend the protected piperazine (1.0 equiv) in concentrated HCl (12 M) or a mixture of 48% HBr in glacial acetic acid (1:1 v/v).

  • Reflux: Heat the mixture to vigorous reflux (100–110 °C).

  • Self-Validating Monitoring: Attach a bubbler to the condenser. The progress of the reaction can be visually tracked by the evolution of CO₂ gas. (Causality: Decarboxylation is the final, irreversible step. The cessation of gas evolution indicates reaction completion).

  • Workup: Cool the reaction to room temperature. If using HCl, the volatile materials can be distilled off under reduced pressure.

  • Basification: To isolate the free base, dissolve the resulting crude hydrochloride salt in a minimum amount of water, cool to 0 °C, and adjust the pH to >10 using 2M NaOH. Extract the aqueous layer with EtOAc or CH₂Cl₂.

Method C: Strong Base Hydrolysis

Causality & Mechanism: For substrates containing acid-sensitive moieties (e.g., acetals) but lacking base-sensitive groups (e.g., esters), harsh basic hydrolysis is employed[5]. Because the ethyl carbamate is sterically hindered and electronically stabilized, standard aqueous NaOH at 100 °C is often insufficient. High-boiling solvents like ethylene glycol are required to achieve the necessary activation energy.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the protected piperazine (1.0 equiv) in ethylene glycol or a high-concentration aqueous ethanol mixture.

  • Base Addition: Add a large excess of KOH (10.0 to 20.0 equiv).

  • Reflux: Heat the mixture to 120–150 °C. Stir for 12 to 24 hours.

  • IPC: Monitor by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with a large volume of water (to solubilize the ethylene glycol and potassium carbonate byproducts).

  • Extraction: Extract the aqueous mixture thoroughly with an organic solvent (e.g., Et₂O or EtOAc). Wash the combined organic layers with brine to remove residual ethylene glycol, dry over anhydrous Na₂SO₄, and concentrate to yield the free piperazine.

References

  • Science of Synthesis 40.1 Amino Compounds Thieme Connect[Link]

  • Amine Protection and Deprotection Master Organic Chemistry[Link]

  • Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis Beilstein Journal of Organic Chemistry[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist National Institutes of Health (NIH) / PubMed Central[Link]

  • New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates American Chemical Society (ACS) / PubMed[Link]

Sources

Method

Application Note: Solvent Selection Strategy for 2,6-Dimethylpiperazine Carboxylation

Abstract The carboxylation of 2,6-dimethylpiperazine (2,6-DMP) is a pivotal transformation in both carbon capture utilization (CCU) and pharmaceutical intermediate synthesis.[1] Unlike unhindered amines, 2,6-DMP possesse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carboxylation of 2,6-dimethylpiperazine (2,6-DMP) is a pivotal transformation in both carbon capture utilization (CCU) and pharmaceutical intermediate synthesis.[1] Unlike unhindered amines, 2,6-DMP possesses steric bulk adjacent to the nucleophilic center, creating unique kinetic and thermodynamic challenges.[1] This guide details a logic-driven solvent selection protocol to optimize reaction outcomes—whether the goal is maximizing CO₂ loading (for CCS) or isolating high-purity carbamate intermediates (for drug development).[1]

Introduction & Mechanistic Grounding

The Challenge of Sterics

2,6-Dimethylpiperazine is a cyclic secondary amine.[1] The methyl groups at the


-positions create steric hindrance that impacts the stability of the formed carbamate.[2]
  • Thermodynamics: The carbamate is less stable than that of piperazine, making the reaction more susceptible to reversibility at elevated temperatures.[1][2]

  • Kinetics: The nucleophilic attack on CO₂ is slower, requiring solvents that enhance amine nucleophilicity or stabilize the transition state.[2]

Reaction Pathway

The reaction proceeds via a zwitterionic intermediate.[1] The choice of solvent dictates the fate of this intermediate:

  • Zwitterion Formation:

    
    [1]
    
  • Deprotonation (Base Catalysis):

    • In Non-Aqueous Media: A second equivalent of amine acts as the base, forming an ammonium carbamate salt.[1][2]

    • In Aqueous Media: Water or hydroxide can act as the base, but competitive hydration to bicarbonate (

      
      ) occurs.[1]
      

Solvent Selection Decision Matrix

Do not choose a solvent arbitrarily. Use the following logic derived from dielectric constants (


) and hydrogen bond donor (HBD) capabilities.
Class A: Polar Aprotic (DMSO, DMF, NMP)[1]
  • Mechanism: High dielectric constant stabilizes the ionic carbamate species without "caging" the amine nucleophile via hydrogen bonding.[2]

  • Best For: Pharmaceutical synthesis where high conversion rates and homogeneous solutions are required.[1][2]

  • Trade-off: High boiling points make solvent removal difficult; hygroscopic nature requires strict moisture control to prevent bicarbonate formation.[1][2]

Class B: Polar Protic (Water, Methanol, Glycols)[1]
  • Mechanism: Strong solvation of the zwitterion via H-bonding.[1][2]

  • Best For: Carbon Capture (CCS) applications.[1][2] Water is the industrial standard but suffers from high regeneration energy.[1][2] "Water-lean" solvents (e.g., Ethylene Glycol) offer a compromise.[1][2]

  • Trade-off: In pharma applications, protic solvents can reduce nucleophilicity (solvation shell effect) and complicate downstream anhydrous coupling reactions.[1][2]

Class C: Non-Polar / Low Polarity (Toluene, 2-MeTHF)[1]
  • Mechanism: Poor solubility of the ionic product leads to precipitation.[1][2]

  • Best For: Isolation of the carbamate salt via filtration (crystallization-driven equilibrium shift).[1][2]

  • Trade-off: Heterogeneous mixtures can suffer from mass transfer limitations (clogging gas spargers).[1][2]

Visualization: Solvent Selection Workflow

SolventSelection Start START: Define Goal Goal Primary Objective? Start->Goal Pharma Pharma Intermediate (High Purity/Yield) Goal->Pharma Synthesis CCS CO2 Capture (High Loading/Cycling) Goal->CCS Capture Solubility Product Solubility? Pharma->Solubility SolvC Select Water-Lean/Amine Blend (Glycols + 2,6-DMP) *Balance Viscosity & Capacity* CCS->SolvC Homo Homogeneous Solution Solubility->Homo Required Hetero Precipitation/Slurry Solubility->Hetero Acceptable SolvA Select Polar Aprotic (DMSO, DMF, MeCN) *Maximize Nucleophilicity* Homo->SolvA SolvB Select Non-Polar (Toluene, EtOAc) *Drive Eq. via Precipitation* Hetero->SolvB

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Experimental Protocol: Carboxylation Screening

Objective: Determine the optimal solvent for 2,6-DMP carboxylation by monitoring uptake rate and product stability.

Materials
  • Substrate: 2,6-Dimethylpiperazine (98%+, typically a mixture of cis/trans isomers).[1]

  • Gas: CO₂ (Research Grade, 99.99%) and N₂ (for purging).[1][2]

  • Solvents: Toluene (Anhydrous), DMSO, Methanol (HPLC Grade).[1][2]

Step-by-Step Methodology
1. Reactor Setup
  • Equip a 100 mL three-neck round-bottom flask with:

    • Mechanical stirrer (magnetic stirring is insufficient for slurries).[1][2]

    • Gas inlet tube (fritted glass sparger for max surface area).[1][2]

    • Reflux condenser (to prevent solvent loss if heating is required later).[1][2]

    • Thermocouple probe.[1][2]

2. Preparation
  • Dissolve 2,6-DMP (1.14 g, 10 mmol) in 50 mL of the chosen solvent.

  • Critical Step: If using DMSO or Toluene for pharma intermediates, add activated 3Å molecular sieves to ensure the system is anhydrous.[2] Water promotes bicarbonate formation over carbamate.[1]

3. Reaction Initiation
  • Purge the system with N₂ for 10 minutes.[1][2]

  • Adjust temperature to 25°C (controlled water bath). Carboxylation is exothermic; uncontrolled heat will reverse the reaction (Le Chatelier's principle).[1][2]

  • Switch gas flow to CO₂ at a rate of 50 mL/min .

4. Monitoring & Workup
  • For Precipitating Solvents (Toluene):

    • Observe the onset of turbidity.[1]

    • Continue bubbling for 60 minutes.

    • Filter the white solid under N₂ atmosphere (carbamates are hygroscopic and can hydrolyze).[1][2]

    • Wash with cold diethyl ether.[1]

  • For Homogeneous Solvents (DMSO/Water):

    • Aliquot 0.5 mL samples at t=5, 15, 30, 60 min.

    • Analyze immediately via 13C NMR (see Section 6).[1][2]

Analytical Validation

Standard HPLC is often unsuitable due to the instability of the carbamate on acidic columns.[1][2] NMR is the gold standard.

13C NMR Interpretation

To validate the formation of the carbamate (


), look for the diagnostic carbonyl shift.
SpeciesApprox.[1][2][3][4][5] Chemical Shift (

ppm)
Notes
Free CO₂ ~125 ppmDissolved gas.[1][2]
Bicarbonate (

)
~160 ppmIndicates water contamination.[1][2]
Carbamate (

)
162 - 164 ppm The target species.[1][2] Distinct from bicarbonate.[1][2][6]
Urea (Side Product) ~158 - 160 ppmIrreversible degradation product (usually requires high T).[1]

Note: The chemical shift of the carbamate carbonyl is solvent-dependent.[1][2] In


, it may overlap with bicarbonate.[1] Using 

-DMSO is recommended for clear differentiation.

Troubleshooting & Optimization

Issue: Low Yield / Reversibility
  • Cause: Reaction temperature too high.[1][2]

  • Fix: The reaction is exothermic.[2] Active cooling to 15–20°C often improves equilibrium conversion significantly.[1][2]

Issue: High Viscosity (Gelation)
  • Cause: Formation of strong hydrogen-bond networks in non-aqueous solvents (common in CCS).[1][2]

  • Fix: Add a "viscosity modifier" or cosolvent.[1][2] For CCS, mixing 2,6-DMP with a less viscous amine or adding 10-20% water (if acceptable) can break the gel structure.[1]

Issue: Urea Formation[1][2]
  • Cause: Dehydration of the carbamate at high temperatures (>120°C).[1][2]

  • Fix: Keep reaction temperature below 80°C during all processing steps.

References

  • Al-Juaied, M., & Rochelle, G. T. (2006).[1][2] Absorption of CO2 in aqueous diglycolamine.[1][2] Industrial & Engineering Chemistry Research.[1][2] Link (Provides foundational kinetics for hindered amines).[1][2]

  • Frailie, P. T., et al. (2019).[1][2] Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow.[1][2][7] Nature Chemistry.[1] Link (Discusses amine carboxylation protocols in flow chemistry).

  • Bishnoi, S., & Rochelle, G. T. (2000).[1][2] Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science.[1][2] Link (The authoritative text on piperazine-CO2 interactions).[2]

  • Heldebrant, D. J., et al. (2008).[1][2] CO2-binding organic liquids (CO2BOLs) for post-combustion CO2 capture.[1][2] Energy & Environmental Science.[1][2] Link (Source for non-aqueous solvent selection and viscosity issues).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 2,6-Dimethylpiperazine Product Specification and Properties.Link (Physical property data).[1][2]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Substituted Piperazines

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes current best practices for the microwave-assisted synthesis of substituted piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes current best practices for the microwave-assisted synthesis of substituted piperazines, a "privileged scaffold" in pharmaceutical development.

Abstract

Piperazine and its derivatives are ubiquitous pharmacophores found in antidepressants (e.g., Vortioxetine), antihistamines (e.g., Cetirizine), and antipsychotics.[1] Conventional thermal synthesis of these scaffolds often suffers from long reaction times (12–24 h), variable yields, and difficult purification due to the formation of bis-substituted byproducts. This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while enhancing selectivity and yield.[2][3][4] We focus on three primary pathways: N-Alkylation , Pd-Catalyzed N-Arylation (Buchwald-Hartwig) , and Nucleophilic Aromatic Substitution (SNAr) .

Introduction: The Microwave Advantage

Microwave irradiation is not merely "faster heating."[2] It relies on dielectric heating , where dipoles (solvent or reagents) align with the oscillating electric field. This molecular friction generates internal heat rapidly.

Mechanistic Implications for Piperazines[1]
  • Kinetic Control: The rapid ramp-to-temperature allows researchers to access high-energy transition states quickly. For piperazines, this enables better control over mono- vs. bis-substitution . By stopping the reaction immediately after the mono-product forms (quenching), side reactions are minimized.

  • Solvent Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points (e.g., MeOH at 120°C). This increases the rate constant (

    
    ) exponentially according to the Arrhenius equation.
    
  • Polarity Selectivity: Piperazine is a polar molecule. In non-polar solvents (like toluene), the microwave energy is selectively absorbed by the polar reagents (piperazine and catalyst system), creating localized "molecular radiators" that drive the reaction efficiently.

Strategic Workflow: Pathway Selection

Before beginning, select the appropriate synthetic route based on your electrophile.

PiperazineWorkflow Start Target: Substituted Piperazine Electrophile Analyze Electrophile Structure Start->Electrophile AlkylHalide Alkyl Halide/Tosylate (R-CH2-X) Electrophile->AlkylHalide ArylHalide_ED Aryl Halide (Electron Deficient) (e.g., 4-CN-Ph-Cl, Pyridine-Cl) Electrophile->ArylHalide_ED ArylHalide_Neutral Aryl Halide (Neutral/Electron Rich) (e.g., Ph-Br, Ph-OMe) Electrophile->ArylHalide_Neutral Route_Alkylation Route A: N-Alkylation (SN2 Mechanism) AlkylHalide->Route_Alkylation Base: K2CO3 Solvent: DMF/H2O Route_SNAr Route B: SNAr Substitution (Nucleophilic Aromatic) ArylHalide_ED->Route_SNAr No Catalyst Solvent: EtOH/H2O Route_Buchwald Route C: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) ArylHalide_Neutral->Route_Buchwald Pd Catalyst Solvent: Toluene/Dioxane

Figure 1: Decision matrix for selecting the optimal microwave synthetic pathway based on electrophile electronics.

Detailed Protocols

Protocol A: Green N-Alkylation (SN2)

Objective: Synthesis of N-monoalkyl piperazines using water or DMF as solvent. Mechanism: Nucleophilic attack of piperazine nitrogen on the alkyl halide. Key Challenge: Preventing over-alkylation to the quaternary ammonium salt.

Materials:

  • Piperazine (anhydrous)

  • Alkyl Halide (R-X)

  • Potassium Carbonate (

    
    )[5]
    
  • Solvent: Deionized Water (Green) or DMF (High solubility)

Step-by-Step Procedure:

  • Stoichiometry: In a 10 mL microwave vial, add Piperazine (1.5 mmol, 1.5 equiv ) and

    
     (1.5 mmol, 1.5 equiv). Note: Excess piperazine drives mono-substitution.
    
  • Addition: Add the Alkyl Halide (1.0 mmol, 1.0 equiv).

  • Solvation: Add 3 mL of solvent.

    • Green Option: Water (Excellent microwave absorber, tan

      
       = 0.123).
      
    • Standard Option: DMF (High boiling point, excellent absorber).

  • Sealing: Cap the vial with a Teflon/Silicon septum.

  • Irradiation:

    • Temperature: 120°C

    • Time: 10–15 minutes

    • Stirring: High (magnetic stir bar is critical).

  • Work-up:

    • If Water: Extract with EtOAc (3x), dry over

      
      .[6]
      
    • If DMF: Pour into ice water, filter precipitate or extract.

Expert Insight: If using volatile alkyl halides, set a "Pre-stir" step of 30 seconds to ensure mixing before the rapid temperature ramp to prevent localized pressure spikes.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling of sterically hindered or electron-rich aryl halides. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Piperazine (1.2 – 1.5 equiv)

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or RuPhos (2–4 mol%). RuPhos is superior for secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

  • Solvent: Toluene or Dioxane.

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen. Oxygen poisons the Pd catalyst.

  • Loading: Add

    
    , Ligand, NaOtBu, and Aryl Halide.
    
  • Solvation: Add anhydrous Toluene (3–4 mL). Stir for 1 minute to pre-complex the catalyst.

  • Amine Addition: Add Piperazine last.

  • Irradiation:

    • Temperature: 120°C – 150°C[6]

    • Time: 10 minutes (Hold time).

    • Power: Dynamic mode (standard).

  • Work-up: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.[2][6]

Self-Validating Check:

  • Color Change: The reaction mixture typically changes from dark red/purple (active catalyst) to black (Pd precipitation) upon completion or decomposition. If it turns black immediately upon heating, your solvent was likely wet (oxygen/water ingress).

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

Objective: Reacting piperazine with electron-deficient heterocycles (e.g., chloropyridines, chloropyrimidines). Mechanism: Addition-Elimination.

Step-by-Step Procedure:

  • Mix: Combine Aryl Chloride (1.0 equiv) and Piperazine (2.0 equiv) in Ethanol or Water.

  • Base: Often not required if excess piperazine is used (it acts as the HCl scavenger). If 1:1 stoichiometry is needed, add DIPEA (2.0 equiv).

  • Irradiation:

    • Temperature: 140°C – 160°C.

    • Time: 5 – 10 minutes.

  • Purification: These products often precipitate upon cooling or adding water.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered during microwave synthesis and their solutions.

IssueProbable CauseCorrective Action
High Pressure Shutdown Solvent vapor pressure exceeded vessel limit (usually 20-30 bar).1. Reduce temperature by 10-20°C.2. Switch from MeOH/EtOH to DMF/DMSO (lower vapor pressure).3. Reduce reaction volume (increase headspace).
Bis-Substitution Piperazine is too reactive; Alkyl halide is in excess.1. Increase Piperazine equivalents to 3.0–5.0.2. Use N-Boc-piperazine (protect one amine), then deprotect.
Low Yield (Buchwald) Catalyst deactivation (Pd black formation).1. Ensure strict inert (Ar/N2) atmosphere.2. Switch solvent to degassed Toluene.3. Use a pre-catalyst like XPhos-Pd-G2.
Charring / Decomposition "Thermal Runaway" due to high microwave absorption.1. Use "PowerMax" or "Simultaneous Cooling" (air cooling while heating) to control internal temp.2. Reduce concentration.

Safety Considerations (Microwave Specific)

  • Vessel Failure: Always operate within the manufacturer's pressure limits (typically 300 psi / 20 bar for glass vials).

  • Superheating: Microwave-heated solvents can remain liquid above their boiling point. Do not open vials immediately. Allow cooling to <50°C to prevent "bumping" or explosive boiling upon depressurization.

  • Metal Contamination: When using Pd catalysts, ensure thorough cleanup of the microwave cavity if a vessel ruptures, as metal residues can cause arcing in future runs.

References

  • Microwave Assisted Synthesis of Monosubstituted Piperazine Derivatives. Source: MDPI, Molecules 2020. URL:[Link] Relevance: Validates the "green" one-pot synthesis and heterogeneous catalysis methods.

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: NIH / PMC / Organic Letters. URL:[Link] Relevance: Provides the authoritative protocol for Buchwald-Hartwig amination of piperazines, including solvent-free variations.

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones. Source: ResearchGate / Synthesis. URL:[Link] Relevance: Covers the cyclization protocols for diketopiperazine synthesis.

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Source: Royal Society of Chemistry (RSC). URL:[Link] Relevance: Broad review of N-heterocycle synthesis conditions and microwave theory.

Sources

Method

Application Note: Functionalization of Secondary Amines in 2,6-Dimethylpiperazine

This Application Note is structured to provide an authoritative, protocol-driven guide for the functionalization of 2,6-dimethylpiperazine (2,6-DMP). It addresses the specific steric and stereochemical challenges inheren...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide an authoritative, protocol-driven guide for the functionalization of 2,6-dimethylpiperazine (2,6-DMP). It addresses the specific steric and stereochemical challenges inherent to this scaffold, moving beyond generic piperazine chemistry.

Executive Summary & Strategic Analysis

2,6-Dimethylpiperazine (2,6-DMP) is a privileged pharmacophore in medicinal chemistry, valued for its ability to introduce conformational rigidity and metabolic stability compared to unsubstituted piperazine.[1] However, the presence of methyl groups at the


-positions (C2 and C6) creates a unique steric environment that significantly alters reactivity profiles.

Key Challenges:

  • Steric Hindrance: The C2/C6 methyl groups impose significant steric bulk around the N1 nitrogen, retarding nucleophilic attack and oxidative addition in metal-catalyzed couplings.

  • Stereochemical Complexity:

    • Cis-isomer (Meso): The cis-2,6-DMP is achiral (meso) with diequatorial methyl groups (in the preferred chair conformation). Crucial Insight: Mono-functionalization of this meso compound desymmetrizes the molecule, generating a racemic mixture of enantiomers.

    • Trans-isomer (Racemic): The trans-2,6-DMP exists as a racemate of (

      
      ) and (
      
      
      
      ).[1] One methyl is typically axial and the other equatorial, leading to higher conformational energy and distinct reactivity compared to the cis isomer.
  • Regiocontrol: Achieving mono-functionalization without over-alkylation requires precise kinetic control or protective group strategies.[1]

This guide prioritizes the Protecting Group Strategy for maximum reliability and the Buchwald-Hartwig Amination for accessing complex aryl derivatives.

Decision Framework: Pathway Selection

The following Graphviz diagram illustrates the decision logic for selecting the optimal functionalization pathway based on substrate constraints.

FunctionalizationLogic Figure 1: Strategic decision tree for 2,6-DMP functionalization based on target moiety and selectivity requirements. Start Start: 2,6-Dimethylpiperazine Target Target Product? Start->Target MonoAlk Mono-Alkyl Derivative Target->MonoAlk Alkyl Group MonoAryl Mono-Aryl Derivative Target->MonoAryl Aryl Group AsymBis Asymmetrical Bis-Substituted Target->AsymBis Two Different Groups DirectAlk Pathway A: Direct Alkylation (Risk: Over-alkylation) MonoAlk->DirectAlk Simple Halide RedAm Pathway B: Reductive Amination (High Selectivity) MonoAlk->RedAm Aldehyde Available? Buchwald Pathway D: Buchwald-Hartwig (Sterically Demanding) MonoAryl->Buchwald Pd-Catalysis Required Protect Pathway C: Mono-Protection (Boc) AsymBis->Protect Stepwise Control Protect->RedAm Step 2: Alkylation Protect->Buchwald Step 2: Arylation

Protocol A: Regioselective Mono-Protection (The Gateway Step)[1]

Objective: Isolate pure mono-N-Boc-2,6-dimethylpiperazine. This is the most reliable entry point for asymmetrical bis-functionalization.[1]

Scientific Rationale: Direct alkylation of 2,6-DMP often leads to a statistical mixture of mono-, bis-, and unreacted starting material.[1] By using a limiting amount of Di-tert-butyl dicarbonate (Boc


O) and exploiting the solubility differences between the mono-protected (organic soluble) and unreacted diamine (water soluble), high purity can be achieved without difficult chromatography.[1]
Materials
  • cis-2,6-Dimethylpiperazine (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc

    
    O) (0.9 equiv)[1]
    
  • Dichloromethane (DCM) (Grade: ACS Reagent)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (Optional, usually not needed if amine is excess)
    
  • Brine, 1M NaOH.

Step-by-Step Methodology
  • Dissolution: Dissolve cis-2,6-dimethylpiperazine (10.0 g, 87.6 mmol, 1.0 equiv) in DCM (150 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

    • Note: The excess amine acts as a base and ensures statistical favorability for mono-protection.

  • Controlled Addition: Dissolve Boc

    
    O (17.2 g, 78.8 mmol, 0.9 equiv) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes via an addition funnel.
    
    • Critical: Slow addition keeps the local concentration of Boc

      
      O low, minimizing bis-protection.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue, Boc-protected spots vary).[1]

  • Work-up (Purification by Extraction):

    • Wash the organic layer with water (3 x 50 mL).

    • Mechanism:[1][2][3][4][5][6][7] Unreacted 2,6-dimethylpiperazine is highly water-soluble and will partition into the aqueous phase.[1] The mono-Boc product is lipophilic and stays in DCM.[1] The bis-Boc byproduct (if any) also stays in DCM.[1]

    • Optimization: If bis-Boc is observed, wash the organic layer with 0.5 M citric acid (selectively protonates mono-Boc, moving it to aqueous).[1] Separate DCM (containing bis-Boc).[1] Basify the aqueous layer (pH > 11) and extract back into DCM to recover pure mono-Boc.[1]

  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
    • Expected Yield: 75–85% as a white/off-white solid.[1]

Protocol B: Buchwald-Hartwig N-Arylation (Overcoming Sterics)[1]

Objective: Coupling the sterically hindered N1 of 2,6-DMP (or its mono-Boc derivative) with aryl halides.

Scientific Rationale: The 2,6-methyl groups create a "picket fence" effect, making the nitrogen a poor nucleophile for S


Ar reactions and hindering Pd-oxidative addition/reductive elimination cycles. Standard ligands (e.g., PPh

, dppf) often fail. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are strictly required to facilitate the reductive elimination step in this crowded environment.
Recommended Conditions Table
ComponentStandard ConditionChallenging Substrate (Ortho-subs)Rationale
Catalyst Pd

(dba)

or Pd(OAc)

Pd-RuPhos G4 PrecatalystPrecatalysts ensure rapid initiation.
Ligand RuPhos or XPhos BrettPhos or tBuBrettPhos RuPhos is the "Gold Standard" for secondary amines; bulky ligands prevent catalyst deactivation.
Base NaOtBu (Sodium tert-butoxide)Cs

CO

(Cesium Carbonate)
NaOtBu is strong/soluble; Cs

CO

is milder for sensitive functional groups.[1]
Solvent Toluene or 1,4-Dioxanetert-Amyl alcoholHigh boiling point required (100–110 °C).[1]
Stoichiometry 1.2 equiv Amine / 1.0 Ar-X1.5 equiv Amine / 1.0 Ar-XExcess amine drives kinetics in hindered systems.[1]
Step-by-Step Methodology (RuPhos System)
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.[1]

    • Trustworthiness:[1] Oxygen scavenges the active Pd(0) species, killing the catalytic cycle immediately.

  • Loading: Add Pd(OAc)

    
     (2 mol%) and RuPhos (4 mol%). Add the Aryl Bromide (1.0 mmol) and Mono-Boc-2,6-DMP (1.2 mmol).
    
    • Note: If using a Precatalyst (e.g., RuPhos Pd G4), use 2–3 mol%.

  • Base Addition: Add NaOtBu (1.5 mmol).

    • Caution: NaOtBu is hygroscopic.[1] Weigh quickly in air or use a glovebox.

  • Solvent: Add anhydrous Toluene (concentration 0.2 M, ~5 mL). Seal the vessel.

  • Reaction: Heat to 100 °C (oil bath) or 110 °C (microwave) for 4–12 hours.

    • Visual Check: The reaction mixture often turns dark brown/black (active Pd). If palladium black precipitates (mirror on glass), the catalyst has decomposed (likely due to O

      
       or insufficient ligand stabilization).
      
  • Work-up: Filter through a pad of Celite (removes Pd).[1] Dilute with EtOAc, wash with water/brine.[8] Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: Reductive Amination (For N-Alkylation)

Objective: Introduction of alkyl groups (e.g., Methyl, Ethyl, Benzyl) without quaternary ammonium salt formation.

Scientific Rationale: Direct alkylation with alkyl halides (R-X) is difficult to stop at the mono-stage.[1] Reductive amination proceeds via an iminium ion intermediate, which is then reduced. Since the secondary amine reacts with the aldehyde to form an iminium, and the resulting tertiary amine product cannot form an iminium, the reaction stops cleanly at mono-alkylation.

Workflow
  • Imine Formation: Mix Mono-Boc-2,6-DMP (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Add Acetic Acid (1–2 drops) to catalyze iminium formation.[1] Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 equiv).
    
    • Why STAB? It is milder than NaBH

      
       and will not reduce the aldehyde directly, ensuring the hydride attacks only the iminium ion.
      
  • Time: Stir at RT for 2–4 hours.

  • Quench: Add saturated NaHCO

    
    . Extract with DCM.[1]
    

Advanced Stereochemical Considerations

When functionalizing cis-2,6-dimethylpiperazine, the researcher must be aware of the stereochemical consequences.

  • Desymmetrization: The starting material has a plane of symmetry (

    
    ). Attaching a group to N1 destroys this symmetry.[1]
    
  • Result: The product is a pair of enantiomers (racemic).

  • Conformational Lock: The cis-isomer predominantly exists in a chair conformation with both methyl groups equatorial.[1] N-functionalization introduces a substituent that will likely adopt an equatorial position to avoid 1,3-diaxial interactions, but the steric bulk of the adjacent equatorial methyls (at C2/C6) creates "Allylic 1,3-strain" type interactions (A

    
    ).
    
  • Impact: This strain can reduce the rate of reaction significantly compared to 2,5-dimethylpiperazine or 2-methylpiperazine.[1]

Stereochem Figure 2: Stereochemical outcome of meso-2,6-DMP functionalization. Meso Cis-2,6-DMP (Meso, Achiral) Reaction Mono-Functionalization (e.g., N-Bn) Meso->Reaction Enantiomers Product: Racemic Mixture (2R,6S)-1-Benzyl... Reaction->Enantiomers

[1]

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Maiti, D., et al. "Pd-catalyzed N-arylation of sterically hindered amines."[1] Chemical Science, 2010 .[1]

  • Synthesis of CPS1 Inhibitors (2,6-DMP Application)

    • Yao, S., et al. "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1." ACS Medicinal Chemistry Letters, 2016 .[1]

  • Protecting Group Strategies

    • Kocienski, P. J. "Protecting Groups."[1][7][9][10] Thieme Chemistry, 2005 .[1]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 .

  • Photoredox C-H Functionalization (Advanced Context)

    • Durand, C., & Szostak, M. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization."[11] Organics, 2021 .[1][11]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing bis-acylation during Ethyl 2,6-dimethylpiperazine-1-carboxylate synthesis

Topic: Preventing bis-acylation during Ethyl 2,6-dimethylpiperazine-1-carboxylate synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing bis-acylation during Ethyl 2,6-dimethylpiperazine-1-carboxylate synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Challenge

The synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate presents a classic problem in organic synthesis: desymmetrization of a diamine. The starting material, 2,6-dimethylpiperazine, contains two secondary amine sites. While the steric hindrance of the methyl groups at the 2 and 6 positions reduces nucleophilicity compared to unsubstituted piperazine, the difference in reactivity between the starting material and the mono-acylated product is often insufficient to prevent a second attack by the electrophile (ethyl chloroformate), leading to the formation of the bis-acylated impurity .

This guide provides mechanistic insights and validated protocols to maximize the yield of the mono-carbamate (desired product) while minimizing the bis-carbamate (impurity).

Mechanistic Insight: The Selectivity Pathway

To solve the problem, we must visualize the competing reaction pathways. The goal is to maximize


 (mono-acylation) while effectively stopping 

(bis-acylation).

ReactionPathway cluster_conditions Critical Control Factors Start 2,6-Dimethylpiperazine (Starting Material) Mono Ethyl 2,6-dimethylpiperazine- 1-carboxylate (Target: Mono-acylated) Start->Mono k1 (Fast) Nucleophilic Attack Reagent + Ethyl Chloroformate Bis Diethyl 2,6-dimethylpiperazine- 1,4-dicarboxylate (Impurity: Bis-acylated) Mono->Bis k2 (Competing) Avoid this step pH pH Control (Protonation State) Stoich Stoichiometry (Excess Amine) Temp Temperature (Kinetics)

Figure 1: Reaction pathway illustrating the competitive acylation events. The objective is to suppress the pathway represented by the red dashed arrow (


).

Troubleshooting Guide (FAQ Format)

Q1: I am consistently getting ~15-20% bis-acylated product. How can I stop this?

Diagnosis: This usually indicates a local excess of the acylating agent or insufficient deactivation of the first product. Solution: Implement the In-Situ Mono-Protonation Strategy .

  • The Logic: By adding exactly 1.0 equivalent of acid (e.g., HCl) prior to the reaction, you statistically protonate one nitrogen atom. The protonated ammonium species (

    
    ) is non-nucleophilic. The remaining free amine reacts with the chloroformate.
    
  • Protocol Adjustment: Pre-treat your 2,6-dimethylpiperazine with 1.0 eq of 1M HCl. Cool to 0°C. Add Ethyl Chloroformate dropwise. Maintain pH ~4-5 during addition if possible, or rely on the buffer effect.

Q2: Why does the reaction temperature matter if the reagent is reactive?

Diagnosis: High temperatures increase the reaction rate of both steps (


 and 

), narrowing the selectivity window. Solution: Run the acylation at -10°C to 0°C .
  • The Logic: At lower temperatures, the steric hindrance of the methyl groups on the 2,6-dimethylpiperazine becomes a more significant barrier for the second acylation event (formation of the bis-product) compared to the first, improving kinetic selectivity.

Q3: Can I just use a large excess of the diamine?

Diagnosis: Yes, this is the "High Dilution/Excess" strategy. Solution: Use 3.0 to 5.0 equivalents of 2,6-dimethylpiperazine relative to ethyl chloroformate.

  • The Trade-off: This virtually eliminates bis-acylation because the statistical probability of the electrophile encountering a mono-acylated molecule is low. However, you must recycle the valuable starting material.

  • Purification: The excess starting material is highly water-soluble at neutral/acidic pH and can be washed away, leaving the mono-carbamate (less soluble in water, soluble in organics) and bis-carbamate.

Q4: How do I purify the mono-product from the bis-impurity if it forms?

Diagnosis: Chromatography is difficult due to the polarity of amines. Solution: Use a pH-Switch Workup .

  • Step 1 (Acid Wash): Dissolve crude mixture in EtOAc. Wash with dilute HCl (pH 3-4).

    • Result: The Mono-product (basic secondary amine) and Starting Material protonate and move to the Aqueous Layer. The Bis-product (neutral carbamate) stays in the Organic Layer. Discard Organic Layer.

  • Step 2 (Basify & Extract): Adjust the Aqueous Layer to pH > 12 using NaOH.

    • Result: The Mono-product and Starting Material become free bases. Extract with DCM or EtOAc.[1][2]

  • Step 3 (Distillation/Wash): If starting material remains, it is much more volatile or water-soluble than the mono-product. A water wash of the organic phase often removes the highly polar diamine, leaving pure mono-product.

Validated Experimental Protocol

Method: Selective Mono-Acylation via Hydrochloride Salt Protection Scale: 10 mmol (adaptable)

Materials Table
ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Dimethylpiperazine 114.191.01.14 gSubstrate
HCl (1.0 M in Water) 36.461.010.0 mLProtecting Agent (Protonation)
Ethyl Chloroformate 108.520.90.86 mLElectrophile (Limiting Reagent)
Sodium Acetate 82.032.01.64 gBuffer/Base
Dichloromethane (DCM) --20 mLSolvent
Step-by-Step Procedure
  • Salt Formation: In a round-bottom flask, dissolve 2,6-dimethylpiperazine (1.14 g) in water (10 mL). Add 1.0 M HCl (10 mL) slowly. Stir for 10 minutes.

    • Checkpoint: The solution now contains primarily the mono-hydrochloride salt.

  • Buffering: Add Sodium Acetate (1.64 g) to the aqueous solution. Add DCM (20 mL) to create a biphasic system. Cool the mixture to 0°C .

  • Acylation: Dissolve Ethyl Chloroformate (0.9 eq) in DCM (5 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes.

    • Critical: Slow addition ensures the concentration of electrophile remains low, favoring reaction with the most abundant nucleophile (the free amine equilibrium species).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup (Self-Validating Purification):

    • Phase Separation: Separate the layers. The organic layer contains Bis-product (if any) and some Mono-product. The aqueous layer contains Mono-product (protonated) and unreacted Starting Material.

    • Note: Unlike the FAQ strategy, in this specific buffered protocol, the distribution depends on the exact pH. For high purity, follow the pH-Switch extraction described in FAQ Q4 explicitly on the crude reaction mixture.

Decision Tree for Process Optimization

Use this flow to determine the best corrective action for your specific result.

OptimizationTree Start Analyze Crude HPLC/GC CheckBis Bis-acylated > 10%? Start->CheckBis CheckSM Unreacted SM > 20%? CheckBis->CheckSM No Action1 Decrease Temp to -10°C Reduce Reagent to 0.8 eq CheckBis->Action1 Yes Action2 Increase Reagent to 1.0-1.1 eq Check Stirring Rate CheckSM->Action2 Yes Action3 Perfect Result Proceed to Workup CheckSM->Action3 No Action4 Switch to 'Inverse Addition' (Add Reagent to Amine) Action1->Action4 If problem persists

Figure 2: Decision matrix for troubleshooting reaction outcomes based on crude analysis.

References

  • BenchChem Technical Support. (2025).[1] Selective Mono-acylation of Piperazine: Protocols and Strategies. Retrieved from

  • Verma, S. K., et al. (2011).[3] CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines.[3] Green Chemistry, Royal Society of Chemistry. Retrieved from

  • Google Patents. (2013). Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide (US8541578B2). Retrieved from

  • National Institutes of Health (NIH). (2013). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1.[4] PMC. Retrieved from

  • PrepChem. (2024). Synthesis of N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine.[5] Retrieved from

Sources

Optimization

Technical Guide: Stereochemical Resolution of 2,6-Dimethylpiperazine Derivatives

Executive Summary & Isomer Characteristics[1][2] In the synthesis of 2,6-dimethylpiperazine (2,6-DMP), the reaction typically yields a diastereomeric mixture of the cis and trans isomers.[1] Separating these is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomer Characteristics[1][2]

In the synthesis of 2,6-dimethylpiperazine (2,6-DMP), the reaction typically yields a diastereomeric mixture of the cis and trans isomers.[1] Separating these is a critical bottleneck in drug development because they exhibit distinct pharmacological profiles.

The cis isomer is generally the thermodynamic product and possesses significantly different solid-state properties compared to the trans isomer. This guide leverages these physical differences to create a robust separation workflow.

Physicochemical Comparison
Featurecis-2,6-Dimethylpiperazinetrans-2,6-Dimethylpiperazine
Stereochemistry Meso (2R, 6S)Racemic Pair ((2R, 6R) + (2S, 6S))
Conformation Predominantly Diequatorial (Stable)Axial/Equatorial (Less Stable)
State at RT Crystalline SolidLiquid or Low-Melting Solid
Melting Point 113 – 115 °C ~30 – 35 °C (often supercools to oil)
Boiling Point 162 °C160 – 162 °C
Polarity Higher (Dipole moments additive)Lower (Dipoles partially cancel)

Critical Insight: Distillation is ineffective for high-purity separation due to the <2°C boiling point differential. Fractional crystallization is the industry standard for isolating the cis isomer.

Decision Matrix: Selecting Your Workflow

Before starting, determine your scale and purity requirements. Use the logic flow below to select the correct protocol.

SeparationStrategy Start Start: Isomer Mixture ScaleCheck What is your Scale? Start->ScaleCheck Analytical Analytical (<100 mg) ScaleCheck->Analytical QC/ID Prep Preparative (>1 g) ScaleCheck->Prep Purification GC_Check Use GC (MEGA-5/SE-54) Analytical->GC_Check TargetCheck Target Isomer? Prep->TargetCheck CisTarget Target: Cis (Solid) TargetCheck->CisTarget TransTarget Target: Trans (Liquid) TargetCheck->TransTarget Cryst Protocol A: Selective Crystallization (Toluene/Ethanol) CisTarget->Cryst Primary Method TransTarget->Cryst Isolate from Mother Liquor Deriv Protocol B: Derivatization (Boc-Protection + Chromatography) TransTarget->Deriv High Purity Req. Cryst->Deriv If Crystallization Fails

Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on scale and target isomer.

Protocol A: Selective Crystallization (The "Golden Path")

This method relies on the significantly higher lattice energy of the cis isomer. It is self-validating: if solids form at >40°C, they are almost certainly the cis isomer.

Reagents:

  • Crude 2,6-dimethylpiperazine mixture.[2][3][4]

  • Solvent: Toluene (Preferred) or Ethanol (Alternative).

  • Seed crystals of pure cis-2,6-DMP (Optional but recommended).

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the crude mixture in Toluene (ratio: 2-3 mL solvent per gram of solid).

    • Heat to 80-90°C until the solution is completely clear.

    • Pro-Tip: If the solution is colored, treat with activated charcoal for 15 mins and filter while hot.

  • Controlled Cooling (The Critical Step):

    • Allow the solution to cool slowly to room temperature (approx. 1°C/min). Rapid cooling traps the trans isomer (impurities) inside the crystal lattice.

    • Once at RT, further cool to 0-5°C using an ice bath for 2 hours.

  • Filtration:

    • Filter the white needles/plates rapidly.

    • Wash the cake with cold Toluene (0°C).

    • Mother Liquor: Save this! It is enriched with the trans isomer.

  • Recrystallization (Polishing):

    • If GC purity is <98%, recrystallize the solid again from hot Toluene.

Troubleshooting Crystallization
IssueDiagnosisCorrective Action
No crystals form Solution is too dilute or trans content is too high (>60%).Concentrate the solution by rotary evaporation. Seed with pure cis isomer.
"Oiling Out" Phase separation occurred before crystallization.Re-heat to dissolve the oil. Add a small amount of polar co-solvent (e.g., 5% Ethanol) to keep the oil in solution, then cool very slowly.
Low Yield Solubility in Toluene is too high at 0°C.Switch to a non-polar anti-solvent method: Dissolve in minimal DCM, then slowly add Hexanes until cloudy.
Purity <95% Occlusion of trans isomer (liquid) in crystal lattice.Wash the filter cake more thoroughly. Perform a second recrystallization.

Protocol B: Analytical Identification (GC & NMR)

You cannot rely on TLC for these isomers due to their similar polarity. Gas Chromatography (GC) is the gold standard.

Method 1: Gas Chromatography (GC)[7]
  • Column: Non-polar capillary column (e.g., HP-5, DB-5, SE-54, or MEGA-5).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    200°C.
  • Retention Order:

    • trans-isomer (Elutes first due to lower boiling point/polarity interaction).

    • cis-isomer (Elutes second).[5]

  • Resolution (Rs): Typically >3.0.

Method 2: 1H NMR Spectroscopy

If GC is unavailable, NMR can distinguish the isomers based on the methyl group signals and methine coupling.

  • Solvent: CDCl₃

  • Key Signals:

    • Methyl Doublets: The cis methyls (diequatorial) typically appear slightly upfield compared to the trans average signal, but this can vary by concentration.

    • Methine Protons (H-2, H-6):

      • cis: Appears as a multiplet with large axial-axial coupling constants (

        
         Hz) indicating the diequatorial conformation.
        
      • trans: Coupling patterns are more complex due to the lack of symmetry or rapid ring flipping if not locked.

Frequently Asked Questions (FAQ)

Q: I need the trans isomer, but the crystallization yields cis. How do I recover the trans? A: The trans isomer remains in the mother liquor (filtrate). To isolate it:

  • Concentrate the mother liquor to an oil.

  • Cool to -20°C to force out any remaining cis isomer (filter this off).

  • Distill the remaining oil under high vacuum. Note that obtaining >98% pure trans is difficult without derivatization (e.g., Boc-protection followed by silica chromatography).

Q: Can I use HPLC to separate them? A: Direct separation on C18 is difficult due to low UV absorbance and lack of retention.

  • Recommended: Use a high-pH stable C18 column (e.g., XBridge C18) with an ammonium bicarbonate buffer (pH 10) to keep the amines neutral.

  • Detection: ELSD or MS (since UV signal is weak).

Q: Why does my "pure" cis isomer turn into a liquid over time? A: 2,6-dimethylpiperazine is hygroscopic. Absorbed water depresses the melting point, causing it to liquefy (deliquescence). Store strictly under nitrogen/argon in a desiccator.

Q: Can I convert trans to cis? A: Yes. This requires thermodynamic equilibration.[5] Heat the trans-enriched mixture to >180°C in the presence of a hydrogenation catalyst (e.g., Raney Nickel) or acid catalyst. The equilibrium favors the cis isomer.

References

  • Patent: Process for the preparation of cis-2,6-dimethylpiperazine. (Describes the crystallization purification and isomerization parameters). Google Patents.

  • BenchChem Technical Guide. (General protocols for separating diastereomers via crystallization and chromatography). BenchChem.[5][6]

  • ChemicalBook Properties. (Physical property data verifying melting points of cis vs trans). ChemicalBook.

  • Patent: Method for detecting purity of 2,6-dimethylpiperazine by gas chromatography. (Detailed GC conditions for isomer resolution). Google Patents.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Guide: High-Fidelity Synthesis of Mono-Protected Piperazine Carboxylates

Executive Summary: The "Statistical Trap" Synthesizing mono-protected piperazine carboxylates (e.g., tert-butyl piperazine-1-carboxylate [N-Boc] or benzyl piperazine-1-carboxylate [N-Cbz]) presents a classic kinetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Statistical Trap"

Synthesizing mono-protected piperazine carboxylates (e.g., tert-butyl piperazine-1-carboxylate [N-Boc] or benzyl piperazine-1-carboxylate [N-Cbz]) presents a classic kinetic challenge. Because piperazine is a symmetric diamine with two equivalent secondary amines, the introduction of an electrophile creates a statistical distribution of three species:

  • Unreacted Piperazine (Starting Material)

  • Mono-protected Product (Target)

  • Bis-protected Impurity (Undesired Byproduct)

In standard stoichiometric conditions (1:1 ratio), the yield of the mono-product is mathematically capped (often <60%), and the bis-impurity is difficult to remove via standard chromatography due to similar polarity.

This guide provides a self-validating workflow that circumvents these statistics using pKa modulation and solubility switching , ensuring high yields (>85%) and high purity without complex chromatography.

Core Logic: The pKa "Switch"

Understanding the acid-base properties of the species is the key to both reaction control and purification.

SpeciesStructurepKa (Conjugate Acid)Solubility (Neutral pH)Solubility (Acidic pH < 3)Solubility (Basic pH > 10)
Piperazine DiaminepKa₁ ~5.35, pKa₂ ~9.73Water SolubleWater SolubleWater Soluble
Mono-Protected Mono-CarbamatepKa ~8.5 - 9.0 (2° Amine)Organic/Water PartitionWater Soluble (Cationic)Organic Soluble (Neutral)
Bis-Protected Bis-CarbamateN/A (No basic Nitrogen)Organic Soluble Organic Soluble Organic Soluble
  • Key Insight 1 (Reaction): By lowering the pH during reaction, we can protonate one nitrogen (ammonium salt), rendering it non-nucleophilic. The electrophile then reacts only with the remaining free amine.

  • Key Insight 2 (Purification): The Bis-protected byproduct has no basic nitrogen. It remains organic-soluble at all pH levels. The Mono-protected product can be "switched" between organic and aqueous phases by adjusting pH.[1]

Upstream Control: The "Mono-Salt" Protocol

Use this method to maximize selectivity at the reaction stage.

Objective: Desymmetrize piperazine in situ to prevent bis-protection.

Reagents
  • Piperazine (anhydrous)

  • Piperazine Dihydrochloride (or HCl in Dioxane)

  • Boc anhydride (Boc₂O) or Cbz-Cl

  • Solvent: Water/Dioxane (1:1) or Methanol

Step-by-Step Procedure
  • Formation of Monohydrochloride:

    • Dissolve Piperazine (1.0 equiv) and Piperazine Dihydrochloride (1.0 equiv) in water.

    • Mechanism:[2][3][4][5] A comproportionation reaction occurs:

      
      .
      
    • Result: You now have a solution of piperazine monohydrochloride.[6] One nitrogen is protonated (blocked), the other is free.

  • Electrophile Addition:

    • Add the protecting group reagent (e.g., Boc₂O in Dioxane) dropwise over 60 minutes.

    • Critical Process Parameter (CPP): Maintain temperature at 0–5°C to suppress kinetic byproducts.

  • Reaction Monitoring:

    • Stir for 4–16 hours.

    • Note: The pH will drop as HCl is released (if using Cbz-Cl) or remain stable (Boc₂O). If pH drops below 4, the "free" amine may protonate, stalling the reaction. Maintain pH ~4–5 with mild base (NaHCO₃) if necessary, but do not exceed pH 7.

Downstream Control: The pH-Swing Purification

Use this method to purify the crude mixture without column chromatography. This is the "Self-Validating System."

Visualization of the Workflow

The following diagram illustrates the logic flow for separating the three components based on their chemical properties.

PurificationWorkflow Start Crude Reaction Mixture (Mono, Bis, Unreacted) Step1 Step 1: Solvent Swap Dissolve in EtOAc/DCM Start->Step1 Step2 Step 2: Acid Extraction Wash with 0.5M Citric Acid (pH ~3) Step1->Step2 OrgLayer1 Organic Layer 1 Contains: Bis-Protected Impurity (Neutral) Step2->OrgLayer1 Separation AqLayer1 Aqueous Layer 1 Contains: Mono-Product (Cation) + Unreacted Piperazine (Di-cation) Step2->AqLayer1 Separation Discard1 DISCARD (Removes Bis-impurity) OrgLayer1->Discard1 Step3 Step 3: Basification Adjust Aqueous to pH > 11 (NaOH/K2CO3) AqLayer1->Step3 Step4 Step 4: Organic Extraction Extract with EtOAc/DCM Step3->Step4 AqLayer2 Aqueous Layer 2 Contains: Unreacted Piperazine (Highly Water Soluble) Step4->AqLayer2 Separation OrgLayer2 Organic Layer 2 Contains: Pure Mono-Protected Product Step4->OrgLayer2 Separation Discard2 DISCARD (Removes Starting Material) AqLayer2->Discard2 Final FINAL PRODUCT Evaporate Solvent OrgLayer2->Final

Caption: The pH-Swing protocol exploits the lack of basicity in the bis-protected byproduct to sequester it in the organic phase during acid wash, while the mono-product is recovered later.

Detailed Protocol
  • Solvent Exchange: Evaporate reaction solvents (especially if water/methanol were used). Redissolve the residue in a non-polar organic solvent (Ethyl Acetate or DCM).[6]

  • Acid Wash (Removal of Bis-Impurity):

    • Wash the organic phase with 0.5 M Citric Acid or 1 M HCl (3x).

    • Validation: Check pH of aqueous layer; it must be < 3.

    • Logic: Mono-protected piperazine (pKa ~9) protonates and moves to the Aqueous Phase . Bis-protected piperazine (neutral) stays in the Organic Phase .

    • Action: Keep the Aqueous layer. Discard the Organic layer (contains bis-impurity).

  • Basification (Recovery of Mono-Product):

    • Cool the combined aqueous layers to 0°C.

    • Slowly add 4 M NaOH or saturated K₂CO₃ until pH > 11.

    • Logic: Mono-protected piperazine deprotonates to its neutral form. Unreacted piperazine also deprotonates but remains highly water-soluble due to its small size and polarity (LogP -1.50).

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM or EtOAc (3x).

    • Dry combined organics over Na₂SO₄ and concentrate.[6][7][8]

    • Result: Pure mono-protected piperazine carboxylate.[7]

Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is low (<30%). Where is my product?

Diagnosis: You likely lost the product during the Acid Wash (Step 2) or the Final Extraction (Step 4).

  • Check 1 (Acid Wash): Did you use enough acid? If the organic layer contained excess base (e.g., TEA), the acid might have been neutralized, leaving the product in the organic layer (which you discarded). Always check the pH of the aqueous wash.

  • Check 2 (Final Extraction): Is the pH high enough? If pH < 10, the mono-product is still partially protonated and staying in the water.

  • Check 3 (Solubility): N-Boc-piperazine is moderately soluble in water. If you used a huge volume of water during the acid wash, you might need to saturate the aqueous layer with NaCl (salting out) before the final extraction to push the product into the organic phase.

Q2: I see an emulsion during the extraction. How do I fix it?

Diagnosis: Piperazine derivatives are surfactants.

  • Immediate Fix: Add saturated brine to the aqueous layer.

  • Alternative: Filter the biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

Q3: Can I use this for substituted piperazines (e.g., 2-methylpiperazine)?

Yes, but with a caveat.

  • 2-methylpiperazine is unsymmetrical. You will get two regioisomers (N1-Boc and N4-Boc).

  • The "Mono-Salt" method (Section 3) generally favors the less sterically hindered nitrogen (N4), but regioselectivity is rarely 100%. The pH-swing purification will clean up bis-protected impurities, but it will not separate the two regioisomers (N1 vs N4) as their pKa values are too similar.

Q4: Why use Citric Acid instead of HCl?

Safety and Stability.

  • Boc groups are acid-labile. Strong mineral acids (HCl) can deprotect the Boc group if the concentration is too high or the contact time is too long.

  • Citric acid (0.5 M) is strong enough to protonate the amine (pH ~2-3) but mild enough to leave the Boc group intact during the workup duration.

References

  • BenchChem Technical Support. (2025).[6][8] Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Retrieved from

  • Khalili, F., et al. (2009).[9] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • Royal Society of Chemistry. (2011).[7] "CDI Mediated Monoacylation of Symmetrical Diamines." Green Chemistry.

  • Jacobsen, E. N., et al. (Specific protocols on desymmetrization of diamines). Synthetic Communications. (General reference for monohydrochloride salt methodology).
  • Pazdera, P., et al. (2015). "Direct N1-monosubstitutions of piperazine." ResearchGate.[2]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2,6-dimethylpiperazine-1-carboxylate

Ticket ID: PUR-26DMP-CARB Subject: Troubleshooting Column Chromatography, Isomer Separation, and Detection Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Molecule & The Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-26DMP-CARB Subject: Troubleshooting Column Chromatography, Isomer Separation, and Detection Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule & The Challenge

You are attempting to purify Ethyl 2,6-dimethylpiperazine-1-carboxylate . Before starting, you must recognize the three specific chemical behaviors that will dictate your purification strategy. Failure to account for these will result in yield loss or inseparable mixtures.[1]

  • Basicity (The Tailing Factor): While the N1 nitrogen is an amide/carbamate (non-basic), the N4 nitrogen is a secondary amine . It is basic (

    
    ).[1] On standard silica gel, this amine will interact with acidic silanols, causing severe tailing (streaking) and irreversible adsorption.
    
  • Stereochemistry (The Isomer Factor): The 2,6-dimethyl substitution pattern creates cis (meso) and trans (racemic) diastereomers. Unless you started with isomerically pure piperazine, you likely have a mixture.[1] These isomers have different polarities but often co-elute without optimized conditions.[1]

  • Chromophore Lack (The Visibility Factor): This molecule lacks a conjugated

    
    -system (like a benzene ring).[1] It will be invisible at 254 nm  on a standard UV detector.[1]
    

Module 1: Mobile Phase & Stationary Phase Optimization

The "Tailing" Solution: Amine Modifiers

Problem: Your TLC shows a streak from the baseline to the solvent front, or your column peaks are extremely broad. Root Cause: The N4-amine is protonating on the acidic silica surface.

Protocol: The Triethylamine (TEA) Passivation Do not run a standard MeOH/DCM gradient without a modifier. You must block the silanol sites.[2]

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).[1]

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).[1]

  • TLC Development: Dip your TLC plate in the mobile phase containing TEA before spotting your compound, or ensure the developing tank is saturated with TEA vapor.

Alternative: The Ammonia Method If TEA is difficult to remove (high boiling point), use Ammonium Hydroxide (


) .
  • Recipe: DCM : MeOH :

    
     (90 : 10 : 1).[1] The ammonia competes with your amine for silanol sites.[3]
    
Stationary Phase Selection Matrix

If silica gel with TEA fails to resolve the compound, switch the solid phase.[2]

MobilePhaseSelection Start Start: Choose Stationary Phase StandardSilica Standard Silica Gel (60 Å) Start->StandardSilica Issue Issue: Tailing / Poor Resolution? StandardSilica->Issue Modifier Add 1% TEA or 1% NH4OH to Mobile Phase Issue->Modifier Yes Success Success: Good Peak Shape Issue->Success No Modifier->Success Fail Fail: Still Tailing? Modifier->Fail Alumina Switch to Neutral Alumina (No acidic protons) Fail->Alumina Option A (Normal Phase) C18 Switch to C18 (Reverse Phase) Buffer: Ammonium Bicarbonate pH 9 Fail->C18 Option B (Reverse Phase)

Figure 1: Decision matrix for selecting the correct stationary phase and modifiers for basic amines.

Module 2: Detection & Visualization

The "Invisible Peak" Problem

Problem: The flash chromatography system shows a flat baseline, but mass spec confirms the product is there. Root Cause: The carbamate carbonyl absorbs weakly at ~210 nm. Standard UV detection at 254 nm is useless.[1]

Visualization Protocol (TLC & Column) Use the following stains. Do not rely on UV.[1]

MethodSensitivityReactivityNotes
Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) Chamber
HighReversible adsorptionBest for initial check.[1] The basic amine binds iodine strongly (dark brown spots).
Ninhydrin HighReacts with Secondary AminesRecommended. Will turn the N4-amine pink/red upon heating.[1]
KMnO

MediumOxidizes aminesWill show yellow spots on purple background.[1] Good universal stain.[1][4]
Dragendorff’s Reagent HighTertiary/Secondary AminesSpecific for alkaloids/amines.[1] Orange spots.

Technical Tip: If using an automated flash system (e.g., Biotage/Teledyne), set the detector to "All Wavelengths" or monitor specifically at 210-215 nm . Alternatively, use an ELSD (Evaporative Light Scattering Detector) if available, as it detects non-chromophoric compounds.

Module 3: Isomer & Rotamer Management

Issue 1: Cis/Trans Separation

The starting material (2,6-dimethylpiperazine) is often a mixture of cis (syn) and trans (anti) isomers.

  • Cis-isomer: Methyl groups are on the same side (axial/equatorial mix usually locks into diequatorial in solution). Generally more polar.[1][5]

  • Trans-isomer: Methyl groups are on opposite sides.[1] Generally less polar.[1][2][5]

Separation Strategy:

  • Check Starting Material: It is highly recommended to purify the 2,6-dimethylpiperazine before the carbamate reaction. Recrystallization from ethanol often isolates the cis-isomer.[1]

  • Chromatographic Resolution: If you must separate the carbamates:

    • Use a shallow gradient (e.g., 0% to 5% MeOH in DCM over 20 column volumes).

    • The separation factor (

      
      ) is small. You need high efficiency (small particle size silica, 20-40 
      
      
      
      m).[1]
Issue 2: NMR Rotamers (The False Impurity)

Problem: The NMR spectrum shows split peaks or broad humps, looking like a 60:40 mixture of impurities. Root Cause: The N-C(O) bond in the carbamate has partial double-bond character, creating restricted rotation.[6] You are seeing rotamers , not impurities.[1]

Verification Test:

  • Run the NMR at elevated temperature (e.g., 50°C or 60°C).

  • Result: If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, they are isomers (cis/trans) or impurities.

Module 4: Step-by-Step Purification Protocol

Objective: Purify 1.0 g of crude reaction mixture.

  • Sample Preparation:

    • Dissolve crude oil in minimal DCM.[1]

    • Neutralization: If the reaction used acid chlorides, ensure the crude is free of HCl salts. Wash with sat.[1]

      
       before loading.[1] Salts will not move on silica.[1]
      
  • Column Setup:

    • Stationary Phase: Silica Gel 60 (40-63

      
      m).[1]
      
    • Column Volume: ~40 g silica (40:1 ratio).

    • Slurry Packing: Slurry the silica in DCM + 1% TEA . This pre-buffers the column.

  • Elution Gradient:

    • Solvent A: DCM + 1% TEA.[1]

    • Solvent B: MeOH + 1% TEA.

    • Gradient:

      • 0-5 min: 100% A (Isocratic wash of non-polar impurities).[1]

      • 5-25 min: 0%

        
         10% B.[1]
        
      • 25-35 min: 10% B (Hold).[1]

  • Fraction Analysis:

    • Spot fractions on TLC.[1][2][4][7][8][9]

    • Stain with Ninhydrin and heat with a heat gun until spots appear.[1]

    • Pool fractions containing the product.[10]

  • Workup (TEA Removal):

    • Concentrate fractions.[1]

    • Crucial: TEA has a high boiling point and smells.[1] To remove it, dissolve the product in DCM and wash with high pH buffer (pH 10-11) or simply rely on high-vacuum drying if the product is a solid. Do not wash with acid, or you will extract your product into the water.

FAQ: Troubleshooting Specific Scenarios

Q: My product is stuck at the baseline even with 10% MeOH. A: The interaction with silica is too strong.

  • Increase MeOH to 20%.[1]

  • Switch to Ammonium Hydroxide in MeOH (DCM:MeOH:NH4OH 90:10:1).[1] The water/ammonia mix is much more elotropic for amines than TEA.

Q: I see two spots on TLC that merge into one on the column. A: This is likely the cis and trans isomers. Standard flash chromatography often lacks the plate count to separate them if the


.
  • Fix: Use a "Flash" cartridge with smaller particles (e.g., 20

    
    m) or switch to Preparative HPLC (C18 column, High pH buffer).
    

Q: Can I use Acetone/Hexane instead of DCM/MeOH? A: Generally, no. Piperazines are polar.[1] Hexane will not dissolve them well, and Acetone is not strong enough to break the silica-amine interaction without a base modifier. If you must avoid DCM, use Ethyl Acetate/MeOH with TEA.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for amine purification and silica treatment).

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Reich, H. J. (2025).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for amine basicity). Link

  • Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of rotamers in amides/carbamates).

  • ChemicalBook. (2024).[1] Ethyl N-piperazinecarboxylate Spectral Data. (NMR confirmation of rotamers). Link

Sources

Troubleshooting

Troubleshooting low reactivity of sterically hindered piperazine amines

Ticket #8492: Reactivity Issues with Sterically Hindered Piperazines Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division User Issue Summary "I am attempting to couple...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Reactivity Issues with Sterically Hindered Piperazines Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Issue Summary

"I am attempting to couple 2,6-dimethylpiperazine and N-tert-butyl piperazine derivatives to various electrophiles (carboxylic acids, aryl halides). Standard conditions (HATU/DIPEA for amides, Pd2(dba)3/XPhos for arylations) are yielding <10% conversion or stalling completely. Increasing temperature just leads to tar. What is going on?"

Diagnostic: The "Steric Wall" Effect

Before applying a fix, you must understand the failure mode. The low reactivity of 2,6-disubstituted piperazines is not purely electronic; it is a conformational lock.

  • The Axial Blockade: In the lowest energy chair conformation, 2,6-substituents (like methyls) prefer the equatorial position to avoid 1,3-diaxial strain. This forces the N-H bond into an axial orientation, burying the nitrogen lone pair within the steric radius of the adjacent alkyl groups.

  • Nucleophilic Trajectory: For a reaction to occur, the electrophile must approach the nitrogen lone pair at a specific angle (Burgi-Dunitz). Bulky substituents physically occlude this approach vector.

Standard reagents (HATU, EDC) create bulky active esters that simply cannot fit into this crowded pocket.

Module 1: Amide Coupling Troubleshooting

Current Status: HATU/DIPEA fails. Root Cause: The active ester (OAt/OBt) is too bulky to allow the hindered amine to attack the carbonyl. The Fix: You must switch to an activation method that generates a smaller electrophile (Acid Chloride) or a more electrophilic species (Propylphosphonic Anhydride).

Solution A: The "Nuclear" Option (Ghosez’s Reagent)

When all else fails, the acid chloride generated under neutral conditions via Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard. It converts the acid to a chloride in situ without the acidic byproducts of thionyl chloride.

Protocol: Neutral Acid Chloride Formation

  • Dissolve carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0 °C.

  • Stir at room temperature for 1–2 hours. Validation: Monitor by TLC (acid spot disappears) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Add the hindered piperazine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in minimal DCM.

  • Stir for 4–12 hours.

Solution B: The "Green" Option (T3P - Propylphosphonic Anhydride)

If your substrate is acid-sensitive or prone to epimerization, T3P is superior. It forms a mixed anhydride that is highly reactive but sterically less demanding than HOBt esters.

Protocol: T3P Coupling

  • Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Cool to 0 °C.

  • Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine). Note: DIPEA is often too bulky to effectively deprotonate the intermediate in this specific cycle.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Warm to RT. If conversion is slow, heat to 50 °C. T3P is thermally stable.

Decision Matrix: Amide Coupling

AmideCoupling Start Start: Hindered Amine Coupling Check1 Is the Acid Sensitive/Chiral? Start->Check1 T3P Use T3P (50% in EtOAc) Base: Pyridine Temp: 0°C -> 50°C Check1->T3P Yes (Risk of Racemization) Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) Solvent: DCM Check1->Ghosez No (Need max reactivity)

Figure 1: Decision tree for selecting coupling reagents based on substrate sensitivity.

Module 2: Buchwald-Hartwig Amination Support

Current Status: Pd2(dba)3 / XPhos yields <10%. Root Cause:

  • Amine Binding: The oxidative addition complex (L-Pd-Ar) is too crowded. The hindered piperazine cannot coordinate to the Palladium center to undergo amine deprotonation.

  • Reductive Elimination: Even if it binds, the steric bulk prevents the necessary orbital overlap for C-N bond formation.

The Fix: Use Pd-PEPPSI-IPent or BrettPhos . Standard ligands like BINAP or even XPhos are often insufficient for 2,6-disubstituted piperazines. You need a catalyst system designed with a "flexible steric pocket."

Recommended Catalyst: Pd-PEPPSI-IPent

The "IPent" (Isopentyl) NHC ligand provides a flexible steric bulk that stabilizes the Pd(0) species but can rotate to accommodate the incoming bulky amine.

Protocol: Pd-PEPPSI-IPent Coupling

  • Charge vial with Aryl Chloride/Bromide (1.0 equiv), Hindered Piperazine (1.2 equiv), and KOtBu (1.5 equiv).

  • Add Pd-PEPPSI-IPent (1–2 mol%). Note: This is an air-stable precatalyst.

  • Add 1,4-Dioxane or Toluene (degassed).

  • Heat to 80 °C.

    • Tip: If using an aryl chloride, ensure the reaction is strictly anhydrous to prevent phenol formation.

Alternative: BrettPhos G3 Precatalyst

If using Phosphine ligands, BrettPhos is specifically engineered for primary and hindered secondary amines.

Comparative Data: Ligand Performance with 2,6-Dimethylpiperazine

Ligand/CatalystConversion (24h)Comment
BINAP < 5%Fails. Amine cannot bind.
XPhos 15 - 30%Moderate. Often stalls.
BrettPhos > 85%Recommended. Excellent for hindered secondary amines.
Pd-PEPPSI-IPent > 95%Best in Class. Robust, handles heteroaryl chlorides well.
Catalytic Cycle Visualization

CatalyticCycle cluster_fail Why Standard Ligands Fail Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (CRITICAL FAILURE POINT) OxAdd->AmineBind + Hindered Amine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig cycle highlighting amine coordination as the kinetic bottleneck for hindered substrates.

Module 3: SNAr (Nucleophilic Aromatic Substitution)

Current Status: Reaction in DMF at 120 °C yields black tar. Root Cause:

  • Leaving Group: If you are using an Aryl Chloride, the bond is too strong, and the transition state is too high in energy for a hindered nucleophile.

  • Solvent: DMF decomposes at high temperatures (forming dimethylamine, which competes with your piperazine).

The Fix: Thermodynamics and Leaving Group Ability.

  • Switch Leaving Group: Change Aryl-Cl to Aryl-F .

    • Reasoning: In SNAr, the rate-determining step is the nucleophilic attack (Meisenheimer complex formation). Fluorine is highly electronegative, lowering the LUMO of the ring and accelerating this step significantly, which is crucial for sterically hindered amines.

  • Switch Solvent: Use Sulfolane or NMP .

    • Sulfolane is stable up to >200 °C and highly polar, stabilizing the charged intermediate.

Protocol: High-Temp SNAr

  • Substrate: Aryl Fluoride (1.0 equiv).

  • Nucleophile: Hindered Piperazine (2.0 equiv). Excess is needed.

  • Base: DIPEA (3.0 equiv) or K2CO3 (solid, anhydrous).

  • Solvent: Sulfolane (0.5 M).

  • Temp: 140–160 °C.

  • Workup: Dilute with water (Sulfolane is water-soluble) and extract into EtOAc.

References

  • Ghosez's Reagent: Ghosez, L., et al. "

    
    -Chloro-enamines.[1] Reactive Intermediates for Synthesis." Organic Syntheses, Coll. Vol. 6, p. 282 (1988). Link
    
  • T3P Applications: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11375–11477 (2016). Link

  • Pd-PEPPSI-IPent: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 16(27), 8155–8164 (2010). Link

  • Buchwald Ligands (BrettPhos): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50 (2011). Link

Sources

Optimization

Technical Support Center: Optimizing pH for Piperazine N-Protection Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective functionalization of symmetric diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective functionalization of symmetric diamines. Piperazine presents a classic synthetic hurdle: differentiating two identical secondary amines to achieve selective mono-protection (e.g., mono-Boc, mono-Cbz).

Traditional methods relying on a massive stoichiometric excess of piperazine are wasteful, complicate downstream purification, and are unviable for expensive functionalized piperazine derivatives. This guide provides a causality-driven, self-validating approach to selective mono-protection by exploiting the pH-dependent speciation of the piperazine ring.

Physicochemical Grounding: The Causality of pH Control

To achieve selectivity, we must break the symmetry of piperazine. We do this by leveraging the distinct basicities of its two nitrogen atoms. The first protonation occurs readily, but the resulting positive charge inductively withdraws electron density across the rigid ring, making the second nitrogen significantly less basic.

Table 1: Thermodynamic pKa Values & Speciation of Piperazine

PropertyValue (at 298 K / 25°C)Chemical StateNucleophilicity
pKa1 9.73Free Base

Mono-cation
Highly Nucleophilic (Both N active)
pKa2 5.35Mono-cation

Di-cation
Mono-Nucleophilic (One N shielded)
pH < 3.0 N/ADi-cation (Piperazine-1,4-diium)Non-Nucleophilic (Fully shielded)

Data supported by thermodynamic dissociation studies of amines 1.

By strictly controlling the reaction environment to a pH between 5.5 and 7.0, we force the equilibrium toward the piperazin-1-ium mono-cation . In this state, one nitrogen is protonated (electronically deactivated as a nucleophile), while the other remains a free secondary amine ready to react with electrophilic protecting groups 2.

Speciation and Workflow Diagram

To visualize this, the following workflow demonstrates how pH adjustments lock the molecule into a mono-reactive state, effectively suppressing the di-protection side reaction.

G N1 Piperazine (Free Base) N2 pH Adjustment (Add 1 eq. Acid) N1->N2 Protonation N3 Piperazin-1-ium (Mono-cation, pH ~5-7) N2->N3 Selectivity Lock N4 Acylation (Add 1 eq. Boc2O) N3->N4 Electrophile Addition N5 Protonated Mono-Boc Intermediate N4->N5 N-Protection N8 Di-Boc-Piperazine (Minimized Byproduct) N4->N8 Side Reaction (Suppressed) N6 Workup (Adjust pH > 10) N5->N6 Neutralization N7 Mono-Boc-Piperazine (Target Product) N6->N7 Extraction

Caption: Workflow of pH-controlled mono-Boc protection of piperazine via mono-protonation.

Standard Operating Procedure (SOP): In Situ Mono-Protonation Protocol

This protocol utilizes exactly 1.0 equivalent of acid to dynamically protect one nitrogen atom, a self-validating method proven to yield 70-80% of the mono-protected product without requiring a large excess of piperazine 3.

Materials: Piperazine (1.0 eq), Trifluoroacetic acid (TFA) or HCl (1.0 eq), Boc₂O (1.0 eq), Methanol.

Step-by-Step Methodology:

  • Mono-cation Generation: Dissolve piperazine (10 mmol) in methanol (20 mL). Cool the solution to 0–5 °C using an ice bath. Dropwise, add exactly 1.0 equivalent of TFA (10 mmol) dissolved in methanol (10 mL). Mechanistic Insight: The slow addition at low temperature prevents localized over-protonation, ensuring maximum conversion to the piperazin-1-ium mono-cation.

  • Electrophilic Addition: Once the acid is fully added, stir for 15 minutes. Slowly add a solution of Boc₂O (10 mmol) in methanol (10 mL) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12–16 hours. The protonated nitrogen remains shielded, directing the Boc anhydride exclusively to the free amine.

  • pH-Selective Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in water. At this stage, the unreacted piperazine and the mono-Boc product are protonated. Adjust the aqueous phase to pH 10 using 20% NaOH 3.

  • Extraction: Extract the basic aqueous layer with dichloromethane (DCM) or chloroform (3 × 20 mL). The mono-Boc piperazine partitions into the organic layer, while any residual di-protonated piperazine salts remain in the aqueous phase. Dry over Na₂SO₄ and concentrate.

Troubleshooting & FAQs

Q1: I followed the protocol, but my LC-MS shows a significant amount of di-Boc-piperazine (over-protection). What went wrong? Analysis: Over-protection occurs when the local pH exceeds the threshold where the piperazin-1-ium cation is stable, allowing the highly nucleophilic free base to form. Solution:

  • Check Acid Stoichiometry: Ensure exactly 1.0 equivalent of acid was used. Even a slight deficit leaves free piperazine in solution.

  • Solvent Effects: If using a biphasic system (e.g., water/DCM), the Boc₂O resides in the organic layer. As the mono-protected product forms, it becomes lipophilic and enters the organic layer, where it might react with excess Boc₂O if the local pH isn't buffering the remaining secondary amine. Stick to a homogenous polar solvent (like methanol) for the reaction step 3.

Q2: How can I selectively separate unreacted piperazine from my mono-Boc product without using column chromatography? Analysis: Piperazine and mono-Boc piperazine have drastically different basicities. The mono-Boc derivative is significantly less basic due to the electron-withdrawing nature of the carbamate group. Solution: Use a highly controlled pH gradient during extraction.

  • Acidify your crude mixture to pH ~3. Both compounds are water-soluble salts. Wash with ethyl acetate to remove any di-Boc byproduct (which lacks basic amines and stays in the organic phase) 4.

  • Carefully adjust the aqueous layer to pH ~8.5. At this pH, the mono-Boc piperazine is mostly neutral and can be extracted into DCM, while the unsubstituted piperazine (pKa1 = 9.73) remains predominantly protonated and trapped in the aqueous layer 5, 6.

Q3: Can I use piperazine dihydrochloride instead of adding liquid acid? Analysis: Yes, this is an excellent, highly reproducible variation of the in situ protonation strategy. Solution: Mix 0.5 equivalents of free piperazine base with 0.5 equivalents of piperazine dihydrochloride in water/alcohol. They will rapidly equilibrate to form 1.0 equivalent of the piperazin-1-ium mono-cation (pH ~5-6) 7. This avoids the exothermic risks of adding concentrated acids and guarantees perfect 1:1 stoichiometry.

Q4: Why does the pH of the solution drop as the reaction proceeds when using Cbz-Cl? Analysis: Unlike Boc₂O (which releases tert-butanol and CO₂), the reaction of an amine with an acyl chloride (like Cbz-Cl or Fmoc-Cl) releases HCl as a byproduct. Solution: The generation of HCl will lower the pH, eventually protonating the remaining free amines and stalling the reaction. You must add a mild, non-nucleophilic base (like NaHCO₃) or use a buffered system to maintain the pH between 5.5 and 7.0 throughout the reaction 4.

References
  • Benchchem. "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis." 5

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." 1

  • ResearchGate. "Direct N1-monosubstitutions of piperazine and applications of their product in syntheses." 2

  • Benchchem. "Technical Support Center: Selective Mono-acylation of Piperazine." 4

  • Sciforum. "Selective Mono-Boc-Protection of Bispidine."3

  • IS MUNI. "Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine." 7

  • PubMed. "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers." 6

Sources

Troubleshooting

Crystallization methods for ethyl piperazine carboxylate salts

Welcome to the Technical Support Center for the crystallization of ethyl piperazine carboxylate salts. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of ethyl piperazine carboxylate salts. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the thermodynamic and kinetic principles that govern amine salt crystallization.

Ethyl 1-piperazinecarboxylate is a highly versatile, yet challenging, intermediate in pharmaceutical synthesis. Due to the conformational flexibility of the piperazine ring and the high solubility of its free-base form, its salts are notoriously prone to liquid-liquid phase separation (commonly known as "oiling out") and agglomeration[1][2]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure robust, scalable crystallization.

Part 1: Core Experimental Protocols

To establish a baseline of trustworthiness, every crystallization must operate as a self-validating system. The following protocol utilizes Reactive Crystallization , which is highly recommended when the free base is highly soluble but the target salt exhibits lower solubility[2].

Protocol: Reactive Crystallization of Ethyl Piperazine Carboxylate Hydrochloride

Objective: To generate high-purity hydrochloride salts while avoiding the metastable liquid-liquid phase boundary.

  • Preparation & Dissolution (In-Process Control: Clear Point):

    • Dissolve 1.0 equivalent of ethyl 1-piperazinecarboxylate free base in 5-10 volumes of a binary solvent system (e.g., 80:20 Ethyl Acetate:Ethanol) at 45°C.

    • Causality: The inclusion of ethanol increases the solubility of the incipient salt, preventing premature, uncontrolled precipitation at the point of acid addition.

  • Controlled Salt Formation:

    • Slowly charge 0.95 equivalents of anhydrous HCl (e.g., as a 2M solution in diethyl ether or ethanol) over 60 minutes via a subsurface dosing tube.

    • Causality: Using a sub-stoichiometric amount of the acid prevents the crystallization of unwanted impurities and controls the supersaturation rate[3]. The chloride ion acts as a strong hydrogen bond acceptor, anchoring the crystal lattice[4].

  • Seeding & Nucleation (In-Process Control: Cloud Point):

    • Once 50% of the acid is added, pause dosing. The solution should be within its metastable zone.

    • Introduce 1-2 wt% of pre-milled seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish.

  • Cooling & Ostwald Ripening:

    • Resume and complete the acid addition.

    • Initiate a non-linear (cubic) cooling profile from 45°C to 5°C over 4 hours.

    • Causality: A slow, controlled cooling rate prevents the system from crossing the binodal curve (which causes oiling out) and minimizes crystal attrition and agglomeration[2].

  • Filtration & Washing:

    • Filter the suspension using a specialized filter dryer. Wash the filter cake with 2 volumes of cold (5°C) ethyl acetate to displace the mother liquor. Dry under vacuum at 40°C.

Part 2: Quantitative Data & Solvent Selection

Choosing the right solvent is the most critical parameter in preventing oiling out and ensuring high enantiomeric or chemical purity[3]. The table below summarizes the thermodynamic behavior of ethyl piperazine carboxylate salts across various solvent systems.

Solvent SystemSolubility Profile (Salt)Oiling Out RiskCausality & Recommended Application
Methanol / Water Very HighLowGood for initial dissolution, but poor for yield. Requires massive antisolvent addition.
Ethyl Acetate (EtOAc) LowHigh Rapid supersaturation leads to liquid-liquid phase separation. Do not use as a sole solvent.
EtOAc / Ethanol (8:2) ModerateLowOptimal. Ethanol bridges the solubility gap, keeping the system in the metastable zone longer.
Acetonitrile (MeCN) Low to ModerateMediumExcellent for single-crystal growth via slow evaporation[4]. Prone to agglomeration if cooled too fast.
Toluene / Heptane Very LowVery High Highly flexible piperazine molecules will phase-separate into a syrup before nucleating[1]. Avoid.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my ethyl piperazine carboxylate salt form a biphasic syrup (oil) instead of crystals? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the crystallization trajectory crosses the binodal curve before it crosses the solubility curve[5]. Because the piperazine ring is highly flexible, the entropic barrier to forming an ordered crystal lattice is high[1].

  • Solution: Do not simply cool the solution further, as this will trap impurities in the oil. Instead, reheat the mixture until it forms a single clear phase. Adjust your solvent composition by adding a small amount of a good solvent (like ethanol) to shift the binodal curve, and introduce seed crystals at a lower supersaturation level.

Q2: My crystals are forming, but they are heavily agglomerated and trap residual solvent. How do I fix this? A: Agglomeration is typically caused by a crystallization rate that is too rapid, combined with inappropriate shear forces in the reactor[2]. When particles grow too fast, they fuse, trapping mother liquor (and impurities) within the interstitial spaces.

  • Solution: Implement a temperature cycling strategy (e.g., cool to 20°C, heat back to 30°C, then cool to 5°C). This process, known as Ostwald ripening, dissolves the smaller, unstable agglomerates and promotes the growth of larger, well-defined primary crystals. Additionally, optimize your impeller speed; shear rates that are too low promote agglomeration, while rates that are too high cause attrition[2]. Continuous sonocrystallization (ultrasound) can also be employed to control particle size and prevent agglomeration[6].

Q3: I am trying to resolve a chiral derivative of my piperazine compound. Why is the enantiomeric excess (e.e.) so low? A: Low e.e. in diastereomeric salt crystallization is often due to co-crystallization of both diastereomers or an inadequate solubility difference between them[3].

  • Solution: First, ensure you are using a sub-stoichiometric amount of your chiral resolving agent (e.g., (+)-tartaric acid) to thermodynamically favor the precipitation of the less soluble diastereomer[3]. Second, conduct a systematic solvent screen to maximize the solubility difference between the two salts.

Part 4: Mechanistic Visualization

The following diagram illustrates the thermodynamic decision tree for identifying and resolving LLPS (Oiling Out) during the crystallization of highly flexible amine salts.

G Start Initiate Crystallization (Cooling / Antisolvent) CheckPhase In-Process Control: Is the system cloudy with liquid droplets? Start->CheckPhase OilingOut LLPS Detected (Oiling Out) Binodal Curve Crossed CheckPhase->OilingOut Yes (Syrup/Oil) Crystallization Solid Nucleation Observed Metastable Zone Maintained CheckPhase->Crystallization No (Solid Particles) Intervention1 Reheat to Clear Point Add 5-10% 'Good' Solvent OilingOut->Intervention1 Success High Purity Crystalline Amine Salt Crystallization->Success Intervention2 Cool Slowly & Add Seed Crystals Intervention1->Intervention2 Intervention2->CheckPhase Retry Trajectory

Fig 1: Thermodynamic workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out).

References

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. ChemRxiv. Available at:[Link]

  • The Ambiguous Functions of the Precursors That Enable Nonclassical Modes of Olanzapine Nucleation and Growth. MDPI. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development. Available at:[Link]

  • Understanding the Importance of Crystallization Processes. Contract Pharma. Available at: [Link]

Sources

Optimization

Handling hygroscopic piperazine derivatives in the lab

Welcome to the Technical Support Center for handling hygroscopic piperazine derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with yield inconsistencies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling hygroscopic piperazine derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with yield inconsistencies, degradation, and handling difficulties when working with these privileged scaffolds.

This guide is designed to move beyond basic handling instructions. Here, we explore the mechanistic causality behind piperazine's physical behavior and provide self-validating protocols to ensure your experimental integrity remains uncompromised.

The Mechanistic Basis of Piperazine Hygroscopicity

Piperazine is a saturated six-membered heterocycle containing two opposing nitrogen atoms. This dual-nitrogen architecture is highly valued in medicinal chemistry for its tunable basicity and conformational flexibility, making it a cornerstone in drugs like imatinib and ciprofloxacin[1].

However, these structural features also make piperazine derivatives notoriously difficult to handle. The secondary amine groups act as potent hydrogen bond donors and acceptors. Consequently, anhydrous piperazine is highly2[2]. Furthermore, the basicity of the ring allows it to readily absorb carbon dioxide from the air, driving an equilibrium that3[3].

Troubleshooting Guide: Causality & Solutions

Q: Why are my cross-coupling reactions involving piperazine derivatives consistently resulting in low yields and unreacted electrophiles? Causality: Absorbed water artificially inflates the measured mass of your compound. If your piperazine derivative has absorbed 15% water by weight, a 100 mg measurement only delivers 85 mg of the active amine. This stoichiometric imbalance leaves your electrophile unreacted. Furthermore, excess moisture can quench sensitive catalysts (e.g., Pd or Ru complexes) used in cross-coupling. Solution: Never assume the bottle mass is purely anhydrous amine. Quantify the exact water content using Karl Fischer titration prior to the reaction, and mathematically adjust your mass input to achieve the correct molar equivalents.

Q: My piperazine powder has turned into a sticky, unweighable gum. Is it ruined? Causality: This is the physical manifestation of deliquescence. Water acts as a plasticizer, disrupting the crystal lattice and2[2]. Solution: It is not necessarily ruined, but it requires recovery. Dissolve the gum in a minimal volume of anhydrous solvent (e.g., dichloromethane), dry over anhydrous


, filter, and evaporate under reduced pressure. Finally, dry the residue under high vacuum (Schlenk line) for 12-24 hours.

Q: Why do I see multiple new spots on my TLC plate after storing the compound on the bench for a few weeks? Causality: Chemical degradation. The presence of atmospheric water and


 promotes 2[2].
Solution:  Always store hygroscopic piperazines in tightly sealed containers under an inert atmosphere (nitrogen or argon) within a desiccator.

Workflow & Logical Relationships

G Start Receive Piperazine Derivative Assess Assess Hygroscopicity & State Start->Assess Inspect upon arrival Store Store in Inert Atmosphere (Glovebox/Desiccator) Assess->Store Prevent moisture uptake Weigh Weighing & Dispensing (Sealed Vessel) Store->Weigh Transfer under N2/Ar Validate Karl Fischer Titration (Moisture Quantification) Weigh->Validate Aliquot sample for QC Adjust Adjust Stoichiometry Based on % H2O Validate->Adjust Calculate actual molarity Proceed Proceed with Synthesis or Assay Adjust->Proceed Validated protocol

Workflow for handling and validating hygroscopic piperazine derivatives.

Self-Validating Experimental Protocols

Protocol A: Precision Weighing of Highly Hygroscopic Piperazines

Causality: Transferring hygroscopic powders in ambient air guarantees moisture uptake. We utilize a glovebox to maintain an anhydrous environment. However, dry powders in low-humidity gloveboxes generate static electricity, causing the powder to repel from the spatula. We use an anti-static gun to neutralize this charge, ensuring accurate mass transfer.

  • Preparation: Pre-dry all glassware (vials, Schlenk flasks) in an oven at 120°C for >4 hours. Transfer immediately to the glovebox antechamber and cycle with nitrogen/argon.

  • Static Neutralization: Inside the glovebox, use an anti-static ionizer gun on the analytical balance and the glassware to dissipate static charges.

  • Dispensing: Weigh the desired mass of the piperazine derivative into the pre-tared vessel.

  • Sealing: Seal the vessel tightly with a PTFE-lined cap or septum before removing it from the glovebox.

  • Self-Validation Check: Once outside the glovebox, place the sealed vial on an ambient analytical balance and monitor the mass for 3 minutes. Validation: A stable mass confirms the integrity of the seal. A steadily increasing mass indicates atmospheric moisture is breaching the seal, meaning the sample must be discarded or re-purified.

Protocol B: Karl Fischer (KF) Titration for Moisture Quantification

Causality: Piperazine is a weak base (pKa ~9.73)[3]. Standard KF reagents are buffered for neutral samples. Highly basic amines can shift the pH of the working medium, altering the stoichiometry of the iodine-water reaction and causing sluggish, inaccurate endpoints. We use a specialized acidic working medium to neutralize the amine.

  • Instrument Prep: Prepare the2[2]. Replace standard methanol with a buffered KF solvent designed for strong bases (containing salicylic or benzoic acid).

  • Titer Verification (Self-Validation): Inject a known standard of Sodium Tartrate Dihydrate (which contains exactly 15.66% water). Validation: If the instrument reads between 15.5% and 15.8%, the reagent titer is validated. If it fails, replace the reagents before testing your precious sample.

  • Sample Injection: Rapidly transfer a known mass of the piperazine derivative using a gastight syringe (if dissolved in anhydrous solvent) or a specialized solid sampler.

  • Calculation: Run the titration. Use the resulting

    
     to calculate the true active mass of your compound for downstream stoichiometry.
    

Quantitative Data: Hygroscopicity & Storage Profiles

Derivative TypeHygroscopicity ProfilePrimary Degradation RiskRecommended StorageHandling Environment
Anhydrous Piperazine Highly DeliquescentRapid water/CO2 uptakeTightly sealed, under

/

Glovebox / Dry box
Piperazine Salts (e.g., HCl) Moderately HygroscopicHydrolysis, clumpingDesiccator over

Rapid ambient or Dry box
N-Boc-Piperazine Mildly HygroscopicDeprotection (if acidic moisture)Refrigerated (2-8°C), sealedAmbient (minimize exposure)
Piperazine Hexahydrate Stable HydrateEfflorescence (loss of water)Ambient, sealed containerAmbient

Frequently Asked Questions (FAQs)

Q1: Can I just dry my piperazine derivative in a hot oven to remove the water? A1: This is highly discouraged. Many piperazine derivatives, including the base compound, possess relatively high vapor pressures and can sublime at elevated temperatures. Furthermore, 4[4]. The safest and most effective method is vacuum desiccation at room temperature over a strong desiccant like phosphorus pentoxide (


).

Q2: I don't have a glovebox. How can I handle these compounds? A2: If a glovebox is unavailable, utilize the "Schlenk line" technique. Keep the bulk material in a Schlenk flask under positive argon pressure. When dispensing, increase the argon flow, quickly remove the stopper, and extract the solid using a long, dry spatula. Weigh the material into a pre-tared, sealed vial that has been flushed with argon.

Q3: Are there formulation strategies to reduce hygroscopicity during drug development? A3: Yes. If the free base is too hygroscopic for formulation, medicinal chemists often screen for different salt forms (e.g., mesylates, tosylates, or hydrochlorides) or utilize 2[2] while maintaining the compound's bioavailability.

References

  • National Center for Biotechnology Information. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH. URL:[Link]

  • National Center for Biotechnology Information. "The medicinal chemistry of piperazines: A review." PubMed. URL:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. URL: [Link]

  • Wikipedia Contributors. "Piperazine." Wikipedia. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 2,6-dimethylpiperazine-1-carboxylate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Ethyl 2,6-dimethylpiperazine-1-carboxylate, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Ethyl 2,6-dimethylpiperazine-1-carboxylate, a substituted heterocyclic compound, presents an interesting case for ¹H NMR spectroscopic analysis. Its structural features, including a carbamate group and stereocenters on the piperazine ring, introduce complexities in the spectrum that, when properly understood, reveal a wealth of information about its conformation and purity.

This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 2,6-dimethylpiperazine-1-carboxylate. Moving beyond a simple peak list, we will explore the underlying principles that dictate the observed chemical shifts and coupling patterns. By comparing its spectrum with those of related analogs, we will highlight the subtle yet significant effects of substitution on the piperazine scaffold. This guide is designed to be a practical and educational resource, grounding theoretical concepts in experimental data and established methodologies.

The Structural Context: Conformational Dynamics in Substituted Piperazines

The ¹H NMR spectrum of Ethyl 2,6-dimethylpiperazine-1-carboxylate is not static; it is a dynamic representation of the molecule's behavior in solution. Two primary conformational phenomena are at play:

  • Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation. In an unsymmetrically substituted piperazine like our target molecule, the ring can undergo inversion, leading to different axial and equatorial environments for the ring protons. The rate of this inversion on the NMR timescale will determine whether separate signals are observed for these protons.[1]

  • Amide Bond Rotation: The C-N bond of the ethyl carbamate group has a partial double bond character, which restricts free rotation. This can lead to the existence of rotational isomers, or rotamers.[1][2] These rotamers can have distinct sets of NMR signals, further complicating the spectrum.

The interplay of these dynamic processes means that the ¹H NMR spectrum can be highly sensitive to factors such as temperature and the choice of solvent.[2][3]

Predicted ¹H NMR Spectrum Analysis of Ethyl 2,6-dimethylpiperazine-1-carboxylate

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2,6-dimethylpiperazine-1-carboxylate

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
a (CH₃-CH₂)~1.25Triplet (t)3H~7.1Typical for an ethyl ester.
b (CH₃-CH)~1.15Doublet (d)6H~6.5Methyl groups at C2 and C6.
c (Ring CH₂)~2.6 - 3.0Multiplet (m)4H-Axial and equatorial protons at C3 and C5. May show complex splitting and potential overlap.
d (Ring CH)~3.8 - 4.2Multiplet (m)2H-Methine protons at C2 and C6, deshielded by the adjacent nitrogen and carbamate group.
e (CH₂-O)~4.15Quartet (q)2H~7.1Methylene group of the ethyl ester, deshielded by the adjacent oxygen.
f (NH)~1.5 - 2.5Broad Singlet (br s)1H-The NH proton signal is often broad and its chemical shift is concentration and solvent dependent.

Comparative Spectral Analysis

To understand the rationale behind the predicted spectrum, a comparison with related molecules is invaluable.

Alternative 1: Ethyl piperazine-1-carboxylate

This parent compound lacks the 2,6-dimethyl substitution. Its ¹H NMR spectrum is simpler, providing a baseline for understanding the influence of the methyl groups.

Table 2: Experimental ¹H NMR Data for Ethyl piperazine-1-carboxylate

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegration
CH₃-CH₂1.24t3H
Ring CH₂ (C3, C5)2.83t4H
Ring CH₂ (C2, C6)3.45t4H
CH₂-O4.13q2H
NH1.76br s1H

Source: Adapted from publicly available spectral data.[4][5]

The introduction of methyl groups at the C2 and C6 positions in our target molecule is expected to shift the signals for the adjacent methine protons (d ) downfield and introduce doublet splitting to the methyl signals (b ).

Alternative 2: tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

This analog is very similar to our target molecule, with the primary difference being the use of a tert-butyl protecting group instead of an ethyl group. The stereochemistry is specified as cis.

Table 3: Known ¹H NMR Data for tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegration
CH₃-CH~1.1d6H
(CH₃)₃-C1.45s9H
Ring CH₂~2.5 - 2.9m4H
Ring CH~3.9m2H
NH~1.6br s1H

Source: Inferred from available data for closely related compounds.[4]

The data from this analog strongly supports our predicted chemical shifts for the ring protons and the methyl groups of Ethyl 2,6-dimethylpiperazine-1-carboxylate. The key difference will be the presence of the ethyl group signals (quartet and triplet) instead of the tert-butyl singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Ethyl 2,6-dimethylpiperazine-1-carboxylate, the following protocol is recommended.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for general solubility and a clean spectral window. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal resolution. c. Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees, a spectral width of approximately 12-15 ppm, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. d. The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-5 seconds.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.[3] d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing the Molecular Structure and Proton Environments

The following diagrams, generated using Graphviz, illustrate the molecular structure of Ethyl 2,6-dimethylpiperazine-1-carboxylate and the relationship between its different proton environments.

cluster_molecule Ethyl 2,6-dimethylpiperazine-1-carboxylate cluster_protons Proton Environments mol a a (CH3-CH2) b b (CH3-CH) c c (Ring CH2) d d (Ring CH) e e (CH2-O) f f (NH)

Caption: Molecular structure and key proton environments.

a a (CH3) e e (CH2) a->e J ≈ 7.1 Hz b b (CH3) d d (CH) b->d J ≈ 6.5 Hz c c (CH2) c->d f f (NH) c->f

Caption: Key spin-spin coupling relationships.

Conclusion

The ¹H NMR spectrum of Ethyl 2,6-dimethylpiperazine-1-carboxylate is a nuanced dataset that reflects the molecule's rich conformational landscape. A thorough analysis, supported by comparisons with simpler and more complex analogs, allows for a confident assignment of its proton signals. Understanding the principles of ring inversion and amide bond rotation is crucial for interpreting the spectra of such substituted piperazines. This guide provides a framework for researchers to approach the spectroscopic analysis of this and related compounds, ensuring accurate structural elucidation and a deeper understanding of their chemical nature.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41381. [Link]

  • Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(19), 3569. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. Ethyl 1-piperazinecarboxylate. National Center for Biotechnology Information. [Link]

  • LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts. [Link]

Sources

Comparative

Advanced Chiral Separation of Dimethylpiperazine Isomers: A Comparative Guide

Topic: HPLC Method for Chiral Separation of Dimethylpiperazine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The separation of dime...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Chiral Separation of Dimethylpiperazine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of dimethylpiperazine (DMP) isomers—specifically trans-2,5-dimethylpiperazine (chiral) and cis-2,5-dimethylpiperazine (meso)—presents a unique analytical challenge. As secondary amines lacking a distinct chromophore, these molecules exhibit poor UV absorption and high polarity.

This guide objectively compares the two dominant methodologies for DMP analysis: Direct Chiral HPLC using immobilized polysaccharide columns coupled with non-optical detection (ELSD/MS), and Derivatization-Enhanced HPLC using reagents like NBD-Cl or GITC for high-sensitivity UV/Fluorescence detection.

Strategic Decision Matrix

Before selecting a protocol, evaluate your laboratory's constraints and the assay's sensitivity requirements.

DMP_Decision_Tree Start Start: DMP Sample Analysis Sensitivity Required Sensitivity? Start->Sensitivity Chromophore Does sample have UV-active impurities? Direct METHOD A: Direct Separation (Chiralpak IC/IG + ELSD/MS) Chromophore->Direct No (Clean Matrix) Deriv METHOD B: Derivatization (NBD-Cl + UV/FL) Chromophore->Deriv Yes (Need Specificity) Sensitivity->Chromophore Trace (µg/mL) Impurity Analysis Sensitivity->Direct High (mg/mL) Process Control

Figure 1: Decision matrix for selecting the optimal DMP separation strategy.

Method A: Direct Chiral HPLC (The "Process Control" Standard)

Best For: High-concentration samples, reaction monitoring, and laboratories equipped with MS or ELSD.

Direct separation avoids the kinetic bias of derivatization but struggles with detection limits due to DMP's lack of a chromophore. The use of immobilized polysaccharide columns (e.g., Chiralpak IC/IG) is critical because they tolerate the basic mobile phase additives required to suppress the ionization of the secondary amine.

Protocol: Direct Separation on Chiralpak IC

Mechanism: The 2,5-DMP isomers interact with the cellulose tris(3,5-dichlorophenylcarbamate) selector via hydrogen bonding and steric inclusion. The "trans" isomer (


 / 

) is resolved from the "cis" (meso) form based on spatial fit within the chiral grooves.

Materials:

  • Column: Chiralpak IC or IG (

    
     mm, 5 µm).[1]
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Detector: ELSD (Evaporative Light Scattering Detector) or MS (ESI+).

    • Note: UV at 205-210 nm is possible but prone to noise and baseline drift.

Step-by-Step Workflow:

  • System Preparation: Flush the HPLC system with Ethanol to remove any traces of reversed-phase solvents.

  • Mobile Phase Prep: Premix n-Hexane and Ethanol. Add DEA last to prevent precipitation. Degas by sonication (do not filter basic organic phases through standard nylon filters; use PTFE).

  • Equilibration: Condition the column at 1.0 mL/min for 45 minutes. Ensure the column oven is stable at 25°C.

  • Sample Prep: Dissolve DMP sample in Ethanol at 1.0 mg/mL. Filter through 0.45 µm PTFE syringe filter.

  • Injection: Inject 10 µL.

  • Detection Parameters (ELSD): Drift tube temp: 50°C; Gas pressure: 3.5 bar; Gain: Standard.

Performance Metrics:

  • Resolution (

    
    ):  Typically > 2.0 between cis and trans isomers.
    
  • Limit of Detection (LOD): ~50 µg/mL (ELSD).

Method B: Derivatization-Enhanced HPLC (The "Trace Analysis" Standard)

Best For: Impurity profiling, biological samples (plasma/urine), and trace quantification (< 0.1%).

Since DMP lacks a chromophore, reacting it with NBD-Cl (4-chloro-7-nitrobenzofurazan) or GITC introduces a strong UV/Fluorescence tag. This method transforms the difficult amine separation into a robust diastereomeric or tagged-enantiomer separation.

Protocol: Pre-Column Derivatization with NBD-Cl

Mechanism: NBD-Cl reacts with the secondary amine of piperazine under mild alkaline conditions to form a highly fluorescent NBD-piperazine derivative.

Materials:

  • Reagent: 0.5 mg/mL NBD-Cl in Methanol.

  • Buffer: 0.1 M Sodium Borate (pH 8.0).

  • Quench: 1 M HCl.

  • Column: Chiralpak IC (

    
     mm, 5 µm).[1]
    
  • Mobile Phase: Acetonitrile : Methanol : DEA [90 : 10 : 0.1].[2]

Step-by-Step Workflow:

  • Derivatization Reaction:

    • Mix 100 µL of Sample + 200 µL Borate Buffer + 200 µL NBD-Cl solution.

    • Incubate at 60°C for 30 minutes (shield from light).

    • Cool to room temperature and add 50 µL 1 M HCl to stop the reaction.

  • Dilution: Dilute to volume with Mobile Phase.

  • Separation: Inject 10 µL onto the Chiralpak IC column.

  • Detection: UV at 340 nm (or Fluorescence: Ex 470 nm / Em 530 nm).

Deriv_Pathway DMP DMP Isomers (Non-UV Active) Complex Reaction (pH 8.0, 60°C) DMP->Complex NBD NBD-Cl (Reagent) NBD->Complex Product NBD-DMP Derivative (UV @ 340nm) Complex->Product Nucleophilic Subst. Separation Chiral HPLC (Resolution > 3.0) Product->Separation

Figure 2: Reaction pathway for NBD-Cl derivatization of dimethylpiperazine.

Comparative Analysis: Data & Performance

The following table contrasts the two methods based on experimental outcomes typically observed in pharmaceutical QC environments.

FeatureMethod A: Direct (ELSD/MS)Method B: Derivatization (NBD-Cl)
Analyte State Native (Underivatized)NBD-Derivative
Column Chiralpak IC / IGChiralpak IC
Mobile Phase Hexane/EtOH/DEAACN/MeOH/DEA
Detection ELSD or MSUV (340 nm) or Fluorescence
LOD (Sensitivity) ~50 ppm< 1 ppm (High Sensitivity)
Sample Prep Time < 5 mins (Dilute & Shoot)45-60 mins (Reaction + Workup)
Kinetic Bias Risk NoneLow (Must validate reaction completion)
Cost Per Sample LowModerate (Reagent costs)
Robustness High (Fewer variables)Moderate (Dependent on reaction yield)
Troubleshooting & Self-Validation (Trustworthiness)

To ensure scientific integrity, every run must be self-validating.

  • System Suitability Test (SST):

    • Resolution (

      
      ):  Must be 
      
      
      
      between the trans-enantiomers.
    • Tailing Factor (

      
      ):  Piperazines are notorious for tailing due to silanol interactions. Ensure 
      
      
      
      . If tailing increases, refresh the DEA modifier in the mobile phase.
  • Derivatization Check (Method B only):

    • Always run a "Reagent Blank" to identify peaks coming from hydrolyzed NBD-Cl (usually elutes at the solvent front).

    • Verify reaction completeness by analyzing a standard at

      
       min vs 
      
      
      
      min. If peak area increases significantly, extend reaction time.
  • Column Care:

    • Direct Method: Never flush the Chiralpak IC column with 100% Acetonitrile immediately after using Hexane. Use an Ethanol bridge to prevent immiscibility issues.

References
  • BenchChem. (2025).[3] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Daicel Chiral Technologies. (2024).[4] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from

  • Navaneeswari, R., & Reddy, P. R. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Inogent Laboratories. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane. Oriental Journal of Chemistry. Retrieved from

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Piperazine Carbamates

For researchers in drug discovery and development, the piperazine ring is a privileged scaffold, a cornerstone in the architecture of countless therapeutic agents. Its modulation, often through the strategic use of N-pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, the piperazine ring is a privileged scaffold, a cornerstone in the architecture of countless therapeutic agents. Its modulation, often through the strategic use of N-protecting groups like carbamates, is key to tuning a molecule's physicochemical properties and biological activity. However, the structural characterization of these intermediates and final compounds requires a deep understanding of their behavior under mass spectrometric analysis. The fragmentation patterns observed are not arbitrary; they are a direct reflection of the molecule's underlying chemical stability and provide a roadmap for its structural confirmation.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of piperazine carbamates, focusing on the two most common protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). We will explore the characteristic cleavages driven by these groups and the piperazine core itself under positive-ion electrospray ionization (ESI) conditions, providing the causal logic behind these pathways. Furthermore, we will contrast these patterns with those of a non-carbamate analogue, N-acetylpiperazine, to highlight the unique diagnostic ions that carbamates provide.

The Influence of the Carbamate Group on Piperazine Fragmentation

The fragmentation of an N-protected piperazine in a tandem mass spectrometer is a competitive process, dictated by the lability of the protecting group versus the stability of the heterocyclic ring. The initial protonation during ESI typically occurs at one of the nitrogen atoms. The subsequent collision-induced dissociation (CID) will favor pathways that lead to the most stable product ions.

The N-Boc-Piperazine Fragmentation Pathway: A Tale of Charge-Remote Fragmentation

The tert-butoxycarbonyl (Boc) group is renowned for its characteristic fragmentation pattern, which is a powerful diagnostic tool. Its fragmentation is primarily driven by the stability of the tert-butyl cation.

Upon CID of the protonated N-Boc-piperazine ([M+H]⁺ at m/z 187.1), the dominant fragmentation pathway does not involve the piperazine ring itself but rather the protecting group. A charge-remote fragmentation, specifically a McLafferty-type rearrangement, leads to the neutral loss of isobutylene (C₄H₈), which has a mass of 56 Da. This results in an intense signal at m/z 131. This fragment can be considered a protonated piperazine-1-carbamic acid. Subsequent fragmentation of this ion involves the loss of carbon dioxide (CO₂), a 44 Da neutral loss, to yield the protonated piperazine ion at m/z 87.

A secondary, often less intense, pathway involves the complete loss of the Boc group as a neutral fragment (100 Da) to also generate the protonated piperazine at m/z 87. A small signal corresponding to the stable tert-butyl cation at m/z 57 may also be observed.

This fragmentation pattern is strongly supported by experimental data on related structures. For instance, the ESI-MS analysis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate shows a weak protonated molecule ([M+H]⁺ at m/z 308) but a very strong base peak at m/z 252, corresponding to the characteristic loss of 56 Da.[1]

G cluster_boc N-Boc-Piperazine Fragmentation M_H_Boc [M+H]⁺ m/z 187 M_H_56 [M+H - 56]⁺ m/z 131 M_H_Boc->M_H_56 - C₄H₈ (56 Da) (Isobutylene) M_H_100 [M+H - 100]⁺ m/z 87 M_H_Boc->M_H_100 - C₅H₈O₂ (100 Da) (Boc group) tbutyl [C₄H₉]⁺ m/z 57 M_H_Boc->tbutyl M_H_56->M_H_100 - CO₂ (44 Da)

Figure 1: Proposed ESI-MS/MS fragmentation of N-Boc-piperazine.

The N-Cbz-Piperazine Fragmentation Pathway: The Dominance of the Tropylium Ion

The benzyloxycarbonyl (Cbz) group directs fragmentation in a completely different, yet equally characteristic, manner. The driving force is the exceptional stability of the C₇H₇⁺ cation.

For protonated N-Cbz-piperazine ([M+H]⁺ at m/z 221.1), the primary cleavage occurs at the benzylic position. This is not a simple bond cleavage; the resulting benzyl cation ([C₇H₇]⁺) rapidly rearranges to the highly stable, aromatic tropylium ion. This fragment at m/z 91 is often the base peak in the spectra of benzyl-containing compounds.[2] The remaining portion of the molecule is lost as a neutral piperazine-1-carbonyl fragment.

Cleavage can also occur on the other side of the carbonyl group, leading to the formation of a protonated piperazine ion (m/z 87) and the neutral loss of the rest of the Cbz group. Fragmentation of the piperazine ring itself can also occur, leading to characteristic ions at m/z 56 and 70, similar to those seen in other piperazine derivatives.[2]

G cluster_cbz N-Cbz-Piperazine Fragmentation M_H_Cbz [M+H]⁺ m/z 221 Tropylium [C₇H₇]⁺ m/z 91 (Tropylium ion) M_H_Cbz->Tropylium - C₅H₉N₂O₂ (130 Da) Piperazine_H [Piperazine+H]⁺ m/z 87 M_H_Cbz->Piperazine_H - C₈H₆O₂ (134 Da) Ring_Frag Ring Fragments m/z 70, 56 Piperazine_H->Ring_Frag

Figure 2: Proposed ESI-MS/MS fragmentation of N-Cbz-piperazine.

Comparison with a Non-Carbamate Alternative: N-Acetylpiperazine

To contextualize the fragmentation of piperazine carbamates, it is instructive to compare them to a simple N-acyl derivative, such as N-acetylpiperazine. This molecule contains a stable amide bond rather than a labile carbamate.

The N-Acetylpiperazine Fragmentation Pathway: Amide Bond Stability

For protonated N-acetylpiperazine ([M+H]⁺ at m/z 129.1), the fragmentation is primarily dictated by the piperazine ring itself, as the acetyl group does not possess an overwhelmingly favorable fragmentation pathway like the Boc or Cbz groups.

The most common fragmentation involves cleavage of the amide bond, resulting in the loss of ketene (CH₂CO, 42 Da) to produce the protonated piperazine ion at m/z 87. Alternatively, cleavage can yield a stable acylium ion ([CH₃CO]⁺) at m/z 43. Following the initial loss of ketene, the resulting protonated piperazine ion (m/z 87) can undergo further ring fragmentation to produce ions at m/z 58 and 43, which are characteristic of the piperazine core. GC-MS data for N-acetylpiperazine shows a molecular ion at m/z 128 and a significant fragment at m/z 85, corresponding to the loss of the acetyl radical.[1]

G cluster_acetyl N-Acetylpiperazine Fragmentation M_H_Ac [M+H]⁺ m/z 129 Piperazine_H_Ac [Piperazine+H]⁺ m/z 87 M_H_Ac->Piperazine_H_Ac - CH₂CO (42 Da) (Ketene) Acylium [CH₃CO]⁺ m/z 43 M_H_Ac->Acylium Ring_Frag_Ac Ring Fragments m/z 58, 43 Piperazine_H_Ac->Ring_Frag_Ac

Figure 3: Proposed ESI-MS/MS fragmentation of N-acetylpiperazine.

Comparative Summary and Diagnostic Ions

The choice of N-protecting group imparts a unique mass spectrometric signature on the piperazine scaffold. These differences are invaluable for structural confirmation.

Compound ClassPrecursor Ion ([M+H]⁺)Primary FragmentationKey Diagnostic Fragment(s)Mechanistic Driver
N-Boc-Piperazine m/z 187Neutral loss of isobutylene (-56 Da)m/z 131 ([M+H-56]⁺)Formation of a stable carbocation via rearrangement
N-Cbz-Piperazine m/z 221Cleavage to form benzyl cationm/z 91 (Tropylium ion)Formation of a highly stable aromatic cation
N-Acetylpiperazine m/z 129Neutral loss of ketene (-42 Da)m/z 87 ([Piperazine+H]⁺)Cleavage of the amide bond and stability of the piperazine ion

Experimental Protocols

To reliably generate and compare these fragmentation patterns, a standardized LC-MS/MS methodology is essential. The following protocol provides a robust starting point for the analysis of N-protected piperazines.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the piperazine derivative in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration of 1-10 µg/mL.

Liquid Chromatography (LC)
  • System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Figure 4: General workflow for LC-MS/MS analysis.

Mass Spectrometry (MS)
  • System: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas: Nitrogen, Flow rate of 800 L/hr at 400 °C

  • Collision Gas: Argon

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan from m/z 50-500 to identify the protonated molecule ([M+H]⁺).

    • Product Ion Scan (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion. Use a ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of piperazine carbamates is a predictable and highly informative process governed by the fundamental principles of ion stability. The N-Boc group reliably directs fragmentation through the neutral loss of isobutylene, providing a diagnostic ion at [M+H-56]⁺. In contrast, the N-Cbz group's fragmentation is dominated by the formation of the highly stable tropylium ion at m/z 91. Both patterns are distinct from the fragmentation of a simple N-acyl piperazine, which primarily shows fragments related to the piperazine core itself.

By understanding these distinct, causality-driven fragmentation pathways, researchers can confidently identify and characterize these crucial building blocks in complex reaction mixtures, ensuring the integrity of their synthetic routes and accelerating the drug development process. This guide provides the foundational data and experimental framework to leverage mass spectrometry as a definitive tool for the structural elucidation of piperazine carbamates.

References

  • Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 28(9), 1727-1737. [Link]

  • Royal Society of Chemistry. (2007). Supplementary Information for "An integrated flow and microwave approach to a broad spectrum kinase inhibitor". [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Kaur, N. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4158. [Link]

  • Journal of the American Society for Mass Spectrometry. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. [Link]

Sources

Comparative

Spectroscopic Characterization of Ethyl Carbamate: A Comparative IR Guide

Executive Summary Ethyl carbamate (EC, Urethane) presents a unique spectroscopic challenge due to its hybrid chemical structure, bridging the gap between esters and amides . As a Group 2A carcinogen frequently monitored...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl carbamate (EC, Urethane) presents a unique spectroscopic challenge due to its hybrid chemical structure, bridging the gap between esters and amides . As a Group 2A carcinogen frequently monitored in fermented beverages (stone fruit spirits, wines) and a structural motif in medicinal chemistry, accurate identification is critical.

This guide moves beyond simple peak listing. It analyzes the electronic causality behind EC's vibrational modes, contrasting them with structural analogs (Urea, Ethyl Acetate) to provide a self-validating identification logic. We also detail the field-standard Lachenmeier Protocol for rapid FTIR screening of EC in alcoholic matrices.

Fundamental Vibrational Modes

The infrared spectrum of ethyl carbamate (


) is defined by the competition between the electron-donating nitrogen (resonance) and the electron-withdrawing oxygen (induction/resonance).
Table 1: Diagnostic IR Bands of Ethyl Carbamate (Solid State/Condensed)
Functional GroupModeWavenumber (cm⁻¹)IntensityMechanistic Note
Amine (

)

/

3400 – 3200 Medium-StrongAppears as a doublet or broad band due to extensive intermolecular H-bonding in solid state.
Carbonyl (

)

1690 – 1730 Very StrongThe "Carbamate Band." Higher frequency than ureas (~1620) but lower than pure esters (~1740).
Amide II

1625 – 1590 MediumScissoring deformation. Often overlaps with the carbonyl shoulder in low-res spectra.
Ester Linkage

1200 – 1050 StrongComplex region; mixed modes of

stretch and

stretch.
Alkyl Chain

2980 – 2900 Weak-MediumTypical ethyl group pattern (

stretching).

Critical Insight: In dilute solution (e.g.,


), the C=O band shifts upward to ~1740–1743 cm⁻¹  (monomer) as hydrogen bonds break. The 1690 cm⁻¹  value is diagnostic for the associated (solid/bulk) phase typically encountered in KBr pellet or ATR analysis.

Comparative Analysis: The Electronic Tug-of-War

To validate an EC assignment, one must compare it against its structural parents: Ethyl Acetate (pure ester) and Urea (pure diamide). The position of the Carbonyl (


) stretch is the primary discriminator.
The Electronic Mechanism
  • Resonance Effect (+R): Nitrogen lone pairs donate into the carbonyl

    
    -system, increasing single-bond character and lowering  the frequency.
    
  • Inductive Effect (-I): Electronegative Oxygen withdraws density, shortening the bond and raising the frequency.

Table 2: Comparative Carbonyl Shifts
CompoundStructureC=O[1][2][3][4][5][6][7][8] Frequency (Solid/Liq)Electronic Dominance
Ethyl Acetate

~1740 cm⁻¹ Inductive (-I): Alkoxy oxygen withdraws e⁻. Minimal resonance. Highest Frequency.
Ethyl Carbamate

~1690–1700 cm⁻¹ Hybrid: Nitrogen (+R) lowers frequency vs. ester. Oxygen (-I) keeps it higher than amide. Intermediate.
Urea

~1620–1660 cm⁻¹ Double Resonance (+2R): Two nitrogens pump e⁻ density. Significant single-bond character. Lowest Frequency.
Visualization of Structural Relationships

G Ester Ethyl Acetate (Pure Ester) ~1740 cm⁻¹ EC Ethyl Carbamate (Hybrid) ~1690 cm⁻¹ Ester->EC +NH₂ Group (Resonance lowers freq) Urea Urea (Diamide) ~1620 cm⁻¹ EC->Urea Replace O with NH₂ (Double Resonance) Mech Mechanism: N (+R) vs O (-I) Competition Mech->EC

Figure 1: The "Vibrational Shift Ladder" demonstrating how electronic effects position the Ethyl Carbamate carbonyl band between Esters and Ureas.

Experimental Protocol: The Lachenmeier Method

For researchers analyzing EC in alcoholic beverages (spirits, stone fruit brandies), direct detection is hampered by the ethanol/water matrix. The standard protocol, validated by Lachenmeier et al., utilizes FTIR with Multivariate Data Analysis (PLS) .

Method Overview

Objective: Rapid screening (<2 min) to classify samples above/below the 0.8 mg/L regulatory threshold. Detection Limit: ~0.6 mg/L (ppm) in spirits.

Step-by-Step Workflow
  • Sample Preparation:

    • Filtration: If the spirit is turbid, filter through a 0.45 µm PTFE syringe filter.

    • No Extraction: For screening, use the neat spirit. (For confirmation of positives >0.8 mg/L, use DCM extraction + GC-MS).

  • Instrument Setup:

    • Mode: Transmission (flow cell) or ATR (Attenuated Total Reflectance). ATR is preferred for viscosity handling.

    • Path Length: 0.05 mm (if transmission).

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32–64 scans per sample.

  • Data Acquisition:

    • Record background (air or pure water/ethanol mix matching sample proof).

    • Acquire sample spectrum (4000–400 cm⁻¹).

  • Data Processing (Crucial):

    • Region Selection: Focus on 1800–1600 cm⁻¹ (C=O) and 1500–1000 cm⁻¹ (Fingerprint).

    • Preprocessing: Apply First Derivative + Vector Normalization to remove baseline shifts caused by sugar/matrix.

    • Chemometrics: Apply a pre-calibrated Partial Least Squares (PLS) algorithm. Note: Simple peak height measurement is insufficient due to ethanol interference.

Workflow Diagram

Protocol Start Sample: Stone Fruit Spirit (High Ethanol Matrix) Prep Prep: Filter (0.45µm) No Extraction needed for screening Start->Prep Acq Acquisition: FTIR-ATR (Res: 4cm⁻¹, 64 Scans) Prep->Acq Process Processing: 1st Derivative + Vector Normalization Acq->Process PLS Analysis: PLS Regression (Focus: 1800-1000 cm⁻¹) Process->PLS Decision Decision Node PLS->Decision Pass < 0.8 mg/L (Pass) Decision->Pass Negative Fail > 0.8 mg/L (Suspect) Decision->Fail Positive Confirm Confirmation: DCM Extraction -> GC-MS Fail->Confirm

Figure 2: Rapid FTIR Screening Workflow for Ethyl Carbamate in Spirits (Adapted from Lachenmeier et al.).

Troubleshooting & Interferences

Water & Ethanol Overlap
  • Problem: The

    
     stretch of water/ethanol (3300 cm⁻¹) completely obscures the EC 
    
    
    
    stretch region.
  • Solution: Do not use the 3400 cm⁻¹ region for quantification in beverages. Rely on the Fingerprint region (1400–1000 cm⁻¹) and the Carbonyl shoulder using chemometrics (PLS).

Sugar Interference
  • Problem: High sugar content in liqueurs creates broad bands in the 1100–1000 cm⁻¹ region (

    
     stretch).
    
  • Solution: Use First Derivative spectroscopy. This mathematical transformation suppresses the broad baseline features of sugars while enhancing the sharper bands of ethyl carbamate.

References

  • Lachenmeier, D. W., et al. (2005).[9] Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry.

  • Furer, V. L., et al. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure.

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for general band assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • EFSA Panel on Contaminants in the Food Chain. (2007). Ethyl carbamate in fermented foods and beverages. EFSA Journal.

Sources

Validation

Validating Stereochemical Purity of (2R,6S)-Piperazine Derivatives: A Comparative Technical Guide

Executive Summary The (2R,6S)-piperazine scaffold is a privileged pharmacophore in drug discovery, serving as a core motif in various kinase inhibitors and GPCR ligands. However, validating its stereochemical purity pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2R,6S)-piperazine scaffold is a privileged pharmacophore in drug discovery, serving as a core motif in various kinase inhibitors and GPCR ligands. However, validating its stereochemical purity presents a unique "meso-trap": when substituents at C2 and C6 are identical (e.g., 2,6-dimethylpiperazine), the (2R,6S) cis-isomer is achiral (meso), while its trans-isomer contaminants (2R,6R and 2S,6S) are a racemic pair. When substituents differ, the (2R,6S) species becomes chiral, introducing enantiomeric excess (ee) as a critical quality attribute alongside diastereomeric ratio (dr).

This guide objectively compares the two dominant validation methodologies: Nuclear Magnetic Resonance (NMR) for structural confirmation and Supercritical Fluid Chromatography (SFC) for ultra-trace impurity quantification.

Stereochemical Context & The "Meso-Trap"

Before selecting a method, the stereochemical nature of the derivative must be defined.

  • Scenario A (Symmetric): Substituents at C2 and C6 are identical (e.g., Methyl).

    • Target: (2R,6S) is cis-oriented. It possesses a plane of symmetry and is achiral (meso) .

    • Impurity: The trans-isomer (mixture of (2R,6R) and (2S,6S)).

    • Validation Goal: Diastereomeric Purity only.

  • Scenario B (Asymmetric): Substituents at C2 and C6 are different (or N-substituted chirally).

    • Target: (2R,6S) is chiral.

    • Impurity: Enantiomer (2S,6R) AND Diastereomers.

    • Validation Goal: Enantiomeric Excess (ee) AND Diastereomeric Ratio (dr).

Visualization: Stereochemical Decision Logic[1]

StereochemLogic Start Analyze (2R,6S)-Piperazine Derivative CheckSym Are C2/C6 Substituents Identical? Start->CheckSym YesSym Yes (Symmetric) CheckSym->YesSym NoSym No (Asymmetric) CheckSym->NoSym MesoNode Target is Meso (Achiral) (2R,6S) = cis YesSym->MesoNode ChiralNode Target is Chiral (2R,6S) != (2S,6R) NoSym->ChiralNode ReqA Requirement: Diastereomeric Ratio (dr) ONLY MesoNode->ReqA ReqB Requirement: Enantiomeric Excess (ee) + Diastereomeric Ratio (dr) ChiralNode->ReqB MethodA Primary Method: Achiral HPLC/GC or NMR ReqA->MethodA MethodB Primary Method: Chiral SFC (Polysaccharide CSP) ReqB->MethodB

Figure 1: Decision matrix for selecting the appropriate validation methodology based on molecular symmetry.

Methodology Comparison

Method A: Quantitative NMR (qNMR) & NOESY

Best For: Structural elucidation and confirming cis vs. trans geometry in early development. Mechanism: Relies on the magnetic anisotropy and spatial proximity of protons.[1] In the (2R,6S) cis-conformer, the piperazine ring typically adopts a chair conformation where bulky substituents prefer the equatorial position. This locks the C2 and C6 protons in axial positions, creating a distinct NOE signature compared to the trans isomer.

  • Pros:

    • No reference standards required.

    • Elucidates absolute relative geometry (cis vs trans).

  • Cons:

    • High Limit of Detection (LOD ~1%). Poor for detecting trace impurities.

    • Cannot distinguish enantiomers without Chiral Solvating Agents (CSAs).

Method B: Chiral Supercritical Fluid Chromatography (SFC)

Best For: Final purity release, trace impurity quantification (<0.1%), and enantiomeric separation. Mechanism: Uses supercritical CO₂ with polar modifiers (MeOH/EtOH) on polysaccharide-based chiral stationary phases (CSPs). The low viscosity of scCO₂ allows for high diffusivity and rapid mass transfer, resolving isomers that co-elute in HPLC.

  • Pros:

    • Orthogonality: Resolves stereoisomers based on 3-point interaction models, not just boiling point or polarity.

    • Speed: 3-5x faster than Normal Phase HPLC.

    • Sensitivity: LOD <0.05%.

  • Cons:

    • Requires specific method development screening.

    • Equipment capital cost.

Comparative Data Summary
FeatureqNMR (600 MHz)Chiral SFC (Amylose-C)Normal Phase HPLC
Primary Output Structural Geometry (dr)Purity % (ee & dr)Purity % (ee & dr)
Limit of Detection ~0.5 - 1.0%< 0.05%< 0.05%
Analysis Time 10-30 min (acquisition)3-8 min20-45 min
Solvent Consumption < 1 mL (Deuterated)Low (CO₂ recycled)High (Hexane/IPA)
Enantiomer Resolution Requires CSA*NativeNative

*CSA: Chiral Solvating Agent (e.g., Mosher's Acid)[2]

Detailed Experimental Protocols

Protocol 1: Structural Confirmation via NOESY NMR

This protocol validates the cis-geometry of the (2R,6S) isomer.

Reagents: DMSO-d₆ or CDCl₃ (solvent choice affects ring conformation stability). Instrument: 500 MHz NMR or higher.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • 1D Acquisition: Acquire standard ¹H spectrum. Identify the methine protons at C2 and C6.

    • Cis-isomer (2R,6S): If substituents are equatorial, H2 and H6 are axial . They will appear as multiplets with large diaxial coupling constants (

      
      ).
      
    • Trans-isomer: One substituent is axial, one equatorial (in chair) OR twist-boat. Signals often appear more complex or broadened.

  • 2D NOESY Setup:

    • Mixing time (

      
      ): 500-800 ms (optimized for small molecules).
      
    • Scans: 16-32 per increment.

  • Interpretation:

    • Signal: Look for NOE correlations between H2/H6 (axial) and H3/H5 (axial).

    • Logic: In the cis-chair (2R,6S), H2 and H6 are on the same face as the axial protons of C3/C5 (1,3-diaxial interaction). Strong NOE observed.

    • In the trans-isomer, this symmetry is broken.

Protocol 2: Trace Impurity Quantitation via Chiral SFC

This protocol separates the (2R,6S) target from (2S,6R) enantiomers and trans-diastereomers.

System: Waters UPC² or Agilent 1260 Infinity II SFC. Column: Chiralpak AD-H or Amylose-C (Amylose tris-(3,5-dimethylphenylcarbamate)), 3.0 x 100 mm, 3 µm.

  • Mobile Phase Preparation:

    • A: CO₂ (Industrial Grade >99.9%).

    • B: Methanol + 0.1% Isopropylamine (IPA) + 0.1% Trifluoroacetic acid (TFA).[3] Note: Additive choice depends on the basicity of the piperazine N. The "Basic" additive (IPA) is crucial to suppress tailing.

  • Screening Gradient:

    • 0-5 min: 5% to 40% B.

    • Flow Rate: 2.0 - 3.0 mL/min.

    • Back Pressure (ABPR): 1500-2000 psi.

    • Temperature: 40°C.[4]

  • Optimization:

    • If resolution (

      
      ) < 1.5, switch modifier to Ethanol or Isopropanol.
      
    • For (2R,6S) vs (2S,6R) separation, lower temperature to 25°C to increase enthalpic discrimination.

  • Validation:

    • Inject a "racemic" spike (or crude reaction mixture) to establish retention times for all isomers.

    • Calculate Resolution (

      
      ) and Tailing Factor (
      
      
      
      ).

Logical Workflows (Visualization)

Diagram: NMR Interpretation Logic for Piperazines

NMRLogic Sample Purified Sample (1H NMR) Coupling Check J-Coupling of H2/H6 Sample->Coupling LargeJ Large J (10-12 Hz) (Axial-Axial) Coupling->LargeJ SmallJ Small/Irregular J (Eq/Ax or Twist) Coupling->SmallJ NOESY Run NOESY LargeJ->NOESY ConclusionTrans CONFIRMED: Trans Isomer SmallJ->ConclusionTrans Signal Strong NOE: H2(ax) <-> H3/5(ax) NOESY->Signal NoSignal Weak/No NOE Correlation NOESY->NoSignal ConclusionCis CONFIRMED: (2R,6S) Cis-Chair Signal->ConclusionCis NoSignal->ConclusionTrans

Figure 2: Logic flow for assigning stereochemistry using J-coupling and NOE data.

References

  • Mangelings, D., & Vander Heyden, Y. (2014).[3] The development of chiral separation methods in pharmaceutical industry. Journal of Chromatography A.

  • Cirilli, R., et al. (2024).[5] HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. MDPI Separations.

  • Cochran, B. M., & Michael, F. E. (2008).[6] Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters.

  • Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Application Note.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • YMC Europe. (2016). Chiral LC & SFC Method Development. Technical Guide.

Sources

Comparative

Comparative Guide: COSY vs. HSQC for Substituted Piperazine Assignment

Executive Summary Substituted piperazines represent a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like imatinib and sildenafil. However, their structural characterization is notoriously dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperazines represent a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like imatinib and sildenafil. However, their structural characterization is notoriously difficult due to conformational fluxionality (chair-chair interconversion) and severe spectral overlap in the 2.5–4.0 ppm region.

This guide compares Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) specifically for resolving these scaffolds. While COSY provides critical stereochemical data via coupling constants (


), it frequently fails due to signal crowding. HSQC is the superior alternative for resolution, utilizing the carbon dimension to disentangle geminal proton pairs, though it lacks direct stereochemical readout.

Recommendation: For substituted piperazines, HSQC should be the primary experiment for signal separation , followed by COSY for connectivity , and NOESY/ROESY for stereochemical confirmation .

The Challenge: Why Piperazines are Difficult

The piperazine ring presents a unique set of NMR challenges that 1D


H NMR rarely solves alone:
  • The "Geminal Jungle": In a fixed chair conformation, axial (

    
    ) and equatorial (
    
    
    
    ) protons on the same carbon are magnetically non-equivalent. They often appear as widely separated multiplets, yet overlap with
    
    
    /
    
    
    signals from other ring carbons.
  • Rotational Isomerism:

    
    -acylated piperazines exhibit restricted rotation around the amide bond, creating distinct "rotamers" (syn/anti) that double the number of signals in the spectrum.
    
  • Fluxionality: At room temperature, the ring may flip rapidly, broadening signals or averaging

    
    -couplings, which obliterates stereochemical information.
    
Visualization: The Piperazine Conformational Challenge

The following diagram illustrates the dynamic equilibrium that complicates assignment.

PiperazineDynamics cluster_NMR NMR Consequence Chair Chair Conformation (Distinct H-ax / H-eq) Boat Twist-Boat (Transition State) Chair->Boat Ring Flip (Fast at RT) Result Broadened Signals or Averaged Couplings Chair->Result Boat->Chair Inverted Inverted Chair (H-ax becomes H-eq) Boat->Inverted Inversion Inverted->Boat Inverted->Result

Caption: Figure 1. Conformational dynamics of the piperazine ring. Rapid interconversion between chair forms averages axial and equatorial environments, requiring specific acquisition protocols (e.g., cooling) to resolve.

Technique Deep Dive

A. COSY (Correlation Spectroscopy)

Function: Maps scalar couplings (


) between protons separated by three bonds.[1]
Role in Piperazines: 
  • Connectivity: Traces the spin system from

    
     to 
    
    
    
    to
    
    
    .
  • Stereochemistry (The "Killer Feature"): The cross-peak intensity and structure in high-resolution COSY depend on the Karplus relationship.

    • Axial-Axial coupling (

      
      ):  Large coupling (~10-12 Hz) 
      
      
      
      Strong cross-peaks.
    • Axial-Equatorial coupling (

      
      ):  Small coupling (~2-5 Hz) 
      
      
      
      Weak cross-peaks.

Limitation: In piperazines, the chemical shift difference (


) between adjacent protons is often small. When 

, the "roof effect" distorts multiplets, and cross-peaks merge into the diagonal, making them unreadable.
B. HSQC (Heteronuclear Single Quantum Coherence)

Function: Correlates a proton (


H) to its directly attached carbon (

C).[2][3][4] Role in Piperazines:
  • Deconvolution: Since carbon chemical shifts are dispersed over ~200 ppm (vs ~10 ppm for protons), HSQC pulls overlapping proton signals apart into the second dimension.

  • Differentiation:

    • Multiplicity Editing: "Edited" or "Phase-Sensitive" HSQC phases

      
       signals (blue/negative) opposite to 
      
      
      
      signals (red/positive). This immediately identifies the piperazine ring carbons (
      
      
      ) vs. methine substituents.
    • Geminal Pairing: It instantly identifies which

      
       and 
      
      
      
      belong to the same carbon, as they will both correlate to the same
      
      
      C chemical shift.

Comparative Analysis

FeatureCOSYHSQC (Phase-Sensitive)
Primary Output H-H Connectivity (Vicinal)H-C Connectivity (Direct)
Resolution Power Low (Crowded diagonal)High (Uses

C dispersion)
Stereochem Data High (via

coupling magnitude)
Low (No direct stereochem info)
Geminal Pair ID Difficult (requires identifying

)
Instant (Two protons, one carbon)
Sensitivity HighMedium (depends on

C abundance)
Piperazine Utility Confirming axial/equatorial relationshipsResolving the "mush" of ring protons

Experimental Protocol: Self-Validating Systems

To ensure data integrity, follow this acquisition workflow. This protocol is designed to freeze conformational exchange and maximize resolution.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 instead of CDCl

    
     if possible. DMSO has higher viscosity and polarity, which often slows the ring inversion and amide rotation, sharpening the signals of distinct conformers.
    
  • Concentration: 10–20 mg in 600

    
    L.
    
Step 2: Variable Temperature (VT) Setup
  • The Check: Run a standard 1D

    
    H NMR at 298 K.
    
  • The Decision: If piperazine ring signals are broad/featureless humps, cool the sample .

  • Target: 273 K to 253 K (0°C to -20°C). This "freezes" the chair conformation, splitting the broad humps into distinct sharp multiplets for

    
     and 
    
    
    
    .
Step 3: 2D Acquisition Parameters
  • HSQC: Use hsqcedetgpsisp2.3 (Bruker standard) for multiplicity editing.

    • Validation: Ensure

      
       peaks are negative (blue) and 
      
      
      
      are positive (red).
  • COSY: Use cosygpppqf (magnitude mode) or cosydfetgp (double quantum filtered) to suppress the diagonal if crowding is severe.

Integrated Assignment Workflow

Do not rely on one technique. Use the HSQC-Anchor Strategy :

  • Anchor with HSQC: Identify the Carbon signals first.[5] The piperazine carbons usually appear between 40–55 ppm .

  • Identify Geminal Pairs: Find the carbon with two proton correlations. These are your

    
     groups.
    
  • Trace with COSY: Use the resolved proton shifts from HSQC to find the off-diagonal peaks in COSY.

  • Confirm with NOESY:

    
     and 
    
    
    
    on the same face will show NOE correlations.
Visualization: The Assignment Logic

This flowchart guides the decision-making process during spectral analysis.

AssignmentWorkflow Start Start: 1D Proton Spectrum CheckBroad Are signals broad? Start->CheckBroad Cooling Perform VT-NMR (Cool to 253K) CheckBroad->Cooling Yes HSQC_Step Acquire Edited HSQC (Separate CH2 from CH) CheckBroad->HSQC_Step No Cooling->HSQC_Step Geminal_ID Identify Geminal Pairs (H-ax/H-eq on same C) HSQC_Step->Geminal_ID COSY_Step Acquire COSY (Trace Connectivity) Geminal_ID->COSY_Step Stereo_Check Check Coupling Constants (J) Large J = ax-ax COSY_Step->Stereo_Check Final Structural Assignment Stereo_Check->Final

Caption: Figure 2. The HSQC-Anchor workflow. Prioritizing HSQC allows for the identification of discrete proton environments before attempting to trace connectivity in the crowded COSY spectrum.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for pulse sequence mechanics).
  • Bureš, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry, 12, 2478–2489.[6] Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

Sources

Validation

GC-MS Analysis of Volatile Piperazine Intermediates: A Comparative Technical Guide

Executive Summary Piperazine intermediates (e.g., N-methylpiperazine, 1-Boc-piperazine, 1-benzylpiperazine) are critical scaffolds in the synthesis of antidepressants, antihistamines, and antipsychotics. Their analysis p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine intermediates (e.g., N-methylpiperazine, 1-Boc-piperazine, 1-benzylpiperazine) are critical scaffolds in the synthesis of antidepressants, antihistamines, and antipsychotics. Their analysis presents a distinct "physicochemical paradox": they are volatile enough for GC but sufficiently polar and basic to cause severe peak tailing and adsorption on standard stationary phases.

This guide objectively compares the two primary GC-MS methodologies—Direct Injection on Base-Deactivated Columns vs. Chemical Derivatization —providing experimental protocols, performance metrics, and decision frameworks to optimize your analytical workflow.

The Analytical Challenge: Basicity & Volatility

Piperazines are secondary or tertiary amines with high pKa values (typically 9.0–9.8). In standard GC-MS workflows using non-polar columns (e.g., 5% phenyl-methylpolysiloxane), the lone pair electrons on the nitrogen atoms interact strongly with residual silanol groups on the column walls and liner glass wool.

Consequences of Improper Method Selection:

  • Peak Tailing: Asymmetry factors (

    
    ) > 2.0, leading to poor integration and resolution.
    
  • Memory Effects: Carryover from previous injections due to adsorption in the injector port.

  • Sensitivity Loss: Non-linear response at low concentrations (<1 ppm) as active sites become saturated.

Methodology Comparison

Method A: Direct Injection (Base-Deactivated System)

The modern approach for process control and high-throughput environments.

This method utilizes specialized stationary phases designed specifically for volatile amines. These columns are surface-bonded with basic functional groups or extensively deactivated to shield silanols.

  • Recommended Columns: Rtx-Volatile Amine, CP-Volamine, or CAM (Base-deactivated Carbowax).

  • Key Advantage: Eliminates sample preparation errors; rapid turnaround.

  • Key Limitation: Columns are susceptible to oxidation and damage from water/alcohols; lower maximum temperature limits (~220–250°C).

Method B: Chemical Derivatization (Acylation)

The gold standard for trace impurity profiling and biological matrices.

Acylation reagents (e.g., TFAA, HFBA) convert the polar N-H group into a non-polar amide. This dramatically improves volatility and peak shape on standard columns (e.g., DB-5ms).

  • Reagents: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).[1]

  • Key Advantage: Superior peak symmetry (

    
     ~1.0–1.1); ultra-trace sensitivity (LOD < 5 ppb).
    
  • Key Limitation: Requires anhydrous conditions; corrosive reagents; longer prep time.

Comparative Performance Data

The following data summarizes the performance of N-methylpiperazine (NMP) and 1-Benzylpiperazine (BZP) analysis using both methods.

MetricMethod A: Direct Injection (Rtx-Volatile Amine)Method B: Derivatization (TFAA on DB-5ms)
Linearity (

)
> 0.995 (10–1000 ppm)> 0.999 (0.01–10 ppm)
Limit of Detection (LOD) ~0.5 ppm (Scan mode)~0.004 ppm (SIM mode)
Peak Tailing Factor (

)
1.2 – 1.51.0 – 1.1
Sample Prep Time < 5 mins (Dilute & Shoot)45–60 mins (Reaction + Dry down)
Column Lifetime Moderate (Sensitive to

/

)
High (Robust non-polar phase)
Primary Application Process monitoring, Raw material assayGenotoxic impurity screening, Bioanalysis

Decision Framework & Workflow

The choice between direct injection and derivatization depends on the required sensitivity and the matrix complexity.

Piperazine_Analysis_Workflow Start Start: Piperazine Sample Check_Conc Required Sensitivity? Start->Check_Conc Check_Matrix Matrix Type? Check_Conc->Check_Matrix High (>1 ppm) Deriv_Path Method B: Derivatization (TFAA/HFBA) Check_Conc->Deriv_Path Trace (<1 ppm) Direct_Path Method A: Direct Injection (Base-Deactivated Column) Check_Matrix->Direct_Path Synthetic Organic (Process Intermediates) Check_Matrix->Deriv_Path Biological/Complex (Plasma, Urine) LCMS_Path Alternative: LC-MS/MS (HILIC or C18) Check_Matrix->LCMS_Path Aqueous/Non-Volatile Salts

Figure 1: Decision tree for selecting the optimal analytical technique based on sensitivity and matrix requirements.

Detailed Experimental Protocols

Protocol A: Direct Injection (Process Control)

Objective: Rapid quantification of N-methylpiperazine in a reaction mixture.

  • System Setup:

    • Inlet: Split/Splitless at 250°C . Use a base-deactivated liner (e.g., Sky® or Ultra Inert) with wool to trap non-volatiles.

    • Column: Rtx-Volatile Amine (30 m x 0.32 mm x 5 µm) or equivalent.

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Sample Preparation:

    • Dilute 100 µL of reaction mixture into 900 µL of alkaline methanol (MeOH with 0.1% KOH). Note: The base in the solvent ensures the amine remains deprotonated.

    • Filter through a 0.2 µm PTFE filter.

  • GC Program:

    • Initial: 40°C (hold 2 min) to trap volatiles.

    • Ramp: 10°C/min to 240°C (hold 5 min).

    • Caution: Do not exceed the column's maximum temperature (often lower for amine-specific columns).

Protocol B: TFAA Derivatization (Impurity Profiling)

Objective: Trace analysis of piperazine residues in a drug substance.[2]

  • Reagents: Trifluoroacetic anhydride (TFAA), Ethyl Acetate (anhydrous), Triethylamine (TEA - catalyst).

  • Derivatization Procedure:

    • Step 1: Dissolve 10 mg of sample in 500 µL Ethyl Acetate.

    • Step 2: Add 50 µL TEA and 50 µL TFAA. Cap tightly.

    • Step 3: Incubate at 70°C for 30 minutes .

    • Step 4: Evaporate to dryness under a stream of nitrogen (to remove excess acid).

    • Step 5: Reconstitute in 200 µL Ethyl Acetate.

  • GC-MS Analysis:

    • Column: DB-5ms or HP-5ms (Standard non-polar).

    • Inlet: 250°C, Splitless mode.

    • Detection: SIM mode monitoring the molecular ion of the amide derivative (e.g., m/z [M+97] for TFA derivative).

Scientific Rationale & Troubleshooting

Why Base-Deactivated Columns Work

Standard fused silica contains silanol groups (-Si-OH) that act as weak acids. Basic piperazines form hydrogen bonds or ionic interactions with these groups, retarding their movement through the column (tailing). Base-deactivated columns utilize a surface treatment that "caps" these active sites or incorporates a basic polymer backbone, ensuring the analyte interacts only with the stationary phase partition mechanism.

The "Water" Danger in Direct Injection

When using amine-specific columns (especially PEG-based ones like CAM), moisture is the enemy . Water in the sample can hydrolyze the stationary phase, leading to:

  • Bleed (rising baseline).

  • Shift in retention times.

  • Irreversible loss of resolution. Mitigation: Always use anhydrous solvents (e.g., high-grade methanol or dichloromethane) and dry organic layers with

    
     before injection.
    
When to Switch to LC-MS

If the piperazine intermediate has a boiling point >300°C, or if the derivatization yields unstable products, LC-MS/MS (HILIC mode) is the superior alternative. It avoids thermal degradation issues entirely but requires distinct mobile phase optimization (high pH buffers) to retain polar amines.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Annals of Toxicology. Retrieved from

  • Restek Corporation. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines. American Laboratory. Retrieved from

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Pharmaceutical Impurities. Retrieved from

  • Tsai, T., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization. Journal of Chromatography A. (Contextualized via search snippet 1.8/1.18).

Sources

Comparative

Reference Standards for Ethyl 2,6-dimethylpiperazine-1-carboxylate

This guide outlines the technical specifications, qualification protocols, and performance comparisons for Ethyl 2,6-dimethylpiperazine-1-carboxylate reference standards.[1][2][3] It is designed for analytical scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, qualification protocols, and performance comparisons for Ethyl 2,6-dimethylpiperazine-1-carboxylate reference standards.[1][2][3] It is designed for analytical scientists and process chemists involved in the development of piperazine-based APIs (e.g., Ensartinib, Tuspetinib) where this compound appears as a critical process-related impurity or intermediate.[1][2][3]

Qualification, Comparison, and Application Guide[1][2][3]

Executive Summary & Context

Ethyl 2,6-dimethylpiperazine-1-carboxylate (CAS: 1083256-05-6 ) is a carbamate derivative of 2,6-dimethylpiperazine.[1][2] In pharmaceutical development, it primarily serves two roles:

  • Key Intermediate: A protected building block used to control regioselectivity during the synthesis of complex APIs.

  • Process-Related Impurity: A byproduct formed when 2,6-dimethylpiperazine reacts with ethyl chloroformate (or ethanol/coupling agents) during the manufacturing of drugs like Ensartinib (ALK inhibitor) or Tuspetinib (FLT3 inhibitor).[1][2]

Under ICH Q3A/B guidelines, this compound must be monitored. Therefore, the Reference Standard (RS) used for its quantification must be rigorously characterized to ensure data integrity.[3]

Comparative Analysis of Reference Standard Options

When sourcing a standard for this compound, researchers typically face three "alternatives." The choice depends on the development phase and the analytical technique (HPLC-UV vs. LC-MS/MS).

Table 1: Performance Comparison of Standard Types
FeatureOption A: Unlabeled Analytical Standard Option B: Stable Isotope Labeled (SIL) Standard Option C: Surrogate Standard (Parent Amine)
Chemical Identity Ethyl 2,6-dimethylpiperazine-1-carboxylateEthyl 2,6-dimethylpiperazine-1-carboxylate-d5 (or similar)2,6-Dimethylpiperazine (Precursor)
Primary Use HPLC-UV Quantitation; Retention Time Marker.[1][2]LC-MS/MS Quantitation; Internal Standard.[1][2]Not Recommended for quantitation.
Accuracy High (if purity factor is applied).[1][2]Superior (Corrects for matrix effects/ionization suppression).[1][2]Low (Response factors differ significantly).
Cost Low ($)High (

$)
Very Low ($)
Suitability Routine QC release testing (High concentration).[1][2][3]Trace impurity analysis (ppm/ppb level) in complex matrices.Early R&D estimation only.
Limitations Cannot correct for extraction losses in bioanalysis.Requires mass spectrometer; expensive for routine use.Different UV max and ionization efficiency.
Expert Insight:

Do not use the parent amine (2,6-dimethylpiperazine) as a surrogate. The addition of the ethyl carboxylate group significantly alters the chromophore (UV absorption) and the ionization efficiency (pKa shift). Using the parent amine to quantify the carboxylate impurity will yield erroneous results, potentially underestimating genotoxic risk or impurity levels.[3]

Impurity Formation & Signaling Pathway

Understanding the origin of this impurity is essential for control strategy. It typically forms via the nucleophilic attack of the secondary amine on an electrophilic ethyl source.

Diagram 1: Formation Pathway (Graphviz)[1][2][3]

ImpurityFormation DMP 2,6-Dimethylpiperazine (Starting Material) Intermediate Transition State (Nucleophilic Attack) DMP->Intermediate + Amine ECF Ethyl Chloroformate (Reagent) ECF->Intermediate + Electrophile Base Base (e.g., TEA/K2CO3) Base->Intermediate Scavenges HCl Product Ethyl 2,6-dimethylpiperazine- 1-carboxylate (Target Impurity) Intermediate->Product Elimination

Figure 1: Reaction pathway showing the formation of Ethyl 2,6-dimethylpiperazine-1-carboxylate via carbamoylation.

Technical Protocol: Qualification of the Reference Standard

Most commercially available sources for CAS 1083256-05-6 are "Chemical Grade" (95-97%).[1][2] To use them as a Primary Reference Standard for GMP analysis, you must perform a "Full Characterization" protocol.[3]

The Self-Validating System (SVS)

This protocol ensures the assigned potency is traceable and accurate.[1][2]

Step 1: Structural Confirmation (Identity)[1][2][3][4]
  • 1H-NMR (DMSO-d6 or CDCl3):

    • Verify the ethyl group signals: Triplet (~1.2 ppm) and Quartet (~4.1 ppm).[1][2]

    • Verify the piperazine ring methyls: Doublets (~1.0–1.2 ppm).[2]

    • Critical Check: Ensure no isomeric contamination (e.g., cis vs. trans).[3] The cis-isomer is often the active pharmaceutical ingredient (API) backbone; the standard must match the specific isomer of interest.

  • MS (ESI+): Confirm parent ion [M+H]+ = ~187.15 m/z.[1][2][3]

Step 2: Purity & Potency Assignment (Mass Balance Approach)

Do not rely on the "Area %" from the vendor. You must calculate the Assigned Purity (Potency) using the following equation:

graphic Purity
×
(
1
−
%
Water
+
%
Solvents
+
%
ROI
100
)
\text{Potency}graphic Purity} \times (1 - \frac{% \text{Water} + % \text{Solvents} + % \text{ROI}}
[1][2][3]

Experimental Workflow:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).[3]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1][2]

    • Detection: UV at 210 nm (low wavelength required due to lack of conjugation).[1][2]

    • Acceptance Criteria: No single impurity > 0.5%.

  • Residual Solvents (GC-HS): Quantify trapped ethanol or DCM.[1][2]

  • Water Content (Karl Fischer): Coulometric titration is preferred for small sample sizes.[1][2]

  • Residue on Ignition (ROI): Check for inorganic salts (catalyst residues).[1][2]

Diagram 2: Qualification Workflow (Graphviz)

QualificationWorkflow cluster_Identity 1. Identity Confirmation cluster_Purity 2. Purity Assessment Raw Commercial Reagent (CAS 1083256-05-6) NMR 1H-NMR / 13C-NMR (Confirm Structure & Isomer) Raw->NMR MS Mass Spectrometry (Confirm MW 186.25) Raw->MS HPLC HPLC-UV/CAD (Chromatographic Purity %) NMR->HPLC MS->HPLC KF Karl Fischer (Water Content %) HPLC->KF GC GC-Headspace (Residual Solvents %) KF->GC Calc Calculate Potency (Mass Balance Equation) GC->Calc COA Generate COA (Valid Reference Standard) Calc->COA

Figure 2: Step-by-step workflow for qualifying a commercial reagent as a Reference Standard.

Analytical Specifications

For researchers setting up the method, use these baseline parameters.

ParameterSpecificationNotes
Molecular Weight 186.25 g/mol Monoisotopic mass: 186.1368
Appearance Colorless to pale yellow liquid/oilLow melting point; may solidify in freezer.[1][2]
Solubility DMSO, Methanol, AcetonitrilePoorly soluble in water without pH adjustment.[3]
Storage -20°C, HygroscopicStore under inert gas (Argon/Nitrogen).
Stability 24 Months (Retest)Sensitive to hydrolysis in strong acid/base.[2]

References

  • PubChem. Compound Summary: Ethyl 2,6-dimethylpiperazine-1-carboxylate (CAS 1083256-05-6).[1][2] National Library of Medicine. Link[1][2][3]

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.[1][2] International Council for Harmonisation. Link

  • FDA. Ensartinib (ALK Inhibitor) Clinical Review & Chemistry.[1][2] (Reference for piperazine moiety context). Link[1][2][3]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of 2,6-Dimethylpiperazine Analogs.

Sources

Validation

Technical Guide: X-ray Crystallography of Crystalline Piperazine Salts

Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, Crystallographers, and Formulation Engineers Focus: Structural characterization, comparative physicochemical performance, and experimental proto...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, Crystallographers, and Formulation Engineers Focus: Structural characterization, comparative physicochemical performance, and experimental protocols.

Executive Summary: The Piperazine Advantage

In the landscape of pharmaceutical salt selection, piperazine (


) occupies a strategic niche.[1] Unlike monovalent counter-ions (Na

, Cl

), piperazine is a diprotic base (pKa


5.35, pKa


9.73). This dual-ionization capability allows it to bridge two acidic drug molecules, often resulting in high-melting, non-hygroscopic crystalline solids that superiorly balance solubility with lattice stability.

This guide provides a technical comparison of piperazine salts against standard alternatives, supported by crystallographic evidence and validated experimental protocols.[2]

Comparative Analysis: Piperazine vs. Standard Counter-ions

The choice of counter-ion dictates the solid-state landscape. Below is a comparative analysis of piperazine against the industry standards (Sodium and Hydrochloride).

Table 1: Physicochemical Performance Matrix
FeaturePiperazine Salts Sodium/Potassium Salts Hydrochloride Salts
Stoichiometry Flexible (1:1 or 1:2). Can bridge two API molecules.Strictly 1:1 (usually).Strictly 1:1.
Hygroscopicity Low to Moderate. High lattice energy often resists moisture.High. Often deliquescent (e.g., Na-Valproate).Variable. Excess HCl can induce hygroscopicity.
Crystallinity High. Rigid chair conformation promotes ordered packing.Variable. Often form hydrates or amorphous solids.High, but prone to polymorphism.
Solubility (Aq) Tunable. Moderate solubility, extended release potential.High (often "dumping" effect).High (Common Ion Effect issues in stomach).
Melting Point Generally High (>150°C) due to H-bond networks.High, but often decompose before melting.High.
Mechanistic Insight: The "Chair" Anchor

The crystallographic success of piperazine lies in its conformational rigidity . In the solid state, the piperazine dication predominantly adopts a chair conformation . This acts as a supramolecular "anchor," directing the self-assembly of anions through predictable


 hydrogen bonds. Unlike flexible counter-ions (e.g., ethylenediamine), piperazine minimizes conformational entropy loss during crystallization, facilitating the growth of diffraction-quality single crystals.

Decision Logic: When to Select Piperazine?

Not every drug is suitable for piperazine salt formation. Use the following decision matrix to validate your candidate.

SaltSelection Start Candidate Drug (Acidic) pKaCheck Check pKa Difference (pKa_base - pKa_acid > 2?) Start->pKaCheck Solubility Is Na/K salt hygroscopic? pKaCheck->Solubility Yes (Salt Likely) Cocrystal Consider Co-crystal (Neutral Piperazine) pKaCheck->Cocrystal No (Delta pKa < 2) Stoichiometry Is Drug MW high (>500 Da)? Solubility->Stoichiometry Yes (Need Stability) AltSalt Select Na/Ca/Mg Solubility->AltSalt No Piperazine SELECT PIPERAZINE (Target 2:1 Salt) Stoichiometry->Piperazine Yes (Packing Efficiency) Stoichiometry->AltSalt No

Figure 1: Strategic decision tree for selecting piperazine as a counter-ion. High molecular weight acids benefit from the 2:1 stoichiometry to improve packing efficiency.

Experimental Protocols: Crystallization & Characterization[3][4][5][6]

Protocol A: Synthesis of Piperazine Salts (2:1 Stoichiometry)

Targeting the stable, high-melting form.

  • Stoichiometric Calculation: Calculate amounts for a 2:1 molar ratio (Acid:Piperazine). Note that piperazine is often supplied as a hexahydrate (

    
    ); adjust MW accordingly.
    
  • Dissolution: Dissolve the acidic API in a minimum volume of hot Ethanol (or Isopropanol).

  • Addition: Dissolve Piperazine (0.55 eq, slight excess) in the same solvent and add dropwise to the hot API solution.

  • Nucleation:

    • Scenario A (Immediate Precipitate): Re-heat to redissolve, then cool slowly to room temperature.

    • Scenario B (Clear Solution): Perform Vapor Diffusion (see below).

  • Isolation: Filter and wash with cold ether. Do not wash with water (risk of dissociation).

Protocol B: Single Crystal Growth (Vapor Diffusion)

Best for growing X-ray quality crystals of piperazine salts.

  • Inner Vial: Place 20 mg of the synthesized salt in a small HPLC vial (1.5 mL). Dissolve in minimal Methanol or Ethanol.

  • Outer Vial: Place the open inner vial inside a larger scintillation vial (20 mL).

  • Anti-solvent: Add 3-5 mL of Diethyl Ether or Hexane to the outer vial (do not mix liquids).

  • Equilibration: Cap the outer vial tightly. Store at 4°C.

  • Mechanism: The volatile anti-solvent slowly diffuses into the alcohol solution, increasing supersaturation gently to favor few, high-quality crystals over rapid precipitation.

Crystallographic Analysis Guide

When analyzing the SC-XRD data of piperazine salts, specific structural motifs indicate a successful, stable salt.

Key Structural Motifs to Refine
  • Proton Transfer: Locate the difference Fourier peaks near the piperazine nitrogens. A valid salt must show the H-atom bonded to N, with a bond distance of ~0.9-1.0 Å.

  • The "R-Ring" Synthon: Look for the

    
     or 
    
    
    
    graph set motifs. This involves two piperazine cations bridging two anions via N-H...O bonds.[2][3]
  • Layered Packing: Piperazine salts often form alternating hydrophilic (ionic) and hydrophobic (aromatic) layers. This segregation contributes to their stability.

CrystalPacking cluster_network Supramolecular Chain (1D) Pip Piperazine Dication (Chair Form) Anion1 Drug Anion A (Carboxylate) Pip->Anion1 N1-H...O Anion2 Drug Anion B (Carboxylate) Pip->Anion2 N4-H...O Pip->Anion2 H-Bond Anion1->Pip H-Bond

Figure 2: Schematic of the primary hydrogen-bonding motif. The piperazine dication acts as a linear linker, tethering two drug anions into a stable 1D chain or 2D sheet.

Case Study: Meclofenamic Acid (MFA)

Evidence of Superiority

Challenge: Meclofenamic acid (NSAID) has poor aqueous solubility.[2] The Sodium salt is soluble but highly hygroscopic and unstable. Solution: Formation of Meclofenamic Acid-Piperazine salt (2:1).[2]

PropertyMFA (Free Acid)MFA-Sodium SaltMFA-Piperazine Salt (2:1)
Solubility 0.03 mg/mL>250 mg/mL~80 mg/mL (Optimal)
Stability Light SensitiveHygroscopicStable / Non-Hygroscopic
Crystal Habit Needles (Poor flow)PlatesBlocky Prisms (Good flow)

Crystallographic Insight: The MFA-Piperazine structure reveals a 2:1 stoichiometry where the piperazine sits on a crystallographic inversion center. It bridges two MFA anions via strong charge-assisted N-H...O hydrogen bonds (


). This specific packing protects the carboxylate group from moisture interaction, solving the hygroscopicity issue seen in the sodium salt.

References

  • Perlovich, G. L., et al. (2013). Thermodynamic and structural aspects of sulfonamide salts with piperazine. Journal of Thermal Analysis and Calorimetry. Link

  • Gong, N., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design.[4] Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Childs, S. L., et al. (2007). The salt-cocrystal continuum: the influence of crystal structure on ionization state. Molecular Pharmaceutics.[5] Link

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2,6-dimethylpiperazine-1-carboxylate proper disposal procedures

Topic: Ethyl 2,6-dimethylpiperazine-1-carboxylate Proper Disposal Procedures Executive Summary: Operational Safety & Immediate Action Ethyl 2,6-dimethylpiperazine-1-carboxylate (CAS: 1083256-05-6) is a pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2,6-dimethylpiperazine-1-carboxylate Proper Disposal Procedures

Executive Summary: Operational Safety & Immediate Action

Ethyl 2,6-dimethylpiperazine-1-carboxylate (CAS: 1083256-05-6) is a pharmaceutical intermediate belonging to the piperazine class. While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (piperazine derivatives and carbamates) dictate that it be handled as a Hazardous Organic Substance .

Core Disposal Directive: Do NOT dispose of this compound down the drain. It must be collected as Hazardous Chemical Waste and destroyed via High-Temperature Incineration through a licensed waste management contractor.

Chemical Profile & Hazard Identification

Use this data to populate waste tags and risk assessments.

ParameterTechnical Specification
Chemical Name Ethyl 2,6-dimethylpiperazine-1-carboxylate
CAS Number 1083256-05-6
Molecular Formula C

H

N

O

Molecular Weight 186.25 g/mol
Physical State Typically Liquid or Low-Melting Solid (depending on purity/isomer mix)
Acidity/Basicity Weakly Basic (Secondary amine functionality at N-4 position)
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Status (USA) Not P- or U-listed.[1][2][3][4][5] Regulate as Characteristic Waste if ignitable; otherwise, Non-Regulated Hazardous Waste (must still be incinerated).

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct waste stream segregation for this compound. This logic prevents dangerous incompatibilities (e.g., mixing with strong oxidizers) and ensures regulatory compliance.

DisposalWorkflow Start Waste Generation: Ethyl 2,6-dimethylpiperazine-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Solution Segregation Segregation: Keep away from Oxidizers & Acids Solid->Segregation SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens ContainerHalo Container: HDPE Carboy (Halogenated) Halogenated->ContainerHalo ContainerNonHalo Container: HDPE Carboy (Non-Halogenated) NonHalogenated->ContainerNonHalo ContainerSolid Container: Clear thick-walled poly bag or wide-mouth jar Segregation->ContainerSolid Labeling Labeling: Full Chemical Name + Hazard Warnings ContainerSolid->Labeling ContainerHalo->Labeling ContainerNonHalo->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Waste segregation and disposal workflow.[6][7] Ensure strict separation from strong oxidizers to prevent exothermic reactions.

Detailed Disposal Protocols

Protocol A: Solid Waste & Pure Substance

Applicable for: Expired shelf stock, contaminated weighing paper, solid spill cleanup residues.

  • Segregation: Ensure the waste is not mixed with strong oxidizing agents (e.g., permanganates, nitrates) or strong acids.

  • Primary Containment: Transfer the solid material into a chemically compatible container.

    • Preferred: Wide-mouth high-density polyethylene (HDPE) jar.

    • Acceptable: Double-bagged in clear, 6-mil polyethylene hazardous waste bags.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Ethyl 2,6-dimethylpiperazine-1-carboxylate, [Purity %]"

    • Hazards: Check "Irritant" and "Toxic".

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, HPLC waste.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste stream.

    • If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO : Dispose in Non-Halogenated Organic Waste stream.

  • pH Check: Although the carbamate reduces basicity, the secondary amine (N-4) can still accept protons. Ensure the waste stream pH is between 5 and 9 if mixing with general organic waste to prevent unexpected buffering or precipitation.

  • Transfer: Pour into the appropriate HDPE carboy using a funnel. Do not overfill (leave 10% headspace).

  • Cap & Label: Secure cap tightly. Update the waste log attached to the carboy with the volume added.

Protocol C: Spill Cleanup (Immediate Response)

For spills < 500 mL/g inside a fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with absorbent pads or vermiculite dams to prevent spreading.

  • Absorption:

    • Liquids: Cover with an inert absorbent (vermiculite, sand, or commercial organic spill pads).

    • Solids: Dampen a paper towel with water or ethanol to wipe up dust without generating aerosols.

  • Collection: Scoop the saturated absorbent into a sealable plastic bag or jar.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Scientific Rationale & Compliance

Why Incineration? Piperazine derivatives contain nitrogen within a heterocyclic ring.

  • Environmental Persistence: Many heterocyclic amines are not readily biodegradable in standard wastewater treatment plants (WWTP).

  • Toxicity: Releasing amines into water systems can be toxic to aquatic life.

  • Destruction Efficiency: High-temperature incineration (>1000°C) ensures the complete oxidation of the carbon backbone and the conversion of nitrogen to nitrogen oxides (

    
    ), which are scrubbed by the incinerator's pollution control systems.
    

Regulatory Grounding:

  • USA (RCRA): While not explicitly P- or U-listed, the "Cradle-to-Grave" liability requires generators to characterize waste. Due to the lack of full toxicological testing for this specific isomer, the Precautionary Principle mandates treating it as toxic/hazardous.

  • EU (CLP): Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319). Waste code 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances) is typically applied.

References

  • Fluorochem. Safety Data Sheet: Ethyl 2,6-dimethylpiperazine-1-carboxylate (CAS 1083256-05-6).[2] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl piperazine-1-carboxylate (Structural Analog). Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives hazard classification. Retrieved from

  • PubChem. Compound Summary: Ethyl 2,6-dimethylpiperazine-1-carboxylate. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2,6-dimethylpiperazine-1-carboxylate
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Ethyl 2,6-dimethylpiperazine-1-carboxylate
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